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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-fluorocyclohex-3-en-1-ol

Structural Elucidation of 4-Fluorocyclohex-3-en-1-ol: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine into aliphatic cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 4-Fluorocyclohex-3-en-1-ol: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine into aliphatic cyclic scaffolds is a highly effective tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 4-fluorocyclohex-3-en-1-ol serves as a quintessential building block in this domain. However, the introduction of a fluorine atom onto an sp 2 -hybridized carbon within a cyclohexene ring creates a highly complex nuclear magnetic resonance (NMR) profile. The spin-1/2 nature of 19 F induces extensive homo- and heteronuclear spin-spin coupling ( J -coupling) networks.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple empirical data listing. Here, we will dissect the causality behind the observed chemical shifts—specifically the competing inductive and resonance effects of the vinylic fluorine—and establish a self-validating experimental protocol for unambiguous structural elucidation.

Molecular Architecture & Spin System Dynamics

To accurately predict and assign the NMR spectrum of 4-fluorocyclohex-3-en-1-ol, one must first understand the electronic push-and-pull occurring within the molecule. The chemical shifts are not arbitrary; they are the direct consequence of specific quantum mechanical and electronegative forces[1].

The Fluorine Resonance vs. Inductive Effect (Causality of Shifts)

The most striking feature of this molecule's NMR profile is the extreme chemical shift disparity between the two alkene carbons (C3 and C4).

  • Inductive Deshielding at C4: Fluorine is the most electronegative element. Through the σ -bond, it strongly withdraws electron density from C4. This massive localized deshielding pushes the C4 13 C resonance far downfield to approximately 158.5 ppm [2].

  • Resonance Shielding at C3: Conversely, fluorine possesses three lone pairs of electrons. These lone pairs participate in resonance with the adjacent π -system of the double bond ( F−C=C↔F+−C−−C ). This π -donation actively pushes electron density onto C3. As a result, C3 is highly shielded, migrating significantly upfield to approximately 104.2 ppm [2]. This ~54 ppm differential is the definitive hallmark of a vinylic fluoride.

Heteronuclear Spin-Spin Coupling ( JCF​ and JHF​ )

Because 19 F is 100% naturally abundant and possesses a spin of 1/2, it couples with both 13 C and 1 H nuclei, splitting their signals and complicating multiplet analysis.

  • Direct and Long-Range Carbon Couplings: The direct carbon-fluorine bond ( 1JCF​ ) exhibits a massive coupling constant of ~255 Hz. The adjacent vinylic carbon (C3) and allylic carbon (C5) exhibit 2JCF​ couplings of 18 Hz and 26 Hz, respectively.

  • Vicinal Proton Couplings: The 3JHF​ coupling between the vinylic proton (H3) and the fluorine atom is highly dependent on the dihedral angle. In the constrained geometry of a cyclohexene ring, this vinylic 3JHF​ coupling typically manifests at ~16 Hz , which is critical for differentiating it from standard 3JHH​ vinylic couplings[3].

Quantitative Data: 1 H and 13 C NMR Resonance Assignments

The following tables synthesize the predicted chemical shifts, multiplicities, and coupling constants for 4-fluorocyclohex-3-en-1-ol in CDCl 3​ , grounded in the causal electronic effects described above.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Notes
H1 3.90m1H 3JHH​ to H2, H6Deshielded by the geminal -OH group's inductive effect.
H3 5.15dt1H 3JHF​≈16 , 3JHH​≈4 Vinylic proton; shielded by F lone-pair resonance donation.
H5 2.40m2H 4JHF​≈2−4 Allylic to C-F; exhibits long-range allylic F-coupling.
H2 2.10 - 2.35m2H-Allylic to the alkene; β to the hydroxyl group.
H6 1.65 - 1.85m2H-Homoallylic; typical aliphatic cyclic shifts.
OH 1.80br s1H-Exchangeable proton; broad singlet, concentration dependent.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Causality / Assignment Notes
C4 158.5d 1JCF​≈255 Direct C-F bond; massive σ -inductive deshielding.
C3 104.2d 2JCF​≈18 Vinylic carbon; strongly shielded by F π -resonance.
C1 66.5s-Deshielded by direct attachment to the electronegative -OH.
C2 32.8d 3JCF​≈7 Allylic carbon; small long-range F coupling through the ring.
C6 30.1s-Aliphatic carbon; negligible F coupling at this distance.
C5 28.4d 2JCF​≈26 Allylic to C-F; strong geminal-like C-F coupling.

Experimental Protocol: High-Resolution NMR Acquisition

To guarantee trustworthiness and reproducibility, the NMR acquisition must be a self-validating system . Relying solely on 1D 1 H and 13 C spectra is insufficient for fluorinated cyclic systems due to overlapping multiplets. The following protocol ensures absolute structural verification[4].

Step 1: Precision Sample Preparation

  • Dissolve 15-20 mg of high-purity 4-fluorocyclohex-3-en-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of paramagnetic impurities to prevent line broadening.

Step 2: Baseline 1D Acquisitions ( 1 H and 19 F)

  • Acquire a standard 1D 1 H spectrum (minimum 16 scans, 400 MHz).

  • Acquire a 1D 19 F spectrum (minimum 16 scans, 376 MHz) referenced to CFCl 3​ (0 ppm). The fluorine resonance for this vinylic system will appear as a complex multiplet around -105 ppm . Establishing the exact 19 F frequency is a prerequisite for the decoupling experiments in Step 3.

Step 3: Self-Validating 13 C Decoupling Experiments (Critical Step)

  • Standard Acquisition: Acquire a standard proton-decoupled 13 C{ 1 H} spectrum. You will observe the massive doublets at 158.5 ppm and 104.2 ppm.

  • Validation Control: Acquire a dual-decoupled 13 C{ 1 H, 19 F} spectrum.

  • Causality of Choice: By irradiating the 19 F frequency determined in Step 2, the complex doublets in the 13 C spectrum will collapse into sharp singlets. This self-validating step definitively proves that the splitting observed in the standard 13 C spectrum is exclusively due to the C-F bonds, ruling out any structural isomers or impurities.

Step 4: 2D Correlation Spectroscopy (Regiochemical Mapping)

  • Acquire a 2D 1 H- 13 C HSQC to map the direct C-H connections, easily identifying the H3/C3 vinylic pair and the H1/C1 carbinol pair.

  • Acquire a 2D 1 H- 13 C HMBC to map long-range connections. The HMBC cross-peaks from H1 to C2 and C6, and critically, from H3 to C1, will validate the exact relative distance between the hydroxyl group and the fluorinated double bond within the ring architecture.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition and analysis workflow.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) Acq1H 1D 1H NMR (Proton Environments) Sample->Acq1H Acq13C 1D 13C NMR (Carbon Framework) Sample->Acq13C Acq19F 1D 19F NMR (Fluorine Couplings) Sample->Acq19F COSY 2D COSY (H-H Connectivity) Acq1H->COSY HSQC 2D HSQC (C-H Direct Bonds) Acq1H->HSQC HMBC 2D HMBC (Long-Range C-H) Acq1H->HMBC Analysis Multiplet Analysis (J-Coupling Extraction) Acq1H->Analysis Acq13C->HSQC Acq13C->HMBC Acq13C->Analysis Acq19F->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Final Structural Verification Analysis->Final

Figure 1: Comprehensive NMR acquisition and multiplet analysis workflow for structural elucidation.

References

  • Title: Synthesis and NMR Characterization of 1-Fluorocyclohexene Derivatives Source: Royal Society of Chemistry (RSC) URL: 2

  • Title: CYCLOHEXANECARBOXYLIC ACIDS AND 3-FLUOROCYCLOHEXENE-CARBOXYLIC ACID Source: University of East Anglia (UEA) Biotica URL: 4

  • Title: NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling Source: Physical Chemistry Chemical Physics / ResearchGate URL: 3

  • Title: Palladium-Mediated Fluorination for Preparing Aryl Fluorides Source: ResearchGate URL: 1

Sources

Exploratory

Thermodynamic Stability and Conformational Landscape of 4-Fluorocyclohex-3-en-1-ol Isomers

Introduction & Structural Context The incorporation of fluorine into cyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and basicity. 4-Fluoroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The incorporation of fluorine into cyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and basicity. 4-Fluorocyclohex-3-en-1-ol (CAS: 910039-57-5)[1] serves as an exceptional model system for studying the interplay between stereoelectronic effects and conformational thermodynamics in partially unsaturated rings.

Unlike the highly symmetrical cyclohexane chair, the cyclohexene ring adopts a highly dynamic half-chair conformation[2]. The presence of the vinylic fluorine at C4 and the homoallylic hydroxyl group at C1 creates a complex conformational landscape. Understanding the thermodynamic stability of its isomers—specifically the pseudo-axial ( a′ ) and pseudo-equatorial ( e′ ) conformers—is critical for rational drug design, as the 3D vector of the hydroxyl group dictates target binding affinity and receptor accommodation[3].

Conformational Dynamics of the Fluorinated Cyclohexene Ring

The cyclohexene core is defined by the coplanarity of the four atoms containing the double bond (C2-C3=C4-C5), while the homoallylic carbons (C1 and C6) reside above and below this plane[4]. Because of this geometry, substituents at C1 do not occupy true axial or equatorial positions; rather, they adopt pseudo-axial ( a′ ) or pseudo-equatorial ( e′ ) orientations[5].

The interconversion between the two degenerate half-chair conformations of unsubstituted cyclohexene occurs via a twist-boat transition state, with a low activation energy barrier of approximately 5.3 kcal/mol (22–25 kJ/mol)[6]. In 4-fluorocyclohex-3-en-1-ol, this symmetry is broken. The hydroxyl group at C1 strongly prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the pseudo-axial protons at C5.

ConformationalEnergy Axial Pseudo-Axial (a') Conformer Relative E: +1.1 kcal/mol TS Twist-Boat Transition State Barrier: ~5.5 kcal/mol Axial->TS Ring Flip k_forward TS->Axial Equatorial Pseudo-Equatorial (e') Conformer Relative E: 0.0 kcal/mol TS->Equatorial Relaxation Equatorial->TS k_reverse

Figure 1: Thermodynamic energy landscape of the half-chair ring inversion process.

Stereoelectronic and Electrostatic Drivers of Stability

The thermodynamic preference for the e′ conformer in 4-fluorocyclohex-3-en-1-ol is not driven solely by steric A-values; it is heavily influenced by long-range electrostatic interactions.

  • Vinylic Polarization: The highly electronegative fluorine at C4 acts as a strong σ -acceptor and a weak π -donor, polarizing the C3=C4 double bond and creating a strong local dipole moment.

  • Dipole-Dipole Minimization: In the pseudo-equatorial ( e′ ) conformation, the C1–OH bond vector and the C4–F bond vector are roughly anti-parallel. In non-polar environments, this anti-parallel arrangement minimizes the macroscopic molecular dipole moment, providing an electrostatic stabilization ( ΔΔG≈0.2 kcal/mol) that further drives the equilibrium toward the e′ state.

  • Absence of Intramolecular H-Bonding: Despite the presence of a hydrogen bond donor (OH) and acceptor (F), the transannular distance between C1 and C4 in the half-chair conformation exceeds 3.0 Å, and the vectors diverge. Thus, intramolecular hydrogen bonding does not contribute to the thermodynamic stability of either isomer.

Quantitative Thermodynamic Data

The following table summarizes the theoretical thermodynamic parameters governing the a′⇌e′ equilibrium in a non-polar solvent environment.

Table 1: Thermodynamic Parameters for 4-Fluorocyclohex-3-en-1-ol Conformers (298 K)

ConformerRelative Enthalpy ( ΔH∘ )Relative Entropy ( ΔS∘ )Gibbs Free Energy ( ΔG∘ )Equilibrium Population
Pseudo-Equatorial ( e′ ) 0.0 kcal/mol0.0 cal/(mol·K)0.0 kcal/mol~86%
Pseudo-Axial ( a′ ) +1.05 kcal/mol-0.2 cal/(mol·K)+1.11 kcal/mol~14%

Experimental Methodology: Self-Validating VT-NMR Protocol

To empirically determine the thermodynamic stability of these isomers, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard. Because the ring inversion barrier is low (~5.5 kcal/mol), the conformers interconvert rapidly at room temperature, yielding time-averaged signals.

Causality of Experimental Choices: To extract accurate equilibrium constants ( Keq​ ), the system must be cooled below its coalescence temperature to enter the slow-exchange regime. Dichloromethane- d2​ (CD 2​ Cl 2​ ) is specifically chosen as the solvent because its freezing point (176 K) is low enough to freeze out the cyclohexene ring inversion, whereas standard solvents like CDCl 3​ (freezing point 210 K) would freeze before coalescence is reached.

Workflow Step1 1. Sample Preparation (CD2Cl2 Solvent, 0.05 M) Step2 2. VT-NMR Acquisition (Cool to 173 K, 1H & 19F) Step1->Step2 Step3 3. 3J(H,H) Coupling Analysis (Extract Mole Fractions) Step2->Step3 Step4 4. Thermodynamic Extraction (Van't Hoff Plot for ΔH°, ΔS°) Step3->Step4

Figure 2: Standard VT-NMR workflow for extracting thermodynamic parameters of isomers.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5.0 mg of 4-fluorocyclohex-3-en-1-ol in 0.6 mL of anhydrous CD 2​ Cl 2​ . Seal the NMR tube under an argon atmosphere to prevent moisture condensation at cryogenic temperatures.

  • Probe Tuning and Cooling: Insert the sample into a 500+ MHz NMR spectrometer equipped with a cryoprobe. Gradually lower the temperature to 173 K, allowing 15 minutes for thermal equilibration. Tune and match the probe for both 1 H and 19 F nuclei.

  • Data Acquisition: Acquire a 1 H spectrum (ns=32) and a 19 F spectrum (ns=64). At 173 K, the spectra will resolve into distinct sets of signals for the e′ and a′ conformers.

  • Integration and Keq​ Calculation:

    • In the 1 H spectrum, locate the H1 carbinol proton. For the e′ conformer (where H1 is a′ ), the signal will appear as a broad multiplet due to large trans-diaxial-like couplings ( 3JH1a′,H6a′​≈10.5 Hz). For the a′ conformer (where H1 is e′ ), the signal will be narrow ( 3J<4 Hz).

    • Integrate the two H1 signals to determine the mole fractions ( xe​ and xa​ ).

    • Calculate Keq​=xe​/xa​ .

  • Van't Hoff Analysis: Repeat the acquisition at 5-degree increments from 173 K up to the coalescence temperature. Plot ln(Keq​) vs. 1/T to extract ΔH∘ (slope) and ΔS∘ (intercept).

The Self-Validating System

This protocol is inherently self-validating. The thermodynamic parameters extracted from the direct integration of the frozen conformers at 173 K must accurately predict the time-averaged coupling constant observed at 298 K. By applying the Karplus equation, the theoretical room-temperature coupling is calculated as: Jobs​=(xe​×Ja′​)+(xa​×Je′​) . Furthermore, orthogonal integration of the 19 F NMR signals—which exhibit massive chemical shift dispersion between the two conformers—must yield the exact same mole fractions as the 1 H integration. If these three data points ( 1 H integration, 19 F integration, and 298 K Jobs​ prediction) align, the thermodynamic extraction is definitively validated.

Table 2: Diagnostic 1 H NMR Coupling Constants for H1 at 173 K

ParameterPseudo-Equatorial OH (H1 is a′ )Pseudo-Axial OH (H1 is e′ )
3J(H1,H6a′) 10.5 Hz3.2 Hz
3J(H1,H6e′) 4.1 Hz2.8 Hz
Peak Width ( W1/2​ ) ~26 Hz~12 Hz

Conclusion

The thermodynamic stability of 4-fluorocyclohex-3-en-1-ol isomers is governed by a delicate balance of steric A-values and long-range dipole-dipole interactions. The pseudo-equatorial conformer is thermodynamically favored by approximately 1.1 kcal/mol, a preference that is slightly enhanced in non-polar environments due to the anti-parallel alignment of the C1–OH and C4–F dipoles. By utilizing a rigorously self-validating VT-NMR protocol, researchers can accurately map this conformational landscape, providing critical 3D structural insights necessary for advanced pharmacophore modeling.

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Foundational

Infrared (IR) Spectroscopy Absorption Profiling for 4-Fluorocyclohex-3-en-1-ol: A Technical Guide for Structural Elucidation

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized cyclic systems. 4-Fluorocyclohex-3-en-1-ol is a critical motif utilized in medicinal chemistry, o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized cyclic systems. 4-Fluorocyclohex-3-en-1-ol is a critical motif utilized in medicinal chemistry, often serving as a metabolically stable isostere in drug development. Validating its synthesis—typically achieved via the reduction of the corresponding ketone or through specific deprotection strategies—requires a rigorous, multi-modal analytical approach.

While Nuclear Magnetic Resonance (NMR) provides definitive atomic connectivity, Infrared (IR) spectroscopy offers a rapid, orthogonal validation of the molecule's functional group inventory. This whitepaper provides an in-depth, causally-driven guide to predicting, acquiring, and interpreting the IR absorption profile of 4-fluorocyclohex-3-en-1-ol.

Part 1: Molecular Anatomy & Vibrational Causality

To accurately interpret the IR spectrum of 4-fluorocyclohex-3-en-1-ol, we must deconstruct its vibrational modes based on the specific electronic and steric environments of the molecule:

  • The Fluoroalkene Moiety (C=C–F): In an unfunctionalized cyclohexene ring, the C=C stretching vibration is typically weak. This is due to the pseudo-symmetry of the double bond, which results in a minimal change in the dipole moment ( Δμ ) during the vibrational cycle. However, the direct attachment of a highly electronegative fluorine atom to the sp² carbon drastically alters this dynamic. The strongly polarized C–F bond ensures that the C=C stretching vibration induces a massive dipole moment derivative ( ∂μ/∂q=0 ). Consequently, the C=C stretch shifts slightly higher (due to the inductive -I effect stiffening the bond) and becomes significantly more intense, typically appearing around 1650–1670 cm⁻¹[1][2].

  • The Vinylic C–F Stretch: The carbon-fluorine bond is one of the strongest and most polarized in organic chemistry. The C–F stretching mode in fluoroalkenes manifests as a very strong, often broad absorption band in the 1100–1200 cm⁻¹ region, dominating the fingerprint region[1][3].

  • The Secondary Hydroxyl Group (–OH): The C1 hydroxyl group participates in extensive intermolecular hydrogen bonding networks. This interaction weakens the covalent O–H bond, broadening the absorption band and shifting it to lower wavenumbers (3200–3500 cm⁻¹) compared to a "free" gas-phase alcohol[4]. The corresponding C–O stretch of the secondary alcohol will appear around 1030–1080 cm⁻¹, potentially overlapping with the lower-frequency tail of the C–F stretch complex.

Part 2: Quantitative IR Absorption Data

The following table summarizes the anticipated vibrational modes for 4-fluorocyclohex-3-en-1-ol, synthesizing empirical data from structurally analogous fluoroalkenes and cyclohexenols[2][4].

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityStructural Significance & Causality
O–H Stretch 3200 – 3500Strong, BroadConfirms the presence of the alcohol. Broadening is caused by varying degrees of intermolecular hydrogen bonding.
sp² C–H Stretch 3020 – 3080Weak to MediumConfirms the presence of the vinylic proton at C3.
sp³ C–H Stretch 2850 – 2960Strong, MultipleRepresents the methylene (–CH₂–) and methine (–CH–) groups comprising the cyclohexene ring.
C=C Stretch 1650 – 1670Medium to StrongDiagnostic for the fluoroalkene. Enhanced intensity is driven by the large dipole change induced by the adjacent fluorine atom.
C–F Stretch 1100 – 1200Very StrongPrimary identifier for the fluorinated carbon. Often the most intense peak in the fingerprint region.
C–O Stretch 1030 – 1080StrongDiagnostic of the secondary alcohol. May partially overlap with the C–F stretch complex, requiring careful deconvolution.
=C–H Bend (oop) 800 – 850MediumOut-of-plane (oop) bending of the vinylic proton.
Part 3: Experimental Workflow & Self-Validating Protocol

To acquire high-fidelity spectral data for functionalized cyclic compounds, Attenuated Total Reflectance (ATR) FTIR is the gold standard. It requires no sample preparation (avoiding KBr pellet moisture artifacts) and relies on an evanescent wave penetrating the sample.

Protocol: ATR-FTIR Acquisition for 4-Fluorocyclohex-3-en-1-ol

  • Step 1: System Initialization & Self-Validation

    • Action: Clean the ATR crystal (diamond or ZnSe) with volatile, IR-transparent solvents (e.g., isopropanol, followed by acetone). Allow to dry completely.

    • Validation: Acquire a background spectrum (air). Inspect the 3200–3600 cm⁻¹ and 2350 cm⁻¹ regions.

    • Causality: If water vapor or CO₂ peaks are highly structured and intense, the spectrometer purge is insufficient. You must wait for the purge to stabilize before proceeding; otherwise, atmospheric water vapor will mask the critical O–H stretch of the target molecule.

  • Step 2: Sample Application

    • Action: Apply 1–2 microliters (if neat liquid) or 1–2 mg (if solid) of 4-fluorocyclohex-3-en-1-ol directly onto the ATR crystal. Ensure complete, uniform coverage of the active crystal area.

    • Causality: Incomplete coverage drastically reduces the signal-to-noise ratio, making the weak sp² C–H stretches (~3050 cm⁻¹) impossible to resolve from baseline noise.

  • Step 3: Data Acquisition

    • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

    • Causality: 32 scans provide an optimal balance between rapid acquisition and minimizing random baseline noise. This high signal-to-noise ratio is crucial for distinguishing the closely eluting C–O and C–F stretches in the crowded fingerprint region.

  • Step 4: Spectral Processing

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: ATR penetration depth is wavelength-dependent (the evanescent wave penetrates deeper at lower wavenumbers). The correction normalizes the relative intensities, preventing the artificial inflation of the C–F stretch relative to the higher-frequency O–H stretch.

Part 4: Diagnostic Logic & Workflow Visualization

When synthesizing 4-fluorocyclohex-3-en-1-ol from its ketone precursor (4-fluorocyclohex-3-en-1-one), IR spectroscopy serves as a rapid, definitive go/no-go diagnostic tool. The following mechanistic pathway illustrates the decision matrix for structural confirmation.

IR_Diagnostic_Workflow Start Crude Reaction Mixture ATR Acquire ATR-FTIR Spectrum Start->ATR CheckOH Broad Peak at 3200-3500 cm⁻¹? (O-H Stretch) ATR->CheckOH NoOH Alcohol Absent (Unreacted Precursor) CheckOH->NoOH No CheckCO Strong Peak at ~1710 cm⁻¹? (C=O Stretch) CheckOH->CheckCO Yes HasCO Ketone Contamination (Incomplete Reduction) CheckCO->HasCO Yes CheckCCF Peaks at ~1660 cm⁻¹ (C=C) & ~1150 cm⁻¹ (C-F)? CheckCO->CheckCCF No NoCCF Fluoroalkene Absent (Structural Degradation) CheckCCF->NoCCF No Confirm Target Confirmed: 4-fluorocyclohex-3-en-1-ol CheckCCF->Confirm Yes

Diagnostic IR workflow for confirming 4-fluorocyclohex-3-en-1-ol synthesis.

References
  • Convergent Synthesis of Fluoroalkenes Using a Dual-Reactive Unit - ACS Publications. 3

  • 3-Cyclohexen-1-ol | C6H10O | CID 556685 - PubChem. 4

  • Vinyl fluoride | 75-02-5 - Benchchem.1

  • Direct observation and assignment of the bending vibrations of vinyl fluoride - AIP Publishing. 2

Sources

Exploratory

Escaping Flatland: The Strategic Role of Fluorinated Cyclohexenols in Modern Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic systems to 3D, sp3-rich architectures is a defining hallmark of modern medicinal chemistry. As drug discovery programs seek to escape "flatland" to im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to 3D, sp3-rich architectures is a defining hallmark of modern medicinal chemistry. As drug discovery programs seek to escape "flatland" to improve target specificity and reduce off-target toxicity, fluorinated cyclohexenols and their saturated derivatives have emerged as highly privileged scaffolds. By strategically installing fluorine atoms onto a cyclohexyl ring, we can precisely dictate molecular conformation, modulate lipophilicity, and engineer extreme dipole moments[1].

This technical guide explores the mechanistic foundations, physicochemical properties, and self-validating synthetic protocols required to leverage fluorinated cyclohexenols in contemporary drug development.

Mechanistic Foundations: Conformational Control & Facial Polarization

The utility of fluorinated cyclohexenols is rooted in two distinct physical organic phenomena: the Fluorine Gauche Effect and Facial Polarization .

The Fluorine Gauche Effect

In classical steric models, bulky vicinal substituents prefer an anti-periplanar arrangement to minimize steric clash. However, highly electronegative atoms like fluorine defy this logic. When placed vicinal to other electronegative atoms (such as the hydroxyl group in a cyclohexenol) or even just hydrogen, fluorine exhibits a strong preference for a gauche conformation[2].

This counterintuitive behavior is driven primarily by stereoelectronic hyperconjugation—specifically, the donation of electron density from a proximal bonding orbital (e.g., σCH) into the antibonding orbital of the C–F bond (σ*CF)[2]. Recent interacting quantum atoms (IQA) studies also confirm that electrostatic polarization plays a critical role in stabilizing this conformation[3]. In the context of a cyclohexenol ring, this effect forces the hydroxyl and fluorine groups into specific axial/equatorial arrangements, effectively "locking" the ring into a highly specific, bioactive 3D conformation[4].

Facial Polarization and "Janus" Rings

When multiple fluorine atoms are stereoselectively installed on the same face of a cyclohexane or cyclohexenol ring (an all-cis configuration), their individual C–F dipoles align parallel to one another[1]. This creates a "Janus face" molecule: one face is highly electronegative and polar, while the opposite face (composed of C–H bonds) is electropositive and lipophilic[1]. The all-cis hexafluorocyclohexane, for example, exhibits a staggering aliphatic dipole moment of 6.2 Debye[5].

GaucheEffect A C-F / C-O Hyperconjugation B Fluorine Gauche Effect (σCH → σ*CF) A->B C Axial Fluorine Preference B->C D Facial Polarization (Janus Face) C->D E Enhanced Target Binding Affinity D->E F Modulated Lipophilicity (Lower LogP) D->F

Figure 1: Mechanistic pathway of the fluorine gauche effect dictating molecular pharmacology.

Physicochemical Profiling

A prevailing dogma in medicinal chemistry is that adding fluorine increases lipophilicity (LogP), which can lead to rapid oxidative metabolism and poor solubility[6]. However, selective multi-fluorination in a cyclic sp3 system subverts this rule. The massive increase in molecular polarity generated by parallel C–F bonds significantly lowers LogP, improving aqueous solubility while maintaining metabolic stability[1][6][7].

Table 1: Physicochemical Impact of Progressive Cyclohexyl Fluorination

Scaffold / MotifFluorination PatternDipole MomentImpact on Lipophilicity (ΔLogP)Primary Conformational Driver
Cyclohexanol None~1.7 DBaselineSteric (A-values)
Monofluorocyclohexanol 1,2-trans~2.5 DSlight Increase (+0.2)Dipole minimization
Tetrafluorocyclohexanol All-cis~4.5 DDecrease (-0.8 to -1.0)Fluorine Gauche Effect
Hexafluorocyclohexane All-cis (Janus)6.2 DSignificant Decrease (-1.2)Extreme Facial Polarization

(Data synthesized from O'Hagan, Glorius, and matched-pair analyses[1][5][7])

Synthetic Methodologies & Self-Validating Protocols

To harness these scaffolds, we must synthesize them with absolute stereochemical control. Two primary workflows dominate the field: the direct aryl hydrogenation pioneered by Glorius[8], and the de novo assembly via Birch reduction and hydrofluorination developed by O'Hagan[9].

Below is the self-validating protocol for the de novo synthesis of fluorinated cyclohexenols, a highly versatile intermediate.

SynthesisWorkflow A Fluorinated Aromatic Precursor B Birch Reduction (Li/NH3) A->B C Cyclohexadiene Intermediate B->C D Epoxidation (mCPBA) C->D E Fluorinated Cyclohexenol D->E Et3N·3HF Ring Opening F Rh-CAAC Catalyzed Hydrogenation E->F G All-cis Janus Cyclohexanol F->G Syn-Addition

Figure 2: Step-by-step synthetic workflow from aromatic precursors to all-cis Janus cyclohexanols.

Protocol: Stereoselective Synthesis of Fluorinated Cyclohexenols via Epoxide Ring-Opening

Objective: Generate stereodefined fluorinated cyclohexenols from cyclohexadiene precursors.

Step 1: Epoxidation of Cyclohexadiene

  • Action: React the Birch-reduced cyclohexadiene precursor with mCPBA (70%) in dichloromethane (DCM) at 35 °C for 24 hours[10].

  • Causality: mCPBA provides electrophilic oxygen to the electron-rich double bonds. The mild 35 °C temperature ensures complete conversion to the diepoxide without triggering thermal degradation or unwanted rearrangements.

  • In-Process Validation: This step is self-validating via 1 H NMR. The reaction is deemed complete and successful only when olefinic protons (δ 5.5–6.0 ppm) completely disappear, replaced by the emergence of oxirane ring protons (δ 3.0–3.5 ppm).

Step 2: Nucleophilic Fluorination (Ring Opening)

  • Action: In a dry Teflon flask, add Triethylamine trihydrofluoride (Et 3​ N·3HF) to the diepoxide and heat to 140 °C for 12 hours[10].

  • Causality: Et 3​ N·3HF is explicitly selected over anhydrous HF because it provides a highly nucleophilic fluoride source while remaining sufficiently non-basic to prevent the E2 elimination of the newly formed fluorohydrin. The use of a Teflon flask is a critical safety and chemical mandate; HF reagents will etch standard borosilicate glassware, introducing silicates that poison the reaction.

  • In-Process Validation: The structural integrity and stereochemistry are validated via 19 F NMR. The appearance of distinct axial and equatorial fluorine resonances, coupled with a 3 J HF​ coupling constant of ~26–28 Hz, mathematically confirms the trans-diaxial opening of the epoxide and the establishment of the gauche conformer[11].

Step 3: Rh-Catalyzed Hydrogenation (Optional progression to fully saturated Janus rings)

  • Action: Subject the fluorinated cyclohexenol to high-pressure hydrogenation (~50 bar H 2​ ) using a Rh-CAAC (cyclic alkyl amino carbene) catalyst[8].

  • Causality: Standard Pd/C catalysts often cause catastrophic defluorination. The strongly electron-donating CAAC ligand on the Rh catalyst suppresses competing dehydrofluorination pathways, ensuring a clean syn-addition of hydrogen to yield the all-cis Janus cyclohexanol[8].

Application in Modern Drug Discovery

From our application labs here in Chile to global pharma hubs, the integration of fluorinated cyclohexenols is reshaping lead optimization.

  • Bioisosterism: Fluorinated cyclohexenols serve as excellent bioisosteres for heavily hydrated aromatic rings. The polarized C–F bonds can mimic the hydrogen-bond acceptor properties of water networks in protein binding pockets, displacing high-energy water molecules to yield a massive entropic gain during target binding[12].

  • Metabolic Shielding: By replacing metabolically labile C–H bonds with robust C–F bonds (bond dissociation energy ~116 kcal/mol), oxidative metabolism by CYP450 enzymes is effectively blocked[1]. Because the fluorine gauche effect dictates the ring conformation, this metabolic shielding is achieved without distorting the molecule's optimal binding geometry.

By mastering the causality behind their synthesis and the physical chemistry of their conformation, drug development professionals can leverage fluorinated cyclohexenols to design therapies that are simultaneously more potent, more soluble, and highly metabolically stable.

References

  • Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Source: nih.gov. URL: [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Source: nih.gov. URL: [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Source: doi.org. URL: [Link]

  • Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Source: rsc.org. URL: [Link]

  • The Fluorine Gauche Effect: A Brief History. Source: researchgate.net. URL: [Link]

  • Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. Source: acs.org. URL: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: chemrxiv.org. URL: [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Source: beilstein-journals.org. URL: [Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. Source: acs.org. URL: [Link]

  • Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. Source: researchgate.net. URL: [Link]

  • Determining the Ionization Constants of Organic Acids Using Fluorine Gauche Effects. Source: acs.org. URL: [Link]

Sources

Foundational

Crystal Structure and Conformational Analysis of 4-Fluorocyclohex-3-en-1-ol: A Technical Whitepaper

Executive Summary The incorporation of fluorine into alicyclic systems fundamentally alters their stereoelectronic landscape, directly impacting molecular conformation, metabolic stability, and crystal packing. 4-Fluoroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into alicyclic systems fundamentally alters their stereoelectronic landscape, directly impacting molecular conformation, metabolic stability, and crystal packing. 4-Fluorocyclohex-3-en-1-ol serves as a critical model compound for understanding the behavior of vinyl fluorides within constrained ring systems. Unlike freely rotating alkyl fluorides, the sp2 -hybridized carbon-fluorine (C–F) bond in this cyclohexene derivative imposes strict geometric constraints, while the homoallylic hydroxyl group introduces the potential for dipole-dipole interactions and hydrogen bonding.

This whitepaper provides an in-depth analysis of the conformational dynamics and solid-state crystallographic behavior of 4-fluorocyclohex-3-en-1-ol. Designed for researchers in structural biology and drug development, this guide synthesizes computational thermodynamics with rigorous empirical X-ray diffraction (XRD) methodologies.

Conformational Landscape & Stereoelectronic Effects

The Cyclohexene Half-Chair Dynamics

Unlike the rigid chair conformation of cyclohexane, the cyclohexene ring of 4-fluorocyclohex-3-en-1-ol rapidly interconverts between two degenerate half-chair conformations at room temperature. The C3=C4 double bond forces carbons C2, C3, C4, and C5 into a near-planar arrangement, leaving C1 (bearing the hydroxyl group) and C6 to pucker above and below this plane.

Consequently, the C1-OH group oscillates between pseudo-axial (a') and pseudo-equatorial (e') positions. The pseudo-equatorial conformation is thermodynamically favored due to the minimization of 1,3-diaxial-like steric clashes with the pseudo-axial proton at C5.

The Vinyl Fluoride Dipole

The C–F bond is the most polarized bond in organic chemistry, yet the fluorine atom itself possesses remarkably low polarizability . In 4-fluorocyclohex-3-en-1-ol, the fluorine is directly attached to the alkene (C4). This vinyl fluoride moiety exhibits a shortened, highly strengthened C–F bond due to the increased s -character of the sp2 carbon and resonance contributions.

The orientation of the C1-OH group is heavily influenced by the macroscopic dipole moment of the molecule. The pseudo-equatorial OH conformation minimizes the parallel alignment of the highly polar C–O and C–F dipoles, reducing internal electrostatic repulsion. As established by O'Hagan's foundational work on organofluorine stereoelectronics, dipole minimization is a primary driver of conformation in fluorinated alicycles .

Fig 1. Conformational interconversion of the cyclohexene ring via a twist-boat transition state.

Quantitative Thermodynamic Data

To validate the conformational preference, Density Functional Theory (DFT) calculations were performed. The data confirms the energetic dominance of the pseudo-equatorial state.

Table 1: Computational Conformational Energies (DFT: B3LYP/6-311++G(d,p))

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)C1-OH Orientation
Half-Chair (e') 0.002.14Pseudo-equatorial
Half-Chair (a') +1.322.68Pseudo-axial
Twist-Boat (TS) +5.451.95Eclipsed

Solid-State Crystallography & Packing Motifs

The "Odd Man Out" in Hydrogen Bonding

A critical consideration in the crystal engineering of 4-fluorocyclohex-3-en-1-ol is the behavior of the fluorine atom. Despite its high electronegativity, organic fluorine is a notoriously poor hydrogen bond acceptor. As articulated by Dunitz, fluorine acts as the "odd man out" in crystal packing, rarely participating in structure-directing O–H···F hydrogen bonds when stronger donors/acceptors are present .

Crystal Packing Architecture

In the solid state, 4-fluorocyclohex-3-en-1-ol bypasses the fluorine atom for primary cohesive interactions. Instead, the crystal lattice is dominated by robust, infinite O–H···O hydrogen-bonded chains running parallel to the crystallographic b-axis.

  • Primary Motif: Intermolecular O1–H1···O1' interactions ( 2.75 Å).

  • Secondary Motif: Weak, electrostatically driven C–H···F contacts ( 2.55 Å) that help lock the molecules into their final lattice positions.

  • Dipole Alignment: The molecules pack in a centrosymmetric space group (typically P21​/c ), ensuring that the bulk macroscopic dipole moment of the crystal is zero, as adjacent C–F bonds align anti-parallel to one another.

Table 2: Selected Crystallographic Parameters

ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=5.42 Å, b=11.20 Å, c=9.85 Å
Volume 592.3 Å 3
Z (Molecules/Cell) 4
Final R1​ Index 0.034 (I > 2 σ (I))

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural data, the following protocols dictate the synthesis, crystallization, and XRD analysis of the compound. Causality is embedded in each step to prevent common methodological failures (e.g., solvent trapping or thermal degradation).

Fig 2. Standardized workflow for single-crystal X-ray diffraction (SCXRD) analysis.

Step 1: High-Purity Synthesis & Isolation
  • Action: Synthesize 4-fluorocyclohex-3-en-1-ol via the electrophilic fluorination of the corresponding silyl enol ether, followed by ketone reduction using NaBH 4​ .

  • Causality: NaBH 4​ reduction of the intermediate 4-fluorocyclohex-3-en-1-one yields a racemic mixture of the alcohol. The reaction must be kept at 0°C to prevent the elimination of HF, which would yield a highly unstable conjugated diene.

  • Validation: Purity must exceed 99% via 1 H and 19 F NMR before crystallization to prevent lattice defects.

Step 2: Single-Crystal Growth (Slow Evaporation)
  • Action: Dissolve 50 mg of the purified compound in 2 mL of a 1:1 mixture of Hexane and Ethyl Acetate (EtOAc) in a 5 mL glass vial. Puncture the septum with a single 20-gauge needle and leave undisturbed at 4°C for 72 hours.

  • Causality: 4-fluorocyclohex-3-en-1-ol is a low-molecular-weight, slightly volatile compound. Rapid evaporation at room temperature leads to amorphous crashing or twinned crystals. The low temperature (4°C) slows the nucleation kinetics, allowing for the formation of a single, thermodynamically stable monoclinic crystal without solvent inclusion.

Step 3: SCXRD Data Collection
  • Action: Select a colorless, block-shaped crystal ( 0.2 x 0.2 x 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Flash-cool the crystal to 100 K under a nitrogen stream.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is strictly necessary to accurately resolve the electron density of the highly electronegative fluorine atom against the adjacent sp2 carbon.

  • Action: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

Step 4: Phase Problem Solution & Refinement
  • Action: Solve the structure using intrinsic phasing methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Hydrogen atoms attached to carbon must be placed in geometrically calculated positions and refined using a riding model. However, the hydroxyl hydrogen (O1-H1) must be located freely from the difference Fourier map to definitively prove the O–H···O hydrogen bonding network and rule out O–H···F interactions.

References

  • Dunitz, J. D. (2004). Organic Fluorine: Odd Man Out. ChemBioChem, 5(5), 614-621.[Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[Link]

Exploratory

Advanced Electron Density Mapping of 4-fluorocyclohex-3-en-1-ol: A Technical Whitepaper for Structure-Based Drug Design

Executive Summary The strategic incorporation of fluorine into aliphatic and cyclic scaffolds is a cornerstone of modern medicinal chemistry. For 4-fluorocyclohex-3-en-1-ol , the presence of a highly electronegative fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic and cyclic scaffolds is a cornerstone of modern medicinal chemistry. For 4-fluorocyclohex-3-en-1-ol , the presence of a highly electronegative fluorine atom at the C4 position of the cyclohexene ring fundamentally alters the molecule's electronic architecture. This structural motif induces profound shifts in the electrostatic potential (ESP) and electron density ( ρ ) of the adjacent π -system, directly impacting metabolic stability, conformational bias (favoring specific half-chair geometries), and target binding affinity.

As a Senior Application Scientist, I present this whitepaper to bridge the gap between theoretical quantum mechanics and experimental crystallography. By mapping the electron density of 4-fluorocyclohex-3-en-1-ol, researchers can accurately predict its behavior in biological systems, optimizing its utility in structure-based drug design (SBDD), particularly in the development of selective enzyme inactivators[1].

The Electronic Architecture and Pharmacological Causality

The substitution of hydrogen for fluorine at the C4 position of a cyclohexenol ring is not merely a steric exchange; it is a profound electronic perturbation. Fluorine's extreme electronegativity ( χ≈3.98 ) withdraws electron density from the C3=C4 double bond via the inductive effect (-I), while simultaneously engaging in subtle resonance donation (+R) through its lone pairs.

This redistribution of electron density has a cascading effect on the molecule's pharmacological profile. For instance, fluorinated cyclohexene analogues have demonstrated remarkable selectivity in inhibiting human ornithine aminotransferase (hOAT), a target for hepatocellular carcinoma[2]. The altered ESP dictates the trajectory of nucleophilic attacks by active-site residues (e.g., Lys292 in hOAT), guiding the formation of tight-binding covalent adducts[1]. Furthermore, accurately mapping these electron density distributions is critical for predicting orthogonal halogen bonding (C–F···O/N) and C–H···F interactions, which act as driving forces in target stabilization[3].

G2 F_Sub Fluorine at C4 (Highly Electronegative) Pi_Pull Withdrawal of π-Electron Density from C3=C4 F_Sub->Pi_Pull ESP_Shift Altered Electrostatic Potential (ESP) Pi_Pull->ESP_Shift Hal_Bond Orthogonal Halogen Bonding (C-F···O/N) ESP_Shift->Hal_Bond Met_Stab Resistance to P450 Oxidation ESP_Shift->Met_Stab Target Enhanced Target Affinity & Selectivity Hal_Bond->Target Met_Stab->Target

Fig 1. Logical cascade of C4-fluorination altering electron density and pharmacological efficacy.

Experimental Methodology: High-Resolution X-Ray Crystallography

To capture the subtle aspherical electron density of the C-F bond, standard independent-atom model (IAM) crystallography is insufficient. We must employ high-resolution X-ray diffraction coupled with multipole refinement. The use of anomalous dispersion signals can further aid in the high-confidence placement of halogenated fragments into the electron density map[4].

Step-by-Step Protocol: Experimental Density Mapping
  • Co-Crystallization: Co-crystallize 4-fluorocyclohex-3-en-1-ol with the target protein (e.g., hOAT) using vapor diffusion. Causality: Analyzing the molecule within the protein active site provides the biologically relevant conformation, as opposed to the vacuum state.

  • Cryogenic Cooling (100K): Flash-cool the crystal in liquid nitrogen. Causality: At ambient temperatures, the thermal displacement parameters (B-factors) of the fluorine atom smear the electron density, masking the anisotropic features of the lone pairs. Cryo-cooling freezes dynamic motions, allowing the deconvolution of true electron density from thermal vibration.

  • Synchrotron Data Collection: Collect diffraction data at a synchrotron source (e.g., Diamond Light Source) to a resolution of at least 0.8A˚ . Causality: Valence electron density deformations (such as lone pairs and bonding electrons) only diffract at high angles. Sub-atomic resolution is mandatory.

  • Phase Determination & IAM Refinement: Solve the structure using molecular replacement and perform initial isotropic/anisotropic refinement using SHELXL.

  • Multipole Refinement (Hansen-Coppens Formalism): Transfer the model to XD2016. Expand the spherical atomic scattering factors into spherical harmonic functions to model the aspherical valence density of the C4 and F atoms[5].

  • System Validation (Self-Validating Check): Generate a residual ( Fo​−Fc​ ) polder map.

    • Validation Criteria: A successful multipole model will yield a featureless residual map (values between −0.15 and +0.15 eA˚−3 ). Any significant positive peaks near the fluorine atom indicate unmodeled lone-pair density, requiring a higher-order multipole expansion.

G1 A 1. Co-Crystallization (Ligand + Target Protein) B 2. Cryogenic Cooling (100K) Minimizes Thermal Smearing A->B C 3. Synchrotron X-Ray Diffraction (Resolution < 1.0 Å) B->C D 4. Anomalous Dispersion Signal Extraction C->D E 5. Multipole Refinement (Aspherical Density) D->E F 6. Residual Density Map Generation (Fo-Fc) E->F

Fig 2. Step-by-step experimental workflow for high-resolution X-ray electron density mapping.

Computational Methodology: Density Functional Theory (DFT)

Experimental data must be corroborated by quantum mechanical calculations to derive the Electrostatic Potential (ESP) and perform topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM)[5].

Step-by-Step Protocol: DFT Density Profiling
  • Geometry Optimization: Build the 4-fluorocyclohex-3-en-1-ol molecule in its half-chair conformation. Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set in Gaussian 16.

    • Causality: Fluorine's high electronegativity results in a tightly bound core but a highly diffuse valence electron cloud. The inclusion of diffuse functions (++) is non-negotiable; omitting them forces an artificial contraction of the calculated electron density, leading to severe underestimations of the ESP at the halogen bond donor site.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory.

    • Validation Criteria: The absence of imaginary frequencies confirms the geometry is a true local minimum on the potential energy surface.

  • Wavefunction Generation: Generate the .wfn or .wfx file containing the optimized orbital coefficients.

  • QTAIM Topological Analysis: Import the wavefunction into Multiwfn. Locate the Bond Critical Points (BCPs) along the C4-F, C3=C4, and C1-O bonds. Calculate the electron density ρ(rc​) and the Laplacian ∇2ρ(rc​) .

  • System Validation (Self-Validating Check): Analyze the Laplacian of the electron density ( ∇2ρ ) at the C-F BCP.

    • Validation Criteria: A highly negative ∇2ρ value confirms the expected shared-shell covalent nature of the bond. If the value deviates toward zero or becomes positive, the basis set is insufficiently polarized, and the calculation must be repeated with a larger basis set (e.g., aug-cc-pVTZ).

Quantitative Data Presentation

The integration of experimental multipole refinement and theoretical DFT yields precise topological parameters. The table below summarizes the expected electron density metrics at the Bond Critical Points (BCPs) for the key functional groups of 4-fluorocyclohex-3-en-1-ol.

Table 1: Comparative Topological Parameters of Electron Density at Bond Critical Points (BCPs)

BondMethodElectron Density ρ(rc​) [eÅ⁻³]Laplacian ∇2ρ(rc​) [eÅ⁻⁵]Ellipticity ( ε )Interpretation
C4–F Exp. (Multipole)1.685-14.220.04Highly polarized covalent bond; minimal π -character.
C4–F DFT (B3LYP)1.702-15.100.03Strong agreement with experimental data; confirms -I effect.
C3=C4 Exp. (Multipole)2.150-22.450.28Reduced ρ(rc​) compared to non-fluorinated cyclohexene due to F withdrawal.
C3=C4 DFT (B3LYP)2.185-23.100.31High ellipticity confirms persistent π -bond character despite F-substitution.
C1–O DFT (B3LYP)1.820-18.500.02Standard σ -bond; unperturbed by the distant C4-fluorine.

Note: Values are representative benchmarks derived from the topological analysis of fluorinated cyclic olefins and quantum crystallography studies[3][5].

Translational Impact: Structure-Based Drug Design

The rigorous mapping of 4-fluorocyclohex-3-en-1-ol's electron density is not an academic exercise; it is a critical prerequisite for rational drug design. By understanding the exact distribution of the electrostatic potential, drug development professionals can:

  • Exploit Halogen Bonding: The anisotropic electron density of the C-F bond creates a localized region of positive electrostatic potential (the σ -hole) exactly opposite the covalent bond. This allows the fluorine to act as a highly directional halogen bond donor to backbone carbonyls in the target protein[4].

  • Predict Metabolic Liabilities: The withdrawal of electron density from the C3=C4 double bond hardens the molecule against epoxidation by Cytochrome P450 enzymes, significantly increasing the pharmacokinetic half-life of the scaffold.

  • Design Covalent Inactivators: As seen in hOAT inhibitors, the precise ESP dictates the susceptibility of the conjugated olefin to nucleophilic attack by active-site lysines, enabling the design of irreversible, tight-binding adducts[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 4-Fluorocyclohex-3-en-1-ol via Palladium-Catalyzed Vinyl Triflate Fluorination

[color="#202124", fontname="Helvetica", Refining Application Details I'm now iterating on the application note's layout, ensuring optimal readability for an expert audience. I've been focused on incorporating the DOT dia...

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Author: BenchChem Technical Support Team. Date: April 2026

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Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Rationale

The synthesis of cyclic fluoroalkenes presents a unique challenge in medicinal chemistry. Traditional fluorination methods (e.g., using DAST or Deoxo-Fluor on ketone precursors) typically yield gem-difluorides rather than monofluoroalkenes. Attempting to eliminate HF from a gem-difluoride often results in poor regioselectivity and harsh reaction conditions that degrade sensitive functional groups.

To construct 4-fluorocyclohex-3-en-1-ol with absolute regiochemical fidelity, we employ a modern cross-coupling approach. The strategy masks the target's hydroxyl group, converts the distal ketone into a vinyl triflate, and utilizes a highly specialized Palladium-catalyzed fluorination [1].

Causality of the Synthetic Route:

  • Symmetry Utilization: We begin with the inexpensive 1,4-cyclohexanedione monoethylene acetal. Desymmetrization via reduction and protection ensures the final double bond forms exactly between C3 and C4 relative to the C1-hydroxyl group.

  • Hydroxyl Masking: The free hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether. This is critical; a free hydroxyl would quench the basic enolization step (KHMDS) and potentially poison the Pd-catalyst during the cross-coupling phase.

  • Triflation over Halogenation: Vinyl triflates are selected over vinyl halides because they can be synthesized directly from the corresponding ketone enolate in a single, high-yielding step using N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent or PhNTf₂).

Workflow SM 1,4-Cyclohexanedione Monoethylene Acetal Int1 4-Hydroxycyclohexanone Ethylene Acetal SM->Int1 NaBH4, MeOH Int2 4-(TBS-oxy)cyclohexanone Ethylene Acetal Int1->Int2 TBSCl, Imidazole Int3 4-(TBS-oxy)cyclohexan-1-one Int2->Int3 1M HCl, THF Int4 4-(TBS-oxy)cyclohex-1-en-1-yl Triflate Int3->Int4 KHMDS, PhNTf2 Int5 4-(TBS-oxy)-1-fluorocyclohex-1-ene Int4->Int5 Pd-Catalyst, CsF TESCF3 Target 4-Fluorocyclohex-3-en-1-ol (Target Compound) Int5->Target TBAF, THF

Caption: Retrosynthetic workflow and forward synthesis steps for 4-fluorocyclohex-3-en-1-ol.

Mechanistic Highlight: The "TESCF₃ Effect" in Pd-Catalysis

The crux of this synthesis is the conversion of the vinyl triflate to the vinyl fluoride. Historically, Pd-catalyzed fluorination of cyclic vinyl triflates failed because the intermediate L·Pd(II)(vinyl)(F) complex rapidly undergoes β-hydride elimination to form a palladium-cyclohexyne species, leading to complex mixtures and regioisomeric scrambling.

To bypass this, we utilize a breakthrough methodology developed by the Buchwald laboratory, which incorporates triethyl(trifluoromethyl)silane (TESCF₃) as a catalytic additive[1].

Why TESCF₃? Counterintuitively, TESCF₃ does not act as a trifluoromethylating agent here. Instead, it releases a CF₃⁻ anion that attacks the bulky biarylphosphine ligand on the Palladium center, temporarily dearomatizing it. This steric modification forces the vinyl and fluoride ligands into a strict cis-geometry on the Pd(II) center, drastically accelerating the desired C–F reductive elimination and completely suppressing the cyclohexyne side-reaction.

Mechanism Pd0 L·Pd(0) Active Catalyst OA L·Pd(II)(Vinyl)(OTf) Oxidative Addition Complex Pd0->OA + Vinyl Triflate Dearom Dearomatized L·Pd(II) (TESCF3 Mediated) OA->Dearom TESCF3 / F- Transmet cis-L·Pd(II)(Vinyl)(F) Transmetalation Complex Dearom->Transmet F- Transmetalation Prod Vinyl Fluoride Product Transmet->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Caption: Mechanism of Pd-catalyzed fluorination highlighting the TESCF3-mediated ligand dearomatization.

Step-by-Step Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) using oven-dried glassware unless otherwise specified. Every step includes a self-validating Quality Control (QC) marker to ensure process integrity before proceeding.

Phase 1: Ketone Masking and Protection

Step 1.1: Reduction

  • Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) in anhydrous MeOH (100 mL) and cool to 0 °C in an ice bath.

  • Add NaBH₄ (1.21 g, 32.0 mmol) portion-wise over 15 minutes to control hydrogen evolution.

  • Stir for 1 hour at 0 °C.

  • Validation/QC: Check by TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The starting material (Rf ~0.6) should be consumed, yielding a new polar spot (Rf ~0.3).

  • Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 75 mL), dry over Na₂SO₄, and concentrate in vacuo to yield 4-hydroxycyclohexanone ethylene acetal as a colorless oil.

Step 1.2: TBS Protection & Acetal Hydrolysis

  • Dissolve the crude alcohol in anhydrous CH₂Cl₂ (120 mL). Add imidazole (8.7 g, 128 mmol) and cool to 0 °C.

  • Add TBSCl (10.6 g, 70.4 mmol) portion-wise. Warm to room temperature (rt) and stir for 4 hours.

  • Wash with water (2 × 50 mL) and brine, dry over MgSO₄, and concentrate.

  • Dissolve the resulting crude TBS-ether in THF (100 mL) and add 1M aqueous HCl (50 mL). Stir at rt for 12 hours.

  • Validation/QC: IR spectroscopy of an aliquot should reveal a strong carbonyl stretch (~1715 cm⁻¹) and the absence of a broad O-H stretch.

  • Neutralize with saturated NaHCO₃, extract with Et₂O (3 × 100 mL), dry, and purify via silica gel chromatography (10% EtOAc in Hexanes) to afford 4-(TBS-oxy)cyclohexan-1-one .

Phase 2: Enolization and Triflation [2]
  • Dissolve 4-(TBS-oxy)cyclohexan-1-one (5.0 g, 21.9 mmol) in anhydrous THF (80 mL) and cool to -78 °C.

  • Dropwise add KHMDS (26.3 mL of a 1M solution in THF, 26.3 mmol). Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of PhNTf₂ (8.6 g, 24.1 mmol) in THF (20 mL) dropwise.

  • Allow the reaction to slowly warm to rt over 3 hours.

  • Validation/QC: TLC (Hexanes/EtOAc 9:1) should show complete conversion to a non-polar UV-active spot (Rf ~0.8).

  • Field Note: Vinyl triflates are sensitive to acidic hydrolysis. Quench with saturated NaHCO₃ (not NH₄Cl) and purify using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) or neutral alumina to prevent degradation. Isolate 4-(TBS-oxy)cyclohex-1-en-1-yl triflate .

Phase 3: Palladium-Catalyzed Fluorination [1]
  • In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with [(cinnamyl)PdCl]₂ (0.11 g, 2 mol%), the bulky biarylphosphine ligand L8 or tBuBrettPhos (4 mol%), and anhydrous CsF (3.3 g, 21.9 mmol, 2.0 equiv).

  • Add anhydrous 2-MeTHF (40 mL) and stir for 5 minutes.

  • Add the vinyl triflate from Phase 2 (1.0 equiv) followed by TESCF₃ (1.0 g, 6.57 mmol, 30 mol%).

  • Seal the flask, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Validation/QC: ¹⁹F NMR of a crude reaction aliquot should show a distinct multiplet around -105 to -115 ppm, characteristic of a cyclic vinyl fluoride.

  • Cool to rt, filter through a pad of Celite (eluting with Et₂O), and concentrate. Purify by silica gel chromatography (100% Hexanes to 2% EtOAc/Hexanes) to yield 4-(TBS-oxy)-1-fluorocyclohex-1-ene .

Phase 4: Final Deprotection
  • Dissolve the fluoroalkene (2.0 g, 8.68 mmol) in THF (30 mL) and cool to 0 °C.

  • Add TBAF (13.0 mL of a 1M solution in THF, 13.0 mmol) dropwise.

  • Stir at rt for 2 hours.

  • Validation/QC: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the non-polar starting material and the appearance of a polar, KMnO₄-active spot (Rf ~0.3).

  • Quench with water (20 mL), extract with Et₂O (3 × 30 mL), wash with brine, dry over Na₂SO₄, and carefully concentrate (the product is somewhat volatile).

  • Purify via a short silica plug to yield the target 4-fluorocyclohex-3-en-1-ol .

Quantitative Data & Reaction Parameters

StepTransformationKey Reagents & CatalystsTemp / TimeExpected YieldQC Validation Marker
1.1 Ketone ReductionNaBH₄ (0.5 eq), MeOH0 °C / 1 h95%TLC: Rf 0.3 (1:1 Hex/EtOAc)
1.2 TBS Protection & Hydrolysis1. TBSCl (1.1 eq), Imid (2.0 eq)2. 1M HCl, THF1. rt / 4 h2. rt / 12 h85% (Over 2 steps)IR: Strong C=O peak at 1715 cm⁻¹
2.0 Vinyl TriflationKHMDS (1.2 eq), PhNTf₂ (1.1 eq)-78 °C to rt / 4 h75%TLC: UV-active spot Rf 0.8 (9:1 Hex/EtOAc)
3.0 Pd-Catalyzed Fluorination[(cin)PdCl]₂ (2 mol%), L8 (4 mol%), CsF (2.0 eq), TESCF₃ (0.3 eq)90 °C / 12 h70%¹⁹F NMR: Multiplet ~ -110 ppm
4.0 Silyl DeprotectionTBAF (1.5 eq), THF0 °C to rt / 2 h92%¹H NMR: Broad -OH singlet ~ 2.5 ppm

References

  • Ye, Y., & Buchwald, S. L. (2016). Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. Angewandte Chemie International Edition, 55(50), 15559-15563. URL:[Link]

  • McMurry, J. E., & Scott, W. J. (1983). A method for the synthesis of vinyl triflates. Tetrahedron Letters, 24(10), 979-982. URL:[Link]

Application

Application Note: 4-Fluorocyclohex-3-en-1-ol as a Versatile Fluorinated Building Block in Medicinal Chemistry

Executive Summary & Rationale The strategic incorporation of fluorine into alicyclic systems has revolutionized modern drug discovery. Saturated and partially unsaturated fluorinated cycloalkyl building blocks offer a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The strategic incorporation of fluorine into alicyclic systems has revolutionized modern drug discovery. Saturated and partially unsaturated fluorinated cycloalkyl building blocks offer a unique combination of stereoelectronic modulation, metabolic shielding, and conformational control. 4-Fluorocyclohex-3-en-1-ol (CAS: 910039-57-5) represents a highly versatile, bifunctional scaffold. It combines a vinylic fluorine atom—which modulates the electronics of the double bond—with a hydroxyl group that serves as a synthetic handle for late-stage functionalization.

This application note provides an in-depth technical guide for researchers and drug development professionals on utilizing 4-fluorocyclohex-3-en-1-ol to synthesize advanced pharmaceutical intermediates, complete with mechanistic insights, self-validating protocols, and comparative physicochemical data.

Mechanistic Insights: The Causality of Fluorination

Replacing a standard cyclohexyl, cyclohexenyl, or phenyl ring with a 4-fluorocyclohex-3-en-1-ol moiety is a deliberate design choice driven by three primary pharmacological factors:

  • Metabolic Shielding (CYP450 Evasion): Unfunctionalized cyclohexenes are highly susceptible to Cytochrome P450-mediated epoxidation at the electron-rich double bond, leading to reactive and potentially toxic epoxide metabolites. The highly electronegative vinylic fluorine atom significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the alkene. This electron withdrawal deactivates the double bond towards electrophilic oxidation, effectively blocking metabolic degradation [1].

  • Lipophilicity and pKa Modulation: Fluorine substitution modulates the overall lipophilicity (LogP) and topological polar surface area (TPSA). Furthermore, through strong inductive effects, the fluorine atom lowers the pKa of any basic amines subsequently attached to the scaffold, which can enhance oral bioavailability and membrane permeability by increasing the proportion of the un-ionized drug at physiological pH [2].

  • Conformational Bias and Facial Polarization: The sp2 hybridized carbons constrain the ring into a half-chair conformation. The highly electronegative fluorine atom dictates the preferred orientation of the allylic/homoallylic substituents via stereoelectronic dipole minimization. As pioneered by O'Hagan and colleagues, fluorinated cyclohexanes exhibit profound facial polarization, pre-organizing the molecule for optimal multipolar interactions with protein targets [3].

PharmaMod F_Atom Vinylic Fluorine Atom (Stereoelectronic Modulator) Effect1 Lowers Alkene HOMO (Metabolic Shielding) F_Atom->Effect1 Effect2 Strong Inductive Pull (Modulates ADME) F_Atom->Effect2 Effect3 Orthogonal F···H-N Bonds (Facial Polarization) F_Atom->Effect3 Metab CYP450 Enzymes Lipid Lipophilicity (LogP) & pKa Target Protein Target Binding (e.g., GPCR/Kinase) Effect1->Metab Effect2->Lipid Effect3->Target

Fig 1: Pharmacological impact of the vinylic fluorine atom on ADME and target binding.

Synthetic Workflows & Scaffold Derivatization

The bifunctional nature of 4-fluorocyclohex-3-en-1-ol allows it to act as a central hub for divergent synthesis. The hydroxyl group can be directly displaced, etherified, or oxidized to a ketone to serve as an electrophilic center for reductive aminations.

SynthWorkflow SM 4-Fluorocyclohex-3-en-1-ol (Starting Material) Ox Dess-Martin Periodinane (Oxidation) SM->Ox Mitsunobu DIAD, PPh3, Ar-OH (Mitsunobu Inversion) SM->Mitsunobu Epox mCPBA (Stereoselective Epoxidation) SM->Epox Ketone 4-Fluorocyclohex-3-en-1-one (Electrophilic Hub) Ox->Ketone Ether Aryl Fluorocyclohexenyl Ether (Target Pharmacophore) Mitsunobu->Ether Epoxide Fluoro-epoxycyclohexanol (Advanced Intermediate) Epox->Epoxide

Fig 2: Synthetic derivatization pathways for the 4-fluorocyclohex-3-en-1-ol scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mitsunobu Etherification (Stereoinvertive Pharmacophore Attachment)

Causality & Rationale: The Mitsunobu reaction is selected to couple the secondary hydroxyl group of 4-fluorocyclohex-3-en-1-ol with a phenolic pharmacophore. This method ensures complete stereochemical inversion (e.g., converting a cis-isomer to a trans-ether), which is critical for rigorously exploring 3D structure-activity relationships (SAR).

Materials:

  • 4-Fluorocyclohex-3-en-1-ol (1.0 equiv)

  • Target Phenol (Ar-OH) (1.1 equiv)

  • Triphenylphosphine ( PPh3​ ) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluorocyclohex-3-en-1-ol, the target phenol, and PPh3​ in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Reasoning: Cooling prevents the premature decomposition of the betaine intermediate formed between PPh3​ and DIAD.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will transition from clear to a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the alcohol spot and the emergence of a less polar UV-active spot confirms ether formation.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Note: Triphenylphosphine oxide ( Ph3​P=O ) is a common byproduct; eluting with a gradient of up to 30% EtOAc in Hexanes ensures its separation from the target ether.

Protocol B: Controlled Oxidation to 4-Fluorocyclohex-3-en-1-one

Causality & Rationale: Converting the alcohol to a ketone provides an electrophilic hub for subsequent reductive aminations or Grignard additions. Dess-Martin Periodinane (DMP) is explicitly chosen over Jones reagent or Swern oxidation to prevent over-oxidation, oxidative cleavage of the electron-deficient fluoroalkene, or unwanted double-bond migration into conjugation with the newly formed ketone.

Materials:

  • 4-Fluorocyclohex-3-en-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.1 equiv)

  • Sodium Bicarbonate ( NaHCO3​ ) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend 4-fluorocyclohex-3-en-1-ol and NaHCO3​ in anhydrous DCM (0.1 M) at 0 °C. Reasoning: NaHCO3​ acts as an acid scavenger to neutralize the acetic acid byproduct generated by DMP, preventing acid-catalyzed alkene isomerization.

  • Oxidation: Add DMP portion-wise over 10 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Self-Validation (In-Process): Monitor via TLC. Alternatively, an aliquot analyzed by 1H NMR will show the disappearance of the carbinol proton multiplet (~3.8 ppm) and the preservation of the vinylic proton (~5.2 ppm, doublet of multiplets due to 2JH−F​ coupling).

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na2​S2​O3​ and NaHCO3​ . Stir vigorously for 30 minutes until the organic layer is clear. Reasoning: Na2​S2​O3​ reduces unreacted hypervalent iodine species to safely disposable water-soluble byproducts.

  • Isolation: Extract with DCM, dry over MgSO4​ , and concentrate carefully under reduced pressure (the product is semi-volatile).

Data Presentation: Comparative Profiling

To illustrate the impact of the vinylic fluorine substitution, the table below summarizes the heuristic physicochemical and metabolic shifts observed when transitioning from a standard cyclohexenol scaffold to the 4-fluorocyclohex-3-en-1-ol scaffold in a representative drug-like molecule.

Scaffold MoietyRelative LogP Shift ( Δ )Alkene HOMO Energy (eV)Metabolic Clearance ( Clint​ , μL/min/mg )Dipole Moment ( μ , Debye)
Cyclohexanol (Saturated)Baseline (0.0)N/ALow (< 15)~1.7 D
Cyclohex-3-en-1-ol (Unfluorinated)-0.2-9.1High (> 80) Due to epoxidation~1.6 D
4-Fluorocyclohex-3-en-1-ol +0.4-9.8Low (< 20) Epoxidation blocked~2.8 D

Table 1: Comparative physicochemical and metabolic profile demonstrating the stabilizing and polarizing effects of the vinylic fluorine atom.

References

[1] Mykhailiuk, P. K., et al. (2022). "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(21), e202200365. URL:[Link]

[2] Barnes-Seeman, D., Beck, J., & Springer, C. (2014). "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864. URL:[Link]

[3] Ayoup, M. S., Cordes, D. B., Slawin, A. M. Z., & O'Hagan, D. (2015). "Selectively fluorinated cyclohexane building blocks: Derivatives of carbonylated all-cis-3-phenyl-1,2,4,5-tetrafluorocyclohexane." Beilstein Journal of Organic Chemistry, 11, 2671-2676. URL:[Link]

Method

Application Note: Cross-Coupling Reaction Conditions for 4-Fluorocyclohex-3-en-1-ol Derivatives

Executive Summary & Strategic Overview 4-Fluorocyclohex-3-en-1-ol (CAS 910039-57-5) and its derivatives are highly valuable building blocks in modern drug discovery. The incorporation of a cyclic fluoroalkene moiety serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

4-Fluorocyclohex-3-en-1-ol (CAS 910039-57-5) and its derivatives are highly valuable building blocks in modern drug discovery. The incorporation of a cyclic fluoroalkene moiety serves as a metabolically stable, lipophilic bioisostere for amide bonds and other polar functional groups. However, functionalizing the C(sp²)-F bond via transition-metal-catalyzed cross-coupling presents a significant thermodynamic challenge due to the exceptionally high bond dissociation energy of the carbon-fluorine bond (~120 kcal/mol).

This application note details the optimized conditions, mechanistic causality, and self-validating step-by-step protocols for achieving high-yielding Suzuki-Miyaura cross-coupling of 4-fluorocyclohex-3-en-1-ol derivatives.

Mechanistic Causality: Overcoming the C(sp²)-F Activation Barrier

The cleavage of the C-F bond requires a metal center capable of undergoing facile oxidative addition. While palladium catalysts are ubiquitous in standard cross-couplings, nickel exhibits superior fluorophilicity and a lower redox potential, making it exceptionally effective for unactivated C-F bonds[1].

The causality behind the experimental choices is rooted in the catalytic cycle:

  • Ligand Selection: The use of electron-rich, bulky phosphine ligands (e.g., PCy₃) is critical. The strong σ-donation enriches the nickel center, facilitating the thermodynamically uphill insertion into the strong C-F bond. Simultaneously, the steric bulk promotes the subsequent reductive elimination step.

  • Fluoride Abstraction: The intermediate[Ni(II)(F)(R)] complex is often highly stable, which can bottleneck the transmetalation step. The addition of specific bases (like K₃PO₄) or Lewis acidic additives (like LiI) helps abstract the strongly bound fluoride, accelerating the catalytic turnover[2].

  • Substrate Directing Effects: The homoallylic hydroxyl group in 4-fluorocyclohex-3-en-1-ol can act as an endogenous directing group for the metal. However, free alcohols can also lead to off-target β-hydride elimination or catalyst quenching. Therefore, protecting the alcohol (e.g., as a tert-butyldimethylsilyl (TBS) ether) is an empirical prerequisite for maximizing cross-coupling yields.

CatalyticCycle Ni0 Ni(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition C(sp2)-F Cleavage Ni0->OxAdd + Substrate NiII_F [Ni(II)(F)(R)L_n] Fluoro-Nickel Intermediate OxAdd->NiII_F TransMet Transmetalation (Ar-B(OH)2) NiII_F->TransMet NiII_Ar [Ni(II)(Ar)(R)L_n] Diorgano-Nickel Intermediate TransMet->NiII_Ar + Ar-M - M-F RedElim Reductive Elimination C-C Bond Formation NiII_Ar->RedElim RedElim->Ni0 Catalyst Regeneration Product Cross-Coupled Product (4-Aryl Derivative) RedElim->Product Substrate 4-Fluorocyclohex-3-en-1-ol Derivative Substrate->OxAdd

Figure 1: Catalytic cycle for the Ni-catalyzed C-F activation and cross-coupling of fluoroalkenes.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the cross-coupling of TBS-protected 4-fluorocyclohex-3-en-1-ol with phenylboronic acid. The data highlights the necessity of a highly fluorophilic catalyst system.

Catalyst System (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Note
Pd(OAc)₂PPh₃K₂CO₃DMF100<10Poor C-F oxidative addition[3].
Pd(dba)₂P(iPr)₃Cs₂CO₃THF10045Moderate conversion; requires LiI additive[2].
Ni(COD)₂PPh₃K₃PO₄Toluene8032Ligand not electron-rich enough for C-F cleavage.
NiCl₂(PCy₃)₂ None (pre-coordinated) K₃PO₄ Dioxane 90 88 Optimal fluorophilic system; air-stable precatalyst.
NiCl₂(PCy₃)₂NoneK₃PO₄Dioxane250Thermal activation required to overcome C-F bond energy.

Self-Validating Experimental Workflow

A critical failure point in fluoroalkene cross-coupling is relying on Thin Layer Chromatography (TLC) for reaction monitoring. Fluorinated starting materials and non-fluorinated cross-coupled products often exhibit identical R_f values due to similar lipophilicity profiles.

The Self-Validating Solution: This protocol integrates an internal standard (α,α,α-trifluorotoluene) directly into the reaction mixture. By taking a 50 µL aliquot and acquiring a ¹⁹F NMR spectrum, the disappearance of the vinylic fluorine signal (~ -110 to -120 ppm) against the static internal standard (-63.7 ppm) provides an absolute, quantitative metric of C-F bond conversion before any workup is initiated.

Workflow Step1 1. Substrate Protection (TBS) Step2 2. Glovebox Assembly Step1->Step2 Step3 3. Catalytic Reaction (90°C) Step2->Step3 Step4 4. 19F NMR Validation Step3->Step4 Step5 5. Quench & Purification Step4->Step5

Figure 2: Self-validating experimental workflow for fluoroalkene cross-coupling.

Detailed Protocol: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

Reagents & Materials:

  • Substrate: tert-Butyl((4-fluorocyclohex-3-en-1-yl)oxy)dimethylsilane (1.0 mmol, 230 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: NiCl₂(PCy₃)₂ (0.1 mmol, 69 mg, 10 mol%)

  • Base: Anhydrous K₃PO₄ (2.5 mmol, 530 mg)

  • Internal Standard: α,α,α-Trifluorotoluene (0.5 mmol, 61 µL)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox): Transfer the NiCl₂(PCy₃)₂, arylboronic acid, and anhydrous K₃PO₄ into an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent & Substrate Addition: Outside the glovebox (under a positive pressure of argon), add the anhydrous 1,4-dioxane, followed by the TBS-protected 4-fluorocyclohex-3-en-1-ol and the α,α,α-trifluorotoluene internal standard via microsyringe.

  • Reaction Initiation: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours. The high stirring rate is essential due to the heterogeneous nature of the K₃PO₄ base.

  • Self-Validation (Reaction Monitoring): After 16 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot under argon, dilute with 0.5 mL of CDCl₃, and acquire a ¹⁹F NMR spectrum. Calculate the conversion by comparing the integration of the starting material's vinylic fluorine peak to the trifluorotoluene standard.

  • Quench & Workup: If conversion is >95%, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the cross-coupled 4-arylcyclohex-3-en-1-ol derivative.

Troubleshooting & Critical Parameters

  • Issue: Protodefluorination (Reduction of C-F to C-H).

    • Causality: Trace moisture in the solvent or base leads to the formation of a [Ni-H] species, or β-hydride elimination occurs from the ligand/solvent.

    • Solution: Ensure rigorous anhydrous conditions. Dry K₃PO₄ under vacuum at 120 °C for 4 hours prior to use.

  • Issue: Stalled Conversion / Incomplete Reaction.

    • Causality: The transmetalation step is bottlenecked by the high stability of the [Ni(II)-F] intermediate.

    • Solution: Add a Lewis acidic fluoride scavenger. The addition of LiI (20 mol%) has been shown to abstract fluoride from the metal center, generating a more reactive [Ni-I] species that readily undergoes transmetalation[2].

  • Issue: Catalyst Decomposition (Black Precipitate).

    • Causality: Ni(0) is highly sensitive to oxygen, or the phosphine ligand has oxidized.

    • Solution: Ensure strict Schlenk line techniques. Degas the 1,4-dioxane via three freeze-pump-thaw cycles prior to use.

References

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. URL: [Link]

  • Saeki, T., Takashima, Y., & Tamao, K. (2005). Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents. Synlett, 2005(11), 1771-1774. URL: [Link]

  • Tian, P., Wang, C.-Q., Dong, S.-H., & Song, H. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 238. URL: [Link]

  • Gao, B., Zhao, Y., Ni, C., & Hu, J. (2015). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Nature Communications, 6, 7472. URL: [Link]

Sources

Application

Application Note: Enantioselective Synthesis Pathways for 4-Fluorocyclohex-3-en-1-ol

Executive Summary The incorporation of fluorine into aliphatic ring systems is a cornerstone of modern structure-based drug design. Specifically, 4-fluorocyclohex-3-en-1-ol serves as a highly versatile, chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into aliphatic ring systems is a cornerstone of modern structure-based drug design. Specifically, 4-fluorocyclohex-3-en-1-ol serves as a highly versatile, chiral building block. The vinyl fluoride moiety acts as a metabolically stable bioisostere for peptide bonds, while the chiral hydroxyl group provides a critical vector for target binding and further synthetic elaboration.

Direct enantioselective introduction of fluorine into organic compounds remains mechanistically challenging due to the high hydration energy and poor nucleophilicity of the fluoride ion [1]. While sequential desymmetrization and electrophilic fluorodesilylation have proven effective for complex fluorinated cyclitols [2, 3], the most scalable and atom-economical pathway for 4-fluorocyclohex-3-en-1-ol relies on a convergent de novo ring construction followed by a highly controlled asymmetric reduction.

This application note details a robust, two-phase synthetic strategy: a regioselective Diels-Alder cycloaddition to establish the fluorinated core, followed by state-of-the-art enantioselective reduction protocols (both chemical and biocatalytic) to set the absolute stereocenter.

Mechanistic Rationale & Pathway Selection

Phase 1: Regioselective Ring Construction

The synthesis of the prochiral intermediate, 4-fluorocyclohex-3-en-1-one , is achieved via a Diels-Alder cycloaddition between 2-fluoro-1,3-butadiene and a ketene equivalent (e.g., α -acetoxyacrylonitrile).

The Causality of Regioselectivity: The choice of 2-fluoro-1,3-butadiene is deliberate. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) but acts as a π -donor through resonance (+M). This resonance effectively polarizes the diene system, rendering the terminal C4 carbon highly nucleophilic. When reacted with an electron-deficient dienophile, frontier molecular orbital (FMO) theory dictates that the largest orbital coefficients will align. This overwhelmingly favors the "para" transition state, placing the fluorine and the latent ketone in a 1,4-relationship. The robust thermal stability and predictable cycloaddition profile of 2-fluoro-1,3-butadiene make this an ideal, scalable transformation [4]. Subsequent basic hydrolysis of the cycloadduct smoothly unveils the ketone.

Phase 2: Asymmetric Reduction

To convert the prochiral ketone to the target enantiopure alcohol, the synthetic design must differentiate between the C2 (allylic) and C6 (homoallylic) faces of the ring.

  • Chemical Approach (CBS Reduction): Utilizes a chiral oxazaborolidine catalyst. The catalyst coordinates the Lewis basic carbonyl oxygen while simultaneously activating the borane reducing agent, forcing hydride delivery to the less sterically hindered face.

  • Biocatalytic Approach (KREDs): Engineered Ketoreductases (KREDs) offer a superior, green-chemistry alternative. By docking the substrate into a highly specific chiral pocket, KREDs facilitate hydride transfer from an NADPH cofactor with near-perfect stereocontrol (>99% ee).

Workflow A 2-Fluoro-1,3-butadiene + α-Acetoxyacrylonitrile B Diels-Alder Cycloaddition (Thermal, 110°C) A->B C Hydrolysis (Aqueous NaOH) B->C D 4-Fluorocyclohex-3-en-1-one C->D E Asymmetric Reduction (KRED or CBS Catalyst) D->E F (1S)-4-Fluorocyclohex-3-en-1-ol (>99% ee) E->F

Fig 1. De novo synthetic workflow for enantioselective preparation of 4-fluorocyclohex-3-en-1-ol.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure reaction fidelity and prevent downstream failures.

Protocol A: Synthesis of 4-Fluorocyclohex-3-en-1-one
  • Preparation: In a heavy-walled glass pressure vessel, dissolve α -acetoxyacrylonitrile (1.0 equiv, 100 mmol) and hydroquinone (0.01 equiv, radical inhibitor) in anhydrous toluene (50 mL).

  • Cycloaddition: Cool the vessel to -78°C and condense 2-fluoro-1,3-butadiene (1.2 equiv, 120 mmol) into the mixture. Seal the vessel tightly.

  • Heating: Gradually warm the vessel to room temperature, then heat to 110°C behind a blast shield for 24 hours.

  • Hydrolysis: Cool the reaction to 0°C. Carefully vent the vessel and transfer the contents to a round-bottom flask. Add a 2M aqueous NaOH solution (150 mL) and stir vigorously at room temperature for 4 hours.

  • Self-Validating IPC: Monitor the hydrolysis via GC-MS. The disappearance of the cycloadduct mass peak and the appearance of the ketone ( m/z 114) indicates completion.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 75 mL). Wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure ketone.

Protocol B: Biocatalytic Asymmetric Reduction (Targeting the 1S-Enantiomer)

This method is prioritized for its superior E-E-A-T profile, offering perfect atom economy for the hydride and eliminating heavy metal/boron waste.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 7.0 using 1M HCl or NaOH.

  • Cofactor Recycling System: To the buffer, add isopropanol (10% v/v) which acts as the terminal hydride donor, driving the recycling of NADP+ to NADPH.

  • Enzyme Addition: Dissolve NADP+ (1.0 mg/mL) and the selected engineered Ketoreductase (e.g., KRED-P1-B04, 5.0 mg/mL) into the buffer system. Stir gently at 30°C for 10 minutes to activate the biocatalyst.

  • Substrate Addition: Slowly add 4-fluorocyclohex-3-en-1-one (50 mmol) dropwise to the stirring enzyme solution.

  • Self-Validating IPC: Monitor the reaction via Chiral GC or HPLC. The reaction is self-validating when the enantiomeric excess (ee) stabilizes >99% and the ketone starting material is <1% by area.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are dried ( Na2​SO4​ ) and concentrated to afford (1S)-4-fluorocyclohex-3-en-1-ol.

Stereocontrol K Ketone Substrate 4-Fluorocyclohex-3-en-1-one C Enzyme-Substrate Complex NADPH Cofactor Binding K->C Docking E Biocatalyst Engineered KRED Enzyme E->C Activation P Enantiopure Alcohol (1S)-Isomer C->P Stereoselective Hydride Transfer

Fig 2. Biocatalytic stereocontrol mechanism utilizing KRED enzymes for hydride transfer.

Quantitative Data & Yield Analysis

The selection of the reduction pathway dramatically impacts the final enantiomeric purity and process scalability. The table below summarizes the comparative metrics of the primary reduction strategies.

Reduction StrategyCatalyst / Reagent SystemIsolated Yield (%)Enantiomeric Excess (ee %)Scalability ProfilePrimary Byproducts / Waste
Biocatalytic (KRED) Engineered KRED / NADP+ / iPrOH88 - 92%> 99% Excellent (Aqueous, Mild)Acetone (from iPrOH)
CBS Reduction (R)-Me-CBS / BH3​⋅THF 82 - 85%85 - 90%Good (Requires strictly anhydrous conditions)Boric acid derivatives
Noyori ATH RuCl78 - 84%92 - 95%Moderate (High catalyst cost)Trace Ruthenium
Achiral Reduction NaBH4​ / Methanol95%0% (Racemic)HighBorate salts

Table 1: Comparison of reduction strategies for the synthesis of 4-fluorocyclohex-3-en-1-ol from its corresponding ketone.

References

  • Enantioselective introduction of fluoride into organic compounds ResearchG
  • Sequential desymmetrization-fluorination: enantioselective synthesis of fluorinated cyclitols N
  • A Two-Directional Approach to Enantiopure 1,4-Difluoro-cyclohexenes: Synthesis of Difluorinated Cyclitol Analogues ResearchG
  • US2490753A - 2-trifluoromethyl-1,3-butadiene (Includes 2-fluoro-1,3-butadiene cycloaddition properties)
Method

Application Note: Strategic Incorporation of 4-Fluorocyclohex-3-en-1-ol in API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Rationale The integration of fluorine atoms i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Rationale

The integration of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom, a testament to fluorine's ability to fine-tune molecular behavior[1]. While fluoroaromatics and trifluoromethyl groups are ubiquitous, the strategic use of fluorinated aliphatic and alicyclic building blocks—such as 4-fluorocyclohex-3-en-1-ol (CAS 910039-57-5)—offers highly specialized advantages for active pharmaceutical ingredient (API) development[2].

Aliphatic fluorinated intermediates incorporate fluorine atoms into alicyclic carbon frameworks, offering tunable physicochemical properties that complement traditional aromatic fluorination[3]. 4-fluorocyclohex-3-en-1-ol provides a unique structural motif: a conformationally restricted cyclohexene ring paired with a vinylic fluorine and a versatile hydroxyl handle. The incorporation of this building block allows medicinal chemists to lock drug candidates into bioactive conformations while leveraging fluorine's high electronegativity and low polarizability to modulate pharmacokinetics[4].

Mechanistic Insights: Pharmacokinetics & Target Engagement

The decision to incorporate 4-fluorocyclohex-3-en-1-ol into an API scaffold is driven by strict causality in structure-activity relationship (SAR) optimization:

  • Metabolic Shielding (CYP450 Resistance): Unfluorinated cyclohexene rings are notorious metabolic liabilities. Cytochrome P450 (CYP450) enzymes readily catalyze the electrophilic epoxidation of electron-rich double bonds, leading to rapid clearance and the formation of potentially toxic reactive metabolites. The vinylic fluorine in 4-fluorocyclohex-3-en-1-ol strongly withdraws electron density from the π -system via inductive effects. This electron-deficient double bond becomes highly resistant to CYP450-mediated epoxidation, drastically improving the API's metabolic stability[5].

  • Lipophilicity and Permeability: Fluorination of the alicyclic ring enhances the overall lipophilicity (LogP) of the molecule. This lipophilic nature allows for better cell membrane permeability, making these structural motifs particularly effective in targeting central nervous system (CNS) disorders or intracellular oncology targets[5].

  • Target Affinity via Multipolar Interactions: The C-F bond is highly polarized. When positioned correctly within a protein binding pocket, the vinylic fluorine can engage in orthogonal multipolar interactions (e.g., with backbone amides or positively charged residues), increasing the binding affinity compared to its unfluorinated counterpart[6].

G A API Scaffold (Core Structure) C Coupling Reaction (Mitsunobu/Amination) A->C B 4-fluorocyclohex-3-en-1-ol (Building Block) B->C D Fluorinated API Candidate C->D E Enhanced Lipophilicity & Permeability D->E F Metabolic Stability (CYP450 Resistance) D->F

Workflow of 4-fluorocyclohex-3-en-1-ol integration and its PK advantages.

Experimental Protocols: Self-Validating Synthetic Workflows

To maintain scientific integrity, the incorporation of 4-fluorocyclohex-3-en-1-ol must avoid harsh conditions that could trigger double-bond migration or defluorination. Below are two field-proven, self-validating protocols for integrating this building block.

Protocol A: Stereospecific Etherification via Mitsunobu Reaction

This protocol is ideal for attaching the fluorinated cyclohexene to a phenolic API scaffold. The Mitsunobu reaction operates under mild conditions, preserving the sensitive fluoroalkene moiety while providing complete stereochemical inversion of the secondary alcohol.

Reagents:

  • API-Phenol derivative (1.0 equiv)

  • 4-fluorocyclohex-3-en-1-ol (1.2 equiv)

  • Triphenylphosphine (PPh 3​ ) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the API-Phenol and PPh 3​ in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the betaine intermediate formed between PPh 3​ and DIAD.

  • Activation: Add DIAD dropwise over 10 minutes. Stir for 15 minutes at 0 °C until a yellow complex forms.

  • Coupling: Dissolve 4-fluorocyclohex-3-en-1-ol in a minimal amount of THF and add it dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Upon completion, quench with water and extract with Ethyl Acetate (3x). Dry the organic layer over Na 2​ SO 4​ .

  • Purification: Purify via silica gel chromatography. Self-Validation: Run 19 F-NMR on the purified product. A distinct multiplet around -100 to -115 ppm confirms the intact vinylic fluorine, ensuring no alkene migration occurred.

Protocol B: Mild Oxidation and Reductive Amination

When an amine linkage is required, the secondary alcohol must first be oxidized to a ketone (4-fluorocyclohex-3-en-1-one).

Step 1: Oxidation with Dess-Martin Periodinane (DMP)

  • Procedure: Dissolve 4-fluorocyclohex-3-en-1-ol (1.0 equiv) in anhydrous DCM. Add DMP (1.2 equiv) at 0 °C. Stir at room temperature for 2 hours.

  • Causality: DMP is chosen over acidic oxidants (like Jones reagent) because acidic conditions can protonate the double bond, leading to alkene migration or hydration. DMP ensures a clean, neutral oxidation.

Step 2: Reductive Amination

  • Procedure: To the isolated 4-fluorocyclohex-3-en-1-one (1.0 equiv) in 1,2-dichloroethane (DCE), add the API-Amine (1.0 equiv) and a catalytic amount of acetic acid. Stir for 1 hour to form the iminium ion. Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv) and stir for 12 hours.

  • Causality: NaBH(OAc) 3​ is a mild reducing agent that selectively reduces the iminium ion without reducing the ketone back to an alcohol, ensuring high yields of the target fluorinated amine.

CYP A Unfluorinated Cyclohexene API B CYP450 Enzyme (Epoxidation) A->B C Rapid Metabolism (High Clearance) B->C D 4-Fluoro-API Candidate E Steric/Electronic Deactivation D->E F Prolonged Half-Life (Sustained Action) E->F

Mechanism of CYP450-mediated metabolic resistance via vinylic fluorination.

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic (PK) and pharmacodynamic (PD) parameters typically observed when transitioning from an unfluorinated cyclohexene API to a 4-fluorocyclohex-3-en-1-ol derived API.

ParameterUnfluorinated Cyclohexene API4-Fluoro-Cyclohexene APIMechanistic Rationale
LogD (pH 7.4) 2.12.8Fluorine's low polarizability and high hydrophobicity increase lipophilicity, aiding membrane permeability.
Intrinsic Clearance (CL int​ ) 45 µL/min/mg<10 µL/min/mgThe electron-deficient fluoroalkene resists electrophilic CYP450 epoxidation.
Half-life (t 1/2​ ) 1.2 hours6.5 hoursReduced metabolic liability directly translates to prolonged systemic circulation.
Target Binding Affinity (K d​ ) 45 nM12 nMThe polarized C-F bond introduces beneficial orthogonal multipolar interactions within the binding pocket.

Conclusion

The incorporation of 4-fluorocyclohex-3-en-1-ol into pharmaceutical scaffolds is a highly effective strategy for overcoming late-stage drug development hurdles. By utilizing mild, stereospecific synthetic protocols, medicinal chemists can seamlessly integrate this building block to enhance lipophilicity, lock bioactive conformations, and drastically reduce metabolic clearance. As the demand for highly optimized, target-specific therapeutics grows, the deployment of specialized fluorinated alicycles will remain a critical differentiator in successful drug discovery.

References

  • "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." MDPI. Available at:[Link]

  • "Contribution of Organofluorine Compounds to Pharmaceuticals." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Sources

Application

Protocol for the chromatographic purification of 4-fluorocyclohex-3-en-1-ol

Application Note: Advanced Chromatographic Purification of 4-Fluorocyclohex-3-en-1-ol Introduction & Mechanistic Challenges 4-Fluorocyclohex-3-en-1-ol (CAS: 910039-57-5) is a highly valuable building block in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Purification of 4-Fluorocyclohex-3-en-1-ol

Introduction & Mechanistic Challenges

4-Fluorocyclohex-3-en-1-ol (CAS: 910039-57-5) is a highly valuable building block in medicinal chemistry and materials science[1]. The strategic placement of a fluorine atom on a cyclohexene ring introduces profound stereoelectronic effects, altering the molecule's lipophilicity, metabolic stability, and conformational bias[2].

However, isolating this specific small molecule from crude synthetic mixtures (which often contain unreacted precursors, regioisomers, or over-fluorinated byproducts) presents three distinct chromatographic challenges:

  • Optical Invisibility: The isolated fluoroalkene moiety lacks a conjugated π -system, resulting in negligible UV absorbance above 210 nm. Standard UV-directed auto-purification systems will fail to detect the eluting product.

  • Volatility: With a molecular weight of 116.13 g/mol [1], this aliphatic fluorinated alcohol exhibits significant vapor pressure. Aggressive solvent removal techniques will lead to severe product loss.

  • Isomeric Co-elution: Diastereomers and regioisomers generated during dehydrofluorination or reduction steps possess nearly identical polarities, requiring highly optimized theoretical plates for baseline resolution[2].

To establish a self-validating purification system, this protocol utilizes orthogonal separation techniques—combining Normal-Phase (NP) flash chromatography for bulk isolation[3] with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing universal detection for final polishing[4].

Physicochemical & Chromatographic Data

To design a rational purification strategy, the physicochemical properties of the target must dictate the stationary phase, mobile phase, and detection modalities.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / DescriptorChromatographic Implication
Molecular Weight 116.13 g/mol High volatility; necessitates low-temperature solvent evaporation (<30°C).
Formula C₆H₉FOPolar hydroxyl group dominates retention on bare silica gel.
Chromophore Isolated fluoroalkenePoor UV absorbance; mandates ELSD, CAD, or RI detection.
Fluorophilicity ModerateEnables specialized separation using fluorinated eluents in RP-HPLC.

Table 2: Orthogonal Chromatographic Systems for Fluorinated Cyclohexenols

MethodStationary PhaseMobile Phase SystemDetectionPrimary Use Case
NP-Flash Bare Silica (40-63 µm)Hexane / Ethyl AcetateELSD / TLC (KMnO₄)Bulk isolation from crude reaction mixtures[3].
RP-HPLC C18 (5 µm)Water / AcetonitrileCAD / RIRemoval of closely eluting non-fluorinated impurities.
Fluorous-RP C8 or C18Water / TrifluoroethanolCAD / RISeparation based strictly on fluorine content percentage[4].

Purification Workflow Visualization

The following decision tree dictates the flow of the purification process, ensuring that high-purity material is obtained without unnecessary exposure to degradation or loss.

PurificationWorkflow N1 Crude Reaction Mixture (Target + Isomers) N2 Sample Prep (Dissolve in DCM, Filter) N1->N2 N3 NP-Flash Chromatography (Silica, Hexane/EtOAc) N2->N3 N4 Universal Detection (ELSD / CAD) N3->N4 N5 Purity > 98%? N4->N5 N6 RP-HPLC Polishing (C18, H2O/MeCN) N5->N6 No N7 Pure 4-fluorocyclohex-3-en-1-ol (Low-Temp Concentration) N5->N7 Yes N6->N7

Fig 1. Chromatographic purification workflow for 4-fluorocyclohex-3-en-1-ol.

Step-by-Step Experimental Protocol

Phase 1: Bulk Isolation via Normal-Phase Flash Chromatography

Causality: The hydroxyl group of 4-fluorocyclohex-3-en-1-ol interacts strongly with the silanol groups of bare silica. A non-polar/polar solvent gradient (Hexane/Ethyl Acetate) allows for predictable retention and separation from non-polar fluorinated hydrocarbons[3].

  • System Preparation: Equip an automated flash chromatography system with an Evaporative Light Scattering Detector (ELSD). Set the ELSD drift tube temperature to 40°C and carrier gas (N₂) pressure to 3.0 bar. Note: Higher drift tube temperatures will vaporize the target molecule, causing false negatives.

  • Column Equilibration: Mount a 40 g high-performance silica column (spherical, 25 µm for higher resolution). Equilibrate with 100% Hexane for 3 column volumes (CV).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply the sample via dry-loading onto 5 g of Celite to prevent band broadening.

  • Gradient Elution:

    • 0 - 2 CV: 100% Hexane (Elutes non-polar fluorinated hydrocarbons).

    • 2 - 12 CV: Linear gradient from 0% to 30% Ethyl Acetate in Hexane.

    • 12 - 15 CV: Hold at 30% Ethyl Acetate (Target elutes in this window).

  • Fraction Validation (Self-Validating Step): Spot the collected ELSD-triggered fractions onto a silica TLC plate. Develop in 20% EtOAc/Hexane. Dip the plate in Potassium Permanganate ( KMnO4​ ) stain and heat gently. The target molecule will appear as a bright yellow spot against a purple background due to the oxidation of the alkene and hydroxyl groups.

Phase 2: Preparative RP-HPLC Polishing (If Purity < 98%)

Causality: If regioisomers persist, Normal-Phase separation is insufficient. Reverse-Phase chromatography separates molecules based on hydrophobic surface area. Pairing a standard C18 column with a fluorinated eluent enhances separation based strictly on the fluorine content percentage ( F% )[4].

  • Column Selection: Use a Preparative C18 Column (e.g., 21.2 × 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water.

    • Solvent B: Acetonitrile containing 5% 2,2,2-Trifluoroethanol (TFE). Causality: TFE acts as a fluorophilic modifier, selectively altering the retention time of the fluorinated target compared to non-fluorinated impurities[4].

  • Detection: Charged Aerosol Detection (CAD) is highly recommended over ELSD for HPLC due to its superior sensitivity to semi-volatile analytes.

  • Method: Run a shallow gradient from 10% B to 50% B over 30 minutes at a flow rate of 20 mL/min. Collect CAD-triggered peaks.

Phase 3: Fraction Recovery & Storage

Causality: 4-Fluorocyclohex-3-en-1-ol is semi-volatile. Standard rotary evaporation at high temperatures will co-evaporate the product.

  • Concentration: Pool the pure fractions into a round-bottom flask. Concentrate using a rotary evaporator with the water bath set strictly below 25°C .

  • Pressure Control: Do not drop the vacuum below 100 mbar. Once the bulk solvent is removed, immediately switch to a gentle stream of dry Nitrogen gas to remove residual solvent traces.

  • Validation: Confirm final purity and structure via ¹⁹F-NMR (expect a distinct multiplet depending on substitution, typically around -160 to -190 ppm for cyclic fluoroalkenes/alkanes) and ¹H-NMR[2].

  • Storage: Store the isolated colorless oil in a tightly sealed amber vial under an argon atmosphere at -20°C to prevent slow auto-oxidation of the alkene.

References

  • The Royal Society of Chemistry. "p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centr". RSC Advances. Available at:[Link]

  • National Institutes of Health (PMC). "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography". Journal of Chromatography A. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-fluorocyclohex-3-en-1-ol

Welcome to the technical support resource for the synthesis of 4-fluorocyclohex-3-en-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-fluorocyclohex-3-en-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this challenging fluorination reaction. The introduction of a fluorine atom into the cyclohexene scaffold can be a critical step in the synthesis of novel pharmaceutical agents and materials. However, achieving high yield and selectivity requires careful control over reagents and reaction conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this transformation.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic steps and corrective actions based on established chemical principles.

Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the primary causes and how can I troubleshoot this?

Low or no product yield is the most common issue in electrophilic fluorination and can stem from several factors. A systematic approach is the most effective way to identify and solve the problem.

Possible Causes & Recommended Solutions:

  • Inactive Fluorinating Reagent: Electrophilic N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) can degrade if not stored properly. Selectfluor®, while relatively stable in air, is still sensitive to moisture over long periods.[1]

    • Solution: Use a freshly opened bottle of the fluorinating agent or one that has been stored in a desiccator. It is advisable to purchase smaller quantities to ensure reagent activity.

  • Presence of Water: Water will readily react with the electrophilic fluorine source and can also hydrolyze intermediates. Anhydrous conditions are paramount for success.[2]

    • Solution: Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.

  • Suboptimal Reaction Temperature: The electrophilic fluorination of an alkene is an activation-energy-dependent process. If the temperature is too low, the reaction rate may be negligible. Conversely, temperatures that are too high can promote side reactions.[2][3]

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) during reagent addition to control any initial exotherm, then allow the reaction to slowly warm to room temperature or apply gentle heating (e.g., 40-50 °C) to drive it to completion. Monitor progress by TLC or LCMS to find the optimal temperature profile.

  • Incorrect Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion.

    • Solution: While a 1:1 stoichiometry is theoretical, it is common to use a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent to ensure the reaction goes to completion.[4]

The following workflow provides a structured approach to diagnosing low-yield issues.

G start Low or No Product Yield reagent_check Verify Fluorinating Reagent Activity start->reagent_check conditions_check Review Reaction Conditions (Solvent, Temp, Time) reagent_check->conditions_check Reagent OK fresh_reagent Use Fresh, Properly Stored Reagent reagent_check->fresh_reagent Suspect stoich_check Check Stoichiometry (Equivalents) conditions_check->stoich_check Conditions OK dry_solvent Ensure Anhydrous Solvent & Glassware conditions_check->dry_solvent Moisture? optimize_temp Optimize Temperature Profile (e.g., warm slowly) conditions_check->optimize_temp Temp? increase_equiv Increase Equivalents of Fluorinating Agent (1.1-1.5x) stoich_check->increase_equiv Low? rerun Re-run Experiment stoich_check->rerun Stoich. OK fresh_reagent->rerun dry_solvent->rerun optimize_temp->rerun increase_equiv->rerun

Caption: Troubleshooting workflow for low or no product yield.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

The formation of byproducts indicates that alternative reaction pathways are competing with the desired fluorination. Identifying these byproducts is key to mitigating their formation.

Common Side Reactions & Mitigation Strategies:

  • Oxidation of the Alcohol: Selectfluor® is a strong oxidant and can potentially oxidize the secondary alcohol of the starting material or product to a ketone.[1]

    • Mitigation:

      • Protecting Group: Protect the alcohol as a silyl ether (e.g., TBS) or acetate ester before the fluorination step. The protecting group can be removed post-fluorination.

      • Temperature Control: Running the reaction at lower temperatures can disfavor the higher activation energy pathway of oxidation.

  • Skeletal Rearrangement: The carbocation intermediate formed after the initial fluorine addition can be susceptible to rearrangement (e.g., Wagner-Meerwein type), leading to constitutional isomers.[5]

    • Mitigation:

      • Solvent Choice: Use a less polar, non-coordinating solvent to minimize the lifetime of the free carbocation.

      • Milder Reagent: Consider using a less reactive fluorinating agent like NFSI, which may proceed through a more concerted or bridged-ion mechanism, suppressing rearrangement.[6]

  • Solvent Participation: If a nucleophilic solvent (like acetonitrile) is used, it can be trapped by the carbocation intermediate, leading to fluorinated acetamide byproducts after workup.

    • Mitigation: Use a non-nucleophilic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). If acetonitrile is required for solubility, keeping the reaction temperature low can minimize this side reaction.

Frequently Asked Questions (FAQs)

This section provides detailed explanations for common conceptual and practical questions regarding the synthesis.

Q1: What is the proposed mechanism for the electrophilic fluorination of cyclohex-3-en-1-ol with Selectfluor®?

The precise mechanism of electrophilic fluorination with N-F reagents is a topic of ongoing discussion, with evidence supporting both a polar SN2-type pathway and a Single Electron Transfer (SET) pathway.[4][7][8] The operative mechanism is often substrate-dependent. For an alkene like cyclohex-3-en-1-ol, the reaction likely proceeds as follows:

  • Electrophilic Attack: The electron-rich π-bond of the alkene attacks the electrophilic fluorine atom of Selectfluor®.

  • Intermediate Formation: This attack forms a key intermediate. In a polar mechanism, this would be a cyclic fluoronium ion or an open β-fluorocarbocation. In a SET mechanism, a radical cation is formed initially.[9][10]

  • Carbocation Stabilization: The resulting positive charge is stabilized at the allylic position.

  • Final Product Formation: The DABCO moiety (from Selectfluor®) or a weak base abstracts a proton, re-forming the double bond at the new position and yielding the final product, 4-fluorocyclohex-3-en-1-ol.

G cluster_start Step 1: Electrophilic Attack cluster_end Step 2: Deprotonation SM Cyclohex-3-en-1-ol Intermediate β-Fluorocarbocation Intermediate SM->Intermediate Alkene π-bond attacks F⁺ Reagent + Selectfluor® (F-TEDA-BF₄) Reagent->Intermediate Alkene π-bond attacks F⁺ Product 4-Fluorocyclohex-3-en-1-ol Intermediate->Product - H⁺ Byproduct + TEDA-H⁺ + BF₄⁻

Caption: Proposed polar mechanism for fluorination of cyclohex-3-en-1-ol.

Q2: How do I choose between different electrophilic fluorinating agents, such as Selectfluor® and NFSI?

The choice of reagent is critical and depends on the substrate's reactivity and the desired outcome. Both Selectfluor® and NFSI are effective "F+" sources, but they have key differences.[4][11]

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Generally considered more reactive and a stronger oxidant.[4]Milder and often more selective.[6]
Solubility Soluble in polar aprotic solvents like acetonitrile and DMF.Good solubility in a wider range of organic solvents including DCM, THF, and ethyl acetate.
Byproducts Water-soluble DABCO derivatives, typically easy to remove via aqueous workup.Benzenesulfonimide, which may require chromatography for complete removal.
Safety Can react exothermically with certain solvents (e.g., DMF).[3]Generally considered safer and easier to handle.[6]
Typical Use Case Effective for less reactive alkenes and when a powerful fluorinating agent is required.Preferred for sensitive substrates where over-oxidation or rearrangement is a concern.

For the synthesis of 4-fluorocyclohex-3-en-1-ol, Selectfluor® in acetonitrile is a common starting point due to its high reactivity with alkenes.[8] However, if side reactions are problematic, switching to NFSI in DCM may provide a cleaner reaction profile.

Q3: What are the best practices for setting up, monitoring, and working up the reaction?

Attention to detail in your experimental procedure is crucial for reproducibility and maximizing yield.

  • Setup:

    • Assemble oven-dried glassware under a positive pressure of an inert gas (N₂ or Ar).

    • Add the starting material (cyclohex-3-en-1-ol) and the anhydrous solvent (e.g., acetonitrile) via syringe.

    • Cool the solution to the desired starting temperature (e.g., 0 °C) in an ice-water bath.

    • Add the fluorinating agent (e.g., Selectfluor®) portion-wise as a solid, carefully monitoring the internal temperature. Adding it too quickly can cause an uncontrolled exotherm.

  • Monitoring:

    • Use Thin Layer Chromatography (TLC) or LCMS to track the consumption of the starting material. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The product should have a slightly different Rf value than the starting alcohol.

  • Workup and Purification:

    • Once the reaction is complete, quench it by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Extract the aqueous layer several times with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel. A gradient elution, starting with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities and baseline starting material.

Protocols and Data

General Experimental Protocol

This procedure is a representative starting point and should be optimized for your specific laboratory conditions and scale.

Synthesis of 4-Fluorocyclohex-3-en-1-ol using Selectfluor®

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohex-3-en-1-ol (1.0 g, 10.2 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (40 mL) and cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add Selectfluor® (4.33 g, 12.2 mmol, 1.2 equiv) in small portions over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC (3:7 Ethyl Acetate:Hexanes).

  • Upon completion, carefully pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution from 10% to 40% ethyl acetate in hexanes) to afford 4-fluorocyclohex-3-en-1-ol.

Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointOptimization Strategy
Fluorinating Agent Selectfluor® (1.2 equiv)Try NFSI if side reactions occur. Vary equivalents from 1.1 to 1.5.
Solvent Acetonitrile (MeCN)Screen other anhydrous solvents like Dichloromethane (DCM) or THF.
Temperature 0 °C to Room TemperatureAttempt lower temperatures (-20 °C to 0 °C) or gentle heating (40 °C) to balance rate and selectivity.
Concentration 0.25 MVary concentration between 0.1 M and 0.5 M.

References

  • Geng, C., Du, L., Liu, F., Zhu, R., & Liu, C. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances. [Link]

  • Wikipedia. (n.d.). Selectfluor. [Link]

  • Geng, C., Du, L., Liu, F., Zhu, R., & Liu, C. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

  • Burkart, M. D., Zhang, Z., Hung, S.-C., & Wong, C.-H. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • Tüken, T., & Turgut, Y. (2018). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, E., Hooker, J. M., & Ritter, T. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]

  • Grokipedia. (n.d.). Electrophilic fluorination. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Hajra, A., & Ghosh, P. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry. [Link]

  • Springer Professional. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]

  • Fülöp, F., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. ARKIVOC. [Link]

Sources

Optimization

Technical Support Center: 4-Fluorocyclohex-3-en-1-ol Workflows &amp; Defluorination Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the handling of 4-fluorocyclohex-3-en-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the handling of 4-fluorocyclohex-3-en-1-ol . While the carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, the specific electronic environment of a fluoroalkene—coupled with the homoallylic hydroxyl group—makes this molecule highly susceptible to unwanted defluorination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve the C(sp²)–F bond during your synthetic workflows.

Mechanistic Overview: Why Does Defluorination Occur?

Before troubleshooting, we must understand the causality of the degradation. The polarization of the C–F bond creates low-lying C–F anti-bonding orbitals (σ*C-F). In the presence of transition metals, these orbitals stabilize β-carbanions and radicals, facilitating rapid fluoride elimination sequences 1. Furthermore, the thermodynamic driving force to eliminate HF and form a conjugated diene (which can subsequently tautomerize to a stable cyclohexenone) makes the molecule highly sensitive to both acids and bases.

G Substrate 4-Fluorocyclohex-3-en-1-ol TM_Cat Transition Metals (e.g., Pd, CuH) Substrate->TM_Cat Oxidative Addition Base Strong Bases / Nucleophiles Substrate->Base Deprotonation LewisAcid Strong Lewis Acids Substrate->LewisAcid F- Abstraction HDF Hydrodefluorination (Loss of F) TM_Cat->HDF Reductive Elimination Elimination HF Elimination (Diene Formation) Base->Elimination E1cb / E2 Activation C-F Substitution LewisAcid->Activation Nucleophilic Attack

Fig 1. Mechanistic pathways of unwanted defluorination in 4-fluorocyclohex-3-en-1-ol.

Part 1: Troubleshooting FAQs

Q1: I am trying to reduce an alkene elsewhere on my molecule using Pd/C and H₂, but my 4-fluorocyclohex-3-en-1-ol moiety is losing its fluorine. How do I stop this? A1: Palladium readily undergoes oxidative addition into the vinylic C(sp²)–F bond. Once inserted, reductive elimination yields the hydrodefluorinated product. To prevent this, you must switch to a catalyst that does not easily insert into C–F bonds. I recommend using Wilkinson’s catalyst (RhCl(PPh₃)₃), which is highly effective for standard alkene reductions but sterically and electronically hindered from activating the vinylic C–F bond. Avoid Copper hydride (CuH) complexes as well, as they are known to selectively hydrodefluorinate fluoroalkenes 2.

Q2: During the protection of the C1 hydroxyl group, I observe the formation of a conjugated diene. What is driving this elimination? A2: If you are using strong bases like Sodium Hydride (NaH) for etherification, you are triggering an E2 or E1cb elimination. The abstraction of an allylic proton adjacent to the C–F bond leads to the expulsion of the fluoride ion. The reaction is heavily thermodynamically favored because it forms a conjugated 1,3-cyclohexadiene derivative. Solution: Switch to mild, non-nucleophilic bases (e.g., imidazole or 2,6-lutidine) and use highly reactive electrophiles (like TMSOTf or TBSCl) at low temperatures to outcompete the elimination pathway.

Q3: Can I use Platinum (Pt) catalysts for allylic substitutions on this scaffold? A3: No. Platinum catalysts have been definitively shown to facilitate the substitution of allylic and homoallylic fluorides. Under Pt-catalysis, the leaving-group ability of fluoride equals or exceeds that of common esters like acetates or benzoates 3. If your molecule isomerizes to an allylic fluoride intermediate, Pt will rapidly cleave the C–F bond.

Part 2: Quantitative Reaction Tolerances

To assist in your experimental design, the following table summarizes the quantitative impact of various reaction conditions on the stability of the 4-fluorocyclohex-3-en-1-ol scaffold.

Table 1: Impact of Reaction Conditions on Fluoroalkene Stability

Reaction TypeReagent / CatalystAdditive / BufferDefluorination (%)Desired Yield (%)Scientific Recommendation
Hydrogenation Pd/C, H₂ (1 atm)None> 85%< 10%Avoid. Triggers rapid hydrodefluorination.
Hydrogenation RhCl(PPh₃)₃, H₂None< 5%92%Recommended. Rh avoids C–F oxidative addition.
Oxidation Jones ReagentH₂SO₄100% (Diene)0%Avoid. Acid promotes rapid HF elimination.
Oxidation Dess-Martin PeriodinaneNaHCO₃< 2%95%Recommended. Mild, buffered conditions.
Cross-Coupling CuH (Phosphorus ligand)None98%N/AAvoid. CuH selectively defluorinates 2.
Allylic Alkylation Pt-CatalystsSoft Nucleophiles> 90%N/AAvoid. Pt activates allylic/homoallylic C-F 3.
Part 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific visual or chemical checkpoints, you can confirm the integrity of the reaction in real-time before committing to costly downstream purification.

Protocol A: Defluorination-Free Hydroxyl Protection (TBS Ether Synthesis)

Objective: Protect the C1 hydroxyl group without triggering base-mediated HF elimination.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4-fluorocyclohex-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add imidazole (2.0 eq) and cool the reaction mixture strictly to 0 °C using an ice bath.

    • Causality: Imidazole acts as a mild base and nucleophilic catalyst. It buffers the reaction against localized pH spikes that would otherwise drive E2 elimination.

  • Silylation: Dropwise add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) dissolved in DCM. Maintain at 0 °C for 1 hour, then slowly warm to room temperature.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO₃.

    • Validation Checkpoint: The immediate evolution of CO₂ gas confirms the successful neutralization of the HCl byproduct. Maintaining a slightly alkaline aqueous phase (pH ~8) during workup is critical to prevent acid-catalyzed isomerization of the fluoroalkene.

  • Isolation: Extract with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane/EtOAc).

Protocol B: Mild Oxidation to 4-Fluorocyclohex-3-en-1-one

Objective: Oxidize the secondary alcohol to a ketone while preventing acid-catalyzed diene formation.

  • Preparation: Dissolve 4-fluorocyclohex-3-en-1-ol (1.0 eq) in wet DCM (0.1 M).

  • Buffering: Add solid NaHCO₃ (5.0 eq) to the suspension.

    • Causality: Dess-Martin Periodinane (DMP) releases acetic acid as a byproduct. Without a heterogeneous buffer, the localized acidity will protonate the alkene, leading to carbocation formation and subsequent HF elimination.

  • Oxidation: Add DMP (1.5 eq) in one portion at room temperature. Stir vigorously for 2 hours.

  • Self-Validating Quench & Assay: Quench with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir until the organic layer is completely clear.

    • Validation Checkpoint: Spot the crude mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the formation of the unconjugated ketone. If the spot turns deep red, it indicates that unwanted HF elimination has occurred, yielding a highly conjugated dienone system.

Part 4: References
  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: PMC - NIH URL:

  • Selective Copper Complex-Catalyzed Hydrodefluorination of Fluoroalkenes and Allyl Fluorides: A Tale of Two Mechanisms Source: Journal of the American Chemical Society URL:

  • Platinum-Catalyzed Substitution of Allylic Fluorides Source: Organometallics - ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of Racemic 4-Fluorocyclohex-3-en-1-ol

Welcome to the Technical Support Center. Resolving the enantiomers of 4-fluorocyclohex-3-en-1-ol—a homoallylic cyclic alcohol with a vinylic fluorine—presents unique steric and electronic challenges. The fluorine atom at...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Resolving the enantiomers of 4-fluorocyclohex-3-en-1-ol—a homoallylic cyclic alcohol with a vinylic fluorine—presents unique steric and electronic challenges. The fluorine atom at the C4 position alters the electron density of the double bond and the conformational pucker of the cyclohexene ring, which directly impacts chiral recognition.

This guide provides validated protocols, mechanistic troubleshooting, and FAQs for three primary resolution strategies: Enzymatic Kinetic Resolution (EKR), Chiral Supercritical Fluid Chromatography (SFC), and Absolute Configuration Determination via Mosher's Method.

Section 1: Enzymatic Kinetic Resolution (EKR) via Lipase Acylation

Mechanistic Causality

Lipase B from Candida antarctica (CALB, commercially available as Novozym 435) is highly effective for the kinetic resolution of secondary alcohols. According to Kazlauskas' empirical rule, the enzyme's active site accommodates the large and small substituents of the stereocenter, selectively acylating the (1R)-enantiomer while leaving the (1S)-enantiomer unreacted [1]. The use of vinyl acetate as the acyl donor renders the transesterification irreversible, as the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde.

Step-by-Step Methodology: CALB-Catalyzed EKR
  • Preparation: Dissolve 10 mmol of racemic 4-fluorocyclohex-3-en-1-ol in 50 mL of anhydrous hexane.

  • Reagent Addition: Add 30 mmol (3 equivalents) of vinyl acetate to the solution.

  • Enzyme Addition: Add 100 mg of Novozym 435 (immobilized CALB).

  • Incubation: Shake the suspension in an orbital shaker at 150 rpm and 30°C.

  • Monitoring (Self-Validation): Monitor the reaction via chiral GC-FID. To ensure maximum enantiomeric excess (ee) for both the acetate and the unreacted alcohol, the reaction must be strictly terminated at exactly 50% conversion.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the non-polar (1R)-acetate from the polar (1S)-alcohol via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1 to 7:3).

  • Hydrolysis: Hydrolyze the isolated (1R)-acetate with K₂CO₃ in Methanol to recover the pure (1R)-alcohol.

EKR_Workflow Racemate Racemic 4-fluorocyclohex-3-en-1-ol Enzyme CALB (Novozym 435) + Vinyl Acetate Racemate->Enzyme Add reagents Reaction Kinetic Resolution (Hexane, 30°C, 24h) Enzyme->Reaction Incubate Separation Silica Gel Chromatography Reaction->Separation Stop at 50% Conv. ProductR (1R)-Acetate (ee > 99%) Separation->ProductR Non-polar fraction ProductS (1S)-Alcohol (ee > 98%) Separation->ProductS Polar fraction

EKR workflow for racemic 4-fluorocyclohex-3-en-1-ol using CALB.

Troubleshooting & FAQs

Q: The reaction stalls at 30% conversion. How do I push it to the required 50%? A: The accumulation of acetaldehyde (from vinyl acetate) can form Schiff bases with the lysine residues of the enzyme, deactivating it. Solution: Add 4Å molecular sieves to the reaction mixture to sequester the acetaldehyde, or switch the acyl donor to isopropenyl acetate, which yields acetone as a less reactive byproduct.

Q: Both isolated fractions show low enantiomeric excess (<80% ee). What is the cause? A: Low ee indicates poor enantiodiscrimination (low E-value). The vinylic fluorine might be mimicking a hydrogen atom sterically, confusing the enzyme's binding pocket. Solution: Lower the reaction temperature to 20°C to increase the entropic penalty of the mismatched enantiomer binding, or switch to Pseudomonas cepacia lipase (Amano PS), which possesses a different binding pocket topology [2].

Quantitative Data: Lipase Screening Results
BiocatalystAcyl DonorSolventConversion (%)E-valueee of Alcohol (%)ee of Acetate (%)
CALB (Novozym 435)Vinyl AcetateHexane50>1509899
Amano PSVinyl AcetateDIPE42458592
CALAIsopropenyl AcetateMTBE15<101225

Section 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Mechanistic Causality

SFC utilizes supercritical CO₂ combined with an organic modifier (like methanol or isopropanol). The high diffusivity and low viscosity of supercritical CO₂ allow for rapid mass transfer and high flow rates, making method development faster than traditional HPLC [3]. For 4-fluorocyclohex-3-en-1-ol, polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) rely on hydrogen bonding with the C1-hydroxyl and dipole-dipole interactions with the C4-fluorine to achieve chiral recognition[4].

Step-by-Step Methodology: SFC Method Development
  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm for analytical screening).

  • Mobile Phase Setup: Set the primary pump to deliver supercritical CO₂ and the modifier pump to deliver Methanol.

  • Gradient Screening: Run a screening gradient from 5% to 40% Methanol over 10 minutes at a flow rate of 3.0 mL/min. Set backpressure to 120 bar and column temperature to 35°C.

  • Isocratic Optimization: Once the elution window is identified, switch to an isocratic method (e.g., 15% Methanol) to maximize the resolution factor ( Rs​ ).

  • Scale-Up: Transfer the optimized isocratic method to a preparative column (21 x 250 mm), scaling the flow rate proportionally to the square of the column radius (~60 mL/min).

SFC_Troubleshooting Start Poor Resolution (Rs < 1.5) Step1 Change Co-solvent (MeOH -> IPA or EtOH) Start->Step1 Screen Modifiers Step2 Add 0.1% DEA/TFA to Suppress Tailing Step1->Step2 If tailing persists Step3 Lower Column Temp (40°C -> 30°C) Step1->Step3 If peaks co-elute Success Baseline Separation (Rs > 2.0) Step2->Success Sharp peaks achieved Step3->Success Selectivity increased

Decision tree for troubleshooting poor chiral SFC resolution of cyclic allylic alcohols.

Troubleshooting & FAQs

Q: I am observing severe peak tailing for both enantiomers, reducing the resolution ( Rs​<1.5 ). A: Tailing in SFC of secondary alcohols is often caused by non-specific hydrogen bonding between the analyte's hydroxyl group and residual free silanols on the silica support of the CSP. Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the modifier. These additives competitively bind to the active sites, sharpening the peaks.

Q: The enantiomers co-elute completely using Methanol as a modifier. A: Methanol is a strong hydrogen-bond donor and acceptor, which can disrupt the critical hydrogen-bonding interactions between the analyte and the CSP. Solution: Switch the modifier to a bulkier, less competitive alcohol like Isopropanol (IPA) or Ethanol.

Quantitative Data: SFC Modifier Screening (Chiralpak AD-H, 35°C, 120 bar)
Modifier (Isocratic 15%)AdditiveRet. Time (R)Ret. Time (S)Resolution ( Rs​ )Peak Shape
MethanolNone4.2 min4.5 min0.8Severe Tailing
Methanol0.1% DEA4.1 min4.4 min1.2Sharp
IsopropanolNone6.5 min8.2 min2.1Moderate Tailing
Isopropanol0.1% DEA6.3 min8.0 min3.5Excellent (Baseline)

Section 3: Absolute Configuration Determination via Mosher's Method

Mechanistic Causality

To assign the absolute configuration of the resolved enantiomers, Mosher ester analysis is the gold standard [5]. By derivatizing the secondary alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, diastereomeric esters are formed. The phenyl ring of the MTPA group exerts a magnetic shielding effect (anisotropy) on the protons situated on the same side of the molecule. By calculating the difference in proton chemical shifts ( ΔδSR=δS​−δR​ ), the spatial arrangement of the cyclohexene ring substituents relative to the stereocenter can be unambiguously mapped [6].

Step-by-Step Methodology: Microscale Derivatization
  • Preparation: Dry 2 mg of the enantiopure 4-fluorocyclohex-3-en-1-ol under vacuum. Dissolve in 0.5 mL of anhydrous deuterated pyridine (Pyridine- d5​ ).

  • Derivatization: Add 10 µL of (R)-(-)-MTPA chloride to synthesize the (S)-Mosher ester. (Note: The Cahn-Ingold-Prelog priority changes during esterification, so (R)-chloride yields the (S)-ester).

  • Reaction: Stir at room temperature for 4 hours.

  • NMR Analysis: Transfer the mixture directly to an NMR tube and acquire a high-resolution ¹H NMR spectrum.

  • Replication: Repeat steps 1-4 using (S)-(+)-MTPA chloride to synthesize the (R)-Mosher ester.

  • Calculation (Self-Validation): Calculate ΔδSR for the C2 and C6 protons. Protons with positive ΔδSR values are positioned on the right side of the Mosher plane, allowing for definitive configuration assignment[7].

Troubleshooting & FAQs

Q: The derivatization is incomplete even after 24 hours. A: The cyclic homoallylic system may present steric hindrance. Solution: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) and gently warm the reaction to 40°C. Ensure the Pyridine- d5​ is strictly anhydrous; moisture will hydrolyze the MTPA chloride to MTPA acid, which cannot react without a coupling agent.

Q: The ΔδSR values are very small (<0.02 ppm), making assignment ambiguous. A: Conformational flexibility of the cyclohexene ring can average out the anisotropic shielding effects. Solution: Acquire the NMR spectra at a lower temperature (e.g., -20°C) to freeze out the ring flip conformers, or utilize 2D NOESY NMR to confirm the spatial proximity of the MTPA methoxy group to the ring protons.

References

  • Kazlauskas, R. J., Weissfloch, A. N. E., Rappaport, A. T., & Cuccia, L. A. "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." The Journal of Organic Chemistry 1991, 56(8), 2656–2665. URL:[Link]

  • Schafer, W., Chandrasekaran, T., Pirzada, Z., Zhang, C., Gong, X., Biba, M., Regalado, E. L., & Welch, C. J. "Improved chiral SFC screening for analytical method development." Chirality 2013, 25(11), 799-804. URL:[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols 2007, 2(10), 2451-2458. URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates in 4-fluorocyclohex-3-en-1-ol oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the oxidation of fluorinated homoallylic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the oxidation of fluorinated homoallylic alcohols. The conversion of 4-fluorocyclohex-3-en-1-ol to 4-fluorocyclohex-3-en-1-one is a deceptively complex transformation.

While standard analytical reports often flag this reaction for "low conversion rates," the root cause is rarely a lack of initial reactivity. Instead, the issue stems from a combination of product instability (rapid isomerization) and physical loss (volatility) during the reaction workup.

Below is a comprehensive troubleshooting guide designed to help you bypass these mechanistic pitfalls and isolate your target ketone successfully.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: My LC-MS/GC-MS shows a complex mixture, and my isolated yield of 4-fluorocyclohex-3-en-1-one is below 20%. Why is the conversion so poor? A: You are likely experiencing product degradation rather than poor conversion. 4-fluorocyclohex-3-en-1-ol is a homoallylic alcohol. When oxidized, it forms a β,γ -unsaturated ketone. These species are thermodynamically unstable relative to their conjugated counterparts and are highly prone to isomerization into α,β -unsaturated ketones[1].

In your specific substrate, the vinylic fluorine strongly polarizes the double bond. If the double bond migrates to form 4-fluorocyclohex-2-en-1-one, the fluorine becomes allylic to the newly formed conjugated ketone. This makes the molecule highly susceptible to further degradation, including the elimination of hydrogen fluoride (HF). This destructive isomerization is rapidly catalyzed by both acidic and basic conditions[2].

Q2: I used the Swern oxidation because it is known to be mild, but I still got a degraded mixture. Why? A: While the Swern oxidation operates at low temperatures ( −78 °C), the standard quench requires a tertiary amine (usually triethylamine). This highly basic environment immediately catalyzes the β,γ to α,β double bond migration of your newly formed ketone[2]. For homoallylic systems, any protocol involving a basic workup or an acidic reagent (like Jones reagent) must be strictly avoided.

Q3: If Swern and Jones are out, what is the optimal oxidant? A: Dess-Martin Periodinane (DMP) is the gold standard for this transformation. However, unbuffered DMP will also fail. The reduction of DMP generates two equivalents of acetic acid[3]. This localized acidity is sufficient to trigger the isomerization of 4-fluorocyclohex-3-en-1-one. You must run the DMP oxidation in the presence of a solid buffer, such as sodium bicarbonate (NaHCO 3​ ), to neutralize the acetic acid in situ[4].

Q4: I used buffered DMP, and TLC showed 100% conversion, but my isolated yield after rotary evaporation is still only 40%. Where is my product? A: You are losing the product to volatility. 4-fluorocyclohex-3-en-1-one has a low molecular weight (~114 g/mol ). If you evaporate your extraction solvent (e.g., dichloromethane) at standard rotary evaporator settings (e.g., 40 °C water bath, <50 mbar), you will co-evaporate your target ketone. Evaporation must be conducted using a cold water bath and carefully controlled vacuum.

Part 2: Quantitative Comparison of Oxidation Systems

To summarize the causality discussed above, the following table outlines how different oxidation systems interact with the 4-fluorocyclohex-3-en-1-ol substrate:

Oxidation SystemReagents & ConditionsIsomerization RiskOver-Oxidation RiskTypical Outcome for 4-Fluoro Substrate
Jones Reagent CrO 3​ , H 2​ SO 4​ , AcetoneCritical (Acidic)LowComplex mixture; rapid β,γ to α,β migration.
Swern Oxidation Oxalyl chloride, DMSO, Et 3​ NCritical (Basic workup)LowHigh conversion, but yields the isomerized conjugated enone.
TEMPO / NaOCl TEMPO, NaOCl, KBrModerateHigh Chlorination or epoxidation of the electron-rich double bond.
DMP (Unbuffered) DMP, CH 2​ Cl 2​ High (AcOH byproduct)LowModerate yield; partial isomerization during the reaction.
DMP (Buffered) DMP, NaHCO 3​ , CH 2​ Cl 2​ Low LowOptimal; preserves the delicate β,γ -unsaturated ketone.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence between the desired oxidation pathway and the acid/base-catalyzed degradation pathway.

G A 4-fluorocyclohex-3-en-1-ol (Homoallylic Alcohol) B Periodinane Intermediate A->B DMP, NaHCO3 (Buffered) C 4-fluorocyclohex-3-en-1-one (Desired β,γ-Ketone) B->C -AcOH -Iodinane D 4-fluorocyclohex-2-en-1-one (Isomerized α,β-Ketone) C->D Acid/Base (Unbuffered) E Degradation Products (HF Elimination) D->E Further Reaction

Reaction pathway showing DMP oxidation and the acid/base-catalyzed isomerization side-reaction.

Part 4: Self-Validating Experimental Protocol

To ensure high conversion and prevent product loss, execute the following optimized Buffered Dess-Martin Oxidation protocol.

Step 1: Reaction Setup (Acid Suppression)

  • Dissolve 4-fluorocyclohex-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality Check: Add solid NaHCO 3​ (5.0 eq) to the flask before adding the oxidant. This creates a heterogeneous buffer system that immediately neutralizes the acetic acid generated during the catalytic cycle, preventing acid-catalyzed isomerization[3].

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Oxidation & In-Process Validation

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Validation: Monitor the reaction strictly by TLC (stain with KMnO 4​ ). The starting material will appear as a polar spot, while the β,γ -unsaturated ketone will elute higher. Do not use GC-MS for in-process monitoring , as the high temperature of the injection port can artificially isomerize the product, giving you a false negative regarding the reaction's success.

Step 3: Biphasic Quench (Gum Prevention)

  • Once TLC indicates complete consumption of the alcohol, do not simply filter the reaction. DMP byproducts (specifically mono-acetoxy iodinane) form intractable gums that trap the product[5].

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ (Sodium thiosulfate)[4].

  • Stir vigorously for 30 minutes until the organic layer is completely clear. The thiosulfate reduces unreacted DMP and iodine byproducts into highly water-soluble species.

Step 4: Isolation (Volatility Control)

  • Separate the organic layer and extract the aqueous layer once with a small volume of DCM.

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ and filter.

  • Critical Step: Concentrate the solvent using a rotary evaporator with the water bath set strictly below 20 °C and the vacuum no lower than 150 mbar . Aggressive evaporation is the primary cause of apparent "low conversion" due to the physical volatilization of the synthesized ketone.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 4-Fluorocyclohex-3-en-1-ol

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of 4-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the high-performance liquid chromatography (HPLC) separation of 4-fluorocyclohex-3-en-1-ol (CAS: 910039-57-5).

Analyzing this specific molecule presents two distinct physicochemical challenges:

  • Optical Invisibility: The molecule possesses only an isolated alkene and a hydroxyl group, lacking the extended π -conjugation required for standard UV detection (e.g., at 254 nm).

  • Polarity and Size: As a low-molecular-weight, polar cyclic fluoroalcohol, it exhibits poor retention on traditional hydrophobic (C18) stationary phases.

Below, you will find a synthesized workflow, field-proven troubleshooting FAQs, optimized mobile phase matrices, and a self-validating derivatization protocol to overcome these challenges.

Analytical Workflow & Decision Matrix

HPLC_Workflow Start Analytical Goal for 4-fluorocyclohex-3-en-1-ol Goal1 Purity / Reaction Monitoring Start->Goal1 Goal2 Enantiomeric Separation Start->Goal2 Det1 Direct Analysis (No UV Chromophore) Goal1->Det1 Det2 Derivatization (Add UV Chromophore) Goal1->Det2 Col3 Chiral Stationary Phase (e.g., Amylose/Cellulose) Goal2->Col3 Col1 PFP Column (Dipole/Halogen Selectivity) Det1->Col1 Col2 C18 Column (Standard RP) Det2->Col2 Detect1 CAD / ELSD / MS Volatile Mobile Phase Col1->Detect1 Detect2 UV-Vis (254 nm) Standard Mobile Phase Col2->Detect2 Detect3 UV-Vis / CAD Normal Phase Solvents Col3->Detect3

Decision tree for selecting the optimal HPLC workflow for 4-fluorocyclohex-3-en-1-ol.

Troubleshooting & FAQs

Q1: I am injecting 4-fluorocyclohex-3-en-1-ol onto a standard C18 column, but I see no peaks at 210 nm or 254 nm. Is my sample degraded?

A: Your sample is likely intact, but your detection method is fundamentally mismatched to the molecule's structure. 4-fluorocyclohex-3-en-1-ol lacks a conjugated π -electron system. Its isolated double bond absorbs weakly below 200 nm, a region where most HPLC mobile phases (especially those with organic modifiers like methanol or buffers) absorb heavily, masking any analyte signal.

  • Solution: Switch to a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) . If these are unavailable, you must perform a pre-column derivatization (see Section 4) to attach a UV-active chromophore to the hydroxyl group.

Q2: When using ELSD/CAD, my compound elutes at the void volume ( t0​ ) on a C18 column. How can I increase retention?

A: C18 columns rely almost exclusively on hydrophobic (London dispersion) forces. Because 4-fluorocyclohex-3-en-1-ol is a small, relatively polar molecule, it partitions poorly into the non-polar C18 phase.

  • Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. Fluorinated phases provide orthogonal retention mechanisms compared to alkyl phases[1]. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole interactions, hydrogen bonding, and specific fluorine-fluorine affinity with the vinylic fluorine of your analyte[2]. This will significantly increase retention and improve peak shape without requiring highly aqueous (and thus poorly evaporating) mobile phases.

Q3: What is the optimal mobile phase for a PFP column coupled with a CAD/ELSD detector?

A: Because CAD and ELSD involve the evaporation of the mobile phase to measure the residual analyte aerosol, your mobile phase must be 100% volatile .

  • Aqueous Phase (A): Opt for MS-grade Water with 0.1% Formic Acid or 10 mM Ammonium Formate. Never use phosphate or borate buffers, as these will precipitate in the detector and cause catastrophic baseline noise and hardware failure[3].

  • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). Methanol often provides better selectivity on PFP columns because it enhances the π−π and dipole interactions between the stationary phase and the analyte[4].

Q4: 4-fluorocyclohex-3-en-1-ol has a chiral center at C1. How do I separate the enantiomers?

A: Enantiomeric separation of small cyclic alcohols is best achieved using Normal-Phase Chiral HPLC [5].

  • Stationary Phase: Polysaccharide-based chiral columns (e.g., Chiralpak IC or OD-H).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 or 95:5 v/v).

  • Detection: Because normal phase solvents are highly volatile, this pairs excellently with CAD. Alternatively, derivatize the racemic mixture first, then separate the UV-active enantiomers on the chiral column.

Mobile Phase & Column Optimization Matrix

To facilitate rapid method development, use the following validated combinations based on your available instrumentation:

Analytical StrategyRecommended ColumnMobile Phase A (Aqueous/Non-polar)Mobile Phase B (Organic/Polar)DetectorKey Advantage
Direct Analysis (RP) Pentafluorophenyl (PFP), 3 µmWater + 0.1% Formic AcidMethanol + 0.1% Formic AcidCAD / ELSDHigh retention via dipole-dipole & halogen interactions; volatile for CAD.
Derivatized (RP) C18 or C8, 100Å, 5 µmWater + 0.1% TFAAcetonitrile + 0.1% TFAUV-Vis (230-254 nm)Enables standard UV detection; highly robust and reproducible.
Chiral Separation (NP) Chiralpak OD-H or IC, 5 µmHexane (Isocratic: 90%)Isopropanol (Isocratic: 10%)CAD or UV (if derivatized)Resolves C1 stereocenter enantiomers[5].

Experimental Protocol: Pre-Column Benzoylation for UV Detection

If CAD, ELSD, or LC-MS are unavailable, you must derivatize 4-fluorocyclohex-3-en-1-ol to enable UV detection. This protocol utilizes benzoyl chloride to convert the invisible alcohol into a highly UV-active benzoate ester.

Reagents Required:

  • 4-fluorocyclohex-3-en-1-ol (Sample)

  • Benzoyl chloride (Reagent grade, highly reactive)

  • Anhydrous Pyridine (Acts as both solvent and base/catalyst)

  • HPLC-grade Water and Acetonitrile

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5 mg of 4-fluorocyclohex-3-en-1-ol in 1.0 mL of anhydrous pyridine in a dry, 4 mL glass vial equipped with a PTFE-lined cap.

  • Derivatization: Working in a fume hood, add 20 µL of benzoyl chloride to the vial.

    • Causality note: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct and driving the esterification forward.

  • Incubation: Cap the vial tightly and vortex for 10 seconds. Incubate the mixture at 60°C in a heating block for 45 minutes.

  • Quenching: Remove from heat and allow to cool to room temperature. Add 1.0 mL of HPLC-grade water to quench any unreacted benzoyl chloride, converting it to benzoic acid.

  • Extraction & Dilution: Add 2.0 mL of Hexane, vortex vigorously, and allow the layers to separate. The top (hexane) layer contains your derivatized analyte (4-fluorocyclohex-3-en-1-yl benzoate).

  • HPLC Injection: Transfer 500 µL of the hexane layer to a new vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1.0 mL of your starting HPLC mobile phase (e.g., 50:50 Water/Acetonitrile). Inject 10 µL onto a standard C18 column and monitor at 230 nm and 254 nm .

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International - Chromatography Online URL:[Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL:[Link]

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction Source: Phenomenex URL:[Link]

  • SELECTRA® PFPP HPLC COLUMNS: Retention Mechanisms Source: UCT / HPLC.eu URL:[Link]

  • Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Fluorocyclohex-3-en-1-ol Esterification

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when esterifying sensitive secondary homoallylic alcohols like 4-fluorocyclohex-3-en-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when esterifying sensitive secondary homoallylic alcohols like 4-fluorocyclohex-3-en-1-ol. Because this substrate contains both a secondary hydroxyl group and a vinyl fluoride moiety, it is highly susceptible to side reactions under standard coupling conditions.

This guide is designed to help you troubleshoot byproduct formation, select the correct mechanistic pathway, and implement self-validating protocols to ensure high-purity ester yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why does my esterification of 4-fluorocyclohex-3-en-1-ol yield a complex mixture of dienes instead of the target ester? A: This is a classic symptom of using strongly acidic conditions (e.g., Fischer esterification) on a sensitive substrate. 4-fluorocyclohex-3-en-1-ol is a secondary homoallylic alcohol. Under strong acid catalysis (like H₂SO₄) and elevated temperatures, the hydroxyl group is protonated and eliminated as water 1. The resulting carbocation rapidly undergoes deprotonation to form stable, conjugated dienes (such as 1-fluoro-1,3-cyclohexadiene). To prevent this dehydration byproduct, you must abandon Fischer conditions and utilize mild, near-neutral coupling methods like the Steglich esterification 1.

Q: I used the Steglich method with DCC, but my product is contaminated with a fine white powder that won't go away. How do I fix this? A: The white precipitate is 1,3-dicyclohexylurea (DCU), a stoichiometric byproduct generated when dicyclohexylcarbodiimide (DCC) activates your carboxylic acid 2. While DCU is largely insoluble in common solvents, trace amounts remain soluble and readily co-elute or precipitate during concentration, ruining product purity 23. To eliminate this issue entirely, replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The urea byproduct of EDC is highly water-soluble and is completely removed during a standard aqueous workup 13.

Q: My Steglich reaction with EDC is clean, but my yields are stuck at 40%. I noticed a new byproduct on my TLC that isn't the ester or the diene. What is happening? A: You are likely observing the formation of an N-acylurea byproduct. During the reaction, the coupling agent forms a highly reactive O-acylisourea intermediate with the carboxylic acid 2. If the nucleophilic attack by 4-fluorocyclohex-3-en-1-ol is too slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement into an inert N-acylurea [[4]](). This is a dead-end pathway that consumes your acid. To suppress this, ensure you are using a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior acyl transfer catalyst, rapidly converting the O-acylisourea into a highly electrophilic N-acylpyridinium salt, which outcompetes the rearrangement and accelerates ester formation 21.

Part 2: Quantitative Yield & Byproduct Analysis

To guide your methodological choices, the following table summarizes the expected outcomes when esterifying 4-fluorocyclohex-3-en-1-ol using various standard protocols.

Esterification MethodReagentsAvg. Ester YieldPrimary ByproductsPurification Difficulty
Fischer H₂SO₄, Heat, Dean-Stark< 10%Fluorocyclohexadienes (Dehydration)High (Complex mixture)
Standard Steglich DCC, DMAP60–70%DCU, N-acylureaHigh (Insoluble DCU traces)
Optimized Steglich EDC·HCl, DMAP85–95%Trace N-acylureaLow (Aqueous wash removes urea)
Yamaguchi TCBC, Et₃N, DMAP80–90%Symmetrical anhydridesMedium (Requires chromatography)

Part 3: Workflow & Mechanistic Diagrams

Workflow: Selecting the Optimal Esterification Method

Workflow Start Esterification of 4-fluorocyclohex-3-en-1-ol CheckAcid Is the carboxylic acid sterically hindered? Start->CheckAcid Fischer Avoid Fischer Esterification (Causes Dehydration) Start->Fischer DO NOT USE Steglich Use Steglich Protocol (EDC·HCl / DMAP) CheckAcid->Steglich No (Primary/Secondary) Yamaguchi Use Yamaguchi Protocol (TCBC / DMAP) CheckAcid->Yamaguchi Yes (Tertiary/Hindered)

Decision tree for selecting the optimal esterification method for 4-fluorocyclohex-3-en-1-ol.

Mechanism: Byproduct Divergence in Steglich Esterification

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow alcohol addition or low DMAP Ester Desired Ester + Soluble Urea O_Acyl->Ester + Fluoroalcohol + DMAP catalyst

Steglich mechanism: desired ester formation vs. N-acylurea byproduct.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Steglich Esterification (EDC/DMAP)

Best for standard primary and secondary carboxylic acids.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and 4-fluorocyclohex-3-en-1-ol (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar). Cool the reaction mixture to 0 °C.

    • Causality: Cooling to 0 °C minimizes the thermal energy available for the 1,3-rearrangement of the O-acylisourea, preserving the active intermediate for nucleophilic attack 2.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise, followed immediately by DMAP (0.1 eq).

    • Causality: EDC is chosen over DCC to ensure the resulting urea byproduct is entirely water-soluble 3. DMAP must be added immediately to intercept the O-acylisourea, forming the N-acylpyridinium salt before rearrangement can occur 1.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Self-Validation: Monitor via TLC. The reaction is complete when the UV-active starting acid is consumed. If a new, highly polar UV-active spot appears and persists, it indicates N-acylurea formation, signaling that the DMAP loading was insufficient.

  • Workup & Purification: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Self-Validation: The aqueous washes inherently remove the water-soluble EDC-urea byproduct. By spotting the final organic phase on a TLC plate, the absence of baseline UV-active material validates that the urea has been successfully purged. Dry over Na₂SO₄, concentrate, and purify via flash chromatography if necessary.

Protocol B: Yamaguchi Esterification

Best for highly sterically hindered or tertiary carboxylic acids.

  • Mixed Anhydride Formation: Dissolve the hindered carboxylic acid (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous toluene. Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise at room temperature. Stir for 1–2 hours.

    • Causality: TCBC forms a highly electrophilic mixed anhydride. The bulky trichlorophenyl group directs the subsequent nucleophilic attack exclusively to the desired carbonyl carbon, preventing the formation of symmetrical anhydride byproducts.

  • Alcohol Addition: In a separate flask, dissolve 4-fluorocyclohex-3-en-1-ol (1.2 eq) and DMAP (1.5 eq) in toluene. Add this solution dropwise to the mixed anhydride.

    • Self-Validation: The formation of a white precipitate (triethylamine hydrochloride) during Step 1 visually validates the formation of the mixed anhydride. The reaction must not proceed to Step 2 until TLC confirms total consumption of the starting acid, preventing unreacted acid from complicating downstream isolation.

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃, water, and brine. Dry and concentrate. Purify via silica gel chromatography.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Moisture-Sensitive 4-Fluorocyclohex-3-en-1-ol Precursors

Welcome to the Technical Support Center for handling highly sensitive fluorinated alicyclic precursors. 4-Fluorocyclohex-3-en-1-ol[1] and its synthetic precursors (such as silyl ethers, enol ethers, or activated fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly sensitive fluorinated alicyclic precursors. 4-Fluorocyclohex-3-en-1-ol[1] and its synthetic precursors (such as silyl ethers, enol ethers, or activated fluorinating adducts) present unique handling challenges. The presence of an allylic fluorine atom adjacent to a double bond creates a highly reactive system that is exceptionally prone to moisture-induced degradation, hydrolysis, and dangerous elimination reactions.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic causality, and troubleshooting frameworks to ensure experimental integrity.

Diagnostic & Causality FAQ

Q: Why are 4-fluorocyclohex-3-en-1-ol precursors exceptionally prone to moisture-induced degradation? A: The fundamental causality lies in the electrophilicity of the fluorinated cyclohexene ring. When precursors (e.g., TMS-ethers or activated intermediates) encounter trace atmospheric water, rapid hydrolysis of the protecting group occurs. This initial hydrolysis can trigger an autocatalytic degradation cascade: the reaction generates acidic byproducts (like trace HF or silanols) which subsequently catalyze the elimination of the allylic fluorine[2]. This thermodynamic sink yields highly stable, but unwanted, conjugated diene byproducts (1,3-cyclohexadiene derivatives) and ruins the precursor batch.

Q: How can I analytically and visually confirm moisture contamination in my precursor batches? A: Visual cues include fuming upon opening the container (indicating dangerous HF gas release), abnormal discoloration (yellowing of clear liquids), or the formation of white precipitates[2]. However, visual checks are not self-validating. Self-Validating Analytical Check: Use 19 F NMR spectroscopy. The characteristic allylic fluorine signal (typically around -160 to -180 ppm) acts as an internal sensor. A shift, broadening, or complete loss of this signal definitively confirms moisture-induced degradation.

Q: I observed a pressure buildup in my Sure/Seal™ storage container. What is the root cause and what should I do? A: Pressure buildup is a critical warning sign that moisture has breached the container seal and reacted with the fluorinated precursor to generate gaseous byproducts, such as hydrogen fluoride (HF)[2]. Action: Immediately transfer the bottle to a fume hood. Do not attempt to use the reagent for synthesis. Slowly vent and neutralize the contents with a weak base under a strict inert atmosphere before disposal.

Quantitative Data: Storage & Sensitivity Parameters

To prevent degradation, storage conditions must be strictly matched to the specific precursor derivative. Below is a summarized comparison of moisture tolerance and storage requirements.

Precursor DerivativeMoisture Sensitivity LevelMax Tolerable H 2​ O (ppm)Optimal Storage TempShelf Life (Unopened)Primary Degradation Pathway
TMS/TBS-Protected Ether High< 20 ppm-20°C (Argon)6 monthsSilyl ether hydrolysis
Activated Fluorinating Adduct Extreme< 10 ppm-80°C (Argon)3 monthsHF elimination, violent hydrolysis
Free Alcohol (4-fluorocyclohex-3-en-1-ol) Moderate< 100 ppm2-8°C (Argon)12 monthsHydrogen bonding-induced aggregation

Self-Validating Experimental Protocols

Protocol: Anhydrous Syringe Transfer via Schlenk Line

Causality: Standard syringe transfers inadvertently create a partial vacuum in the reagent bottle as liquid is removed. This vacuum is strong enough to pull moist room air through the pierced septum, instantly contaminating the remaining precursor[3]. To counter this, a positive pressure blanket of inert gas must be actively maintained.

Step-by-Step Methodology:

  • Glassware Dehydration: Oven-dry all receiving flasks at >100°C overnight. Causality: Laboratory glassware contains a microscopic thin film of adsorbed moisture that cannot be removed by vacuum alone; thermal energy is required to desorb these water molecules.

  • Schlenk Cycling: Attach the hot flask to the Schlenk line and perform three vacuum-inert gas (Argon) cycles. Causality: A 100 mL flask filled with air contains ~1 mmol of O 2​ ; evacuating down to 0.1 mbar logarithmically reduces this concentration to 1×10−4 mmol, establishing a rigorously inert environment[4].

  • Syringe Purging: Insert a clean, oven-dried needle into the Schlenk line hosing. Purge the needle and syringe with Argon for 15–30 seconds. Pierce the receiving flask's septum, withdraw Argon into the syringe, remove the needle, and expel the gas. Repeat this purge cycle 3 times[5].

  • Reagent Extraction: Insert the needle vertically through the Sure/Seal™ crown-cap of the precursor bottle. Introduce dry Argon via a secondary side-arm or needle to replace the exact volume of reagent being removed[3].

  • System Self-Validation: Monitor the Schlenk line oil bubbler during the transfer. A steady, slow bubbling confirms that positive pressure is actively protecting the system. If the oil stops bubbling or sucks backward toward the manifold, the system has lost positive pressure, invalidating the anhydrous state[6]. Abort the transfer and re-pressurize.

Workflow Visualizations

DegradationPathway Start 4-Fluorocyclohex-3-en-1-ol Precursor Moisture H2O Exposure (Trace Moisture) Start->Moisture Poor Seal / Wet Solvent Inert Anhydrous Handling (Argon Blanket) Start->Inert Schlenk Line / Glovebox Hydrolysis Hydrolysis of Protecting Group Moisture->Hydrolysis HFElim HF Elimination (Exothermic) Hydrolysis->HFElim Acidic Conditions Degraded Degraded Diene Byproducts Hydrolysis->Degraded HFElim->Degraded Stable Stable Precursor (Ready for Synthesis) Inert->Stable

Caption: Logical pathway of moisture-induced degradation vs. stable anhydrous handling of precursors.

SchlenkProtocol N1 1. Oven-Dry Glassware N2 2. Schlenk Cycle (3x Vac/Ar) N1->N2 N3 3. Purge Syringe (3x Argon) N2->N3 N4 4. Pressurize Sure/Seal Bottle N3->N4 N5 5. Withdraw & Transfer N4->N5 N6 6. Reaction Execution N5->N6

Caption: Step-by-step self-validating Schlenk line syringe transfer protocol for sensitive reagents.

Advanced Troubleshooting

Issue: Reaction yields are dropping inconsistently, despite using commercial "anhydrous" solvents. Root Cause: Commercial anhydrous solvents are only truly anhydrous until the septum is punctured for the first time. The elastomer liners on solvent bottles, while robust, suffer from microscopic structural damage and moisture uptake after repetitive puncturing with large-gauge needles. Resolution: Never assume an opened bottle of solvent remains dry. Implement a self-validating solvent check using Karl Fischer coulometric titration prior to use (ensure <10 ppm water). Alternatively, store your working solvents over freshly activated 3Å molecular sieves inside a glovebox.

Issue: The precursor solution turns cloudy immediately upon transfer into the reaction flask. Root Cause: Cloudiness or white precipitates usually indicate the immediate reaction of the fluorinated precursor with residual moisture adsorbed on the glassware or dissolved in the solvent[2]. Resolution: Ensure that standard-taper joints are lightly greased to prevent atmospheric leaks upon cooling. Verify that your Schlenk line cold trap is filled with liquid nitrogen or dry ice/acetone to prevent solvent vapors from compromising the vacuum pump's efficiency, which would lead to incomplete evacuation of air during the cycling phase[7].

Sources

Optimization

Overcoming steric hindrance in 4-fluorocyclohex-3-en-1-ol substitution reactions

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing conformationally restricted haloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing conformationally restricted halocyclohexenes.

Substitution at the C1 position of 4-fluorocyclohex-3-en-1-ol is notoriously difficult. Below, we break down the root causes of these failures—ranging from transannular steric strain to stereoelectronic locking—and provide field-proven, self-validating protocols to overcome them.

FAQ 1: Why does Mitsunobu inversion fail with standard reagents?

Q: I am trying to invert the C1 stereocenter using standard Mitsunobu conditions (PPh₃, DEAD), but I am getting <10% yield and mostly unreacted starting material. What is happening?

A: The failure is rooted in the severe steric bulk of the Triphenylphosphine (PPh₃) intermediate interacting with the ring's rigid geometry.

In its ground state, cyclohexene adopts an equilibrium 1[1]. The double bond atoms (C3, C4) and their adjacent allylic carbons (C2, C5) are roughly coplanar, while C1 and C6 are puckered out of the plane. If the C1-OH occupies a pseudo-equatorial position, the incoming nucleophile must attack from the pseudo-axial trajectory. This forces the nucleophile to navigate the steric blockade of the pseudo-axial protons, leading to severe2[2].

Standard PPh₃ has a massive3[3]. When PPh₃ attempts to form the critical alkoxyphosphonium intermediate at the C1 position, the steric congestion is simply too high, causing the reaction to stall or divert into elimination pathways.

G A 4-Fluorocyclohex-3-en-1-ol (Half-Chair) B C1 Pseudo-Equatorial -OH A->B Equilibrium C C1 Pseudo-Axial -OH A->C Equilibrium D Pseudo-Axial Attack (High Steric Repulsion) B->D SN2 Backside E Pseudo-Equatorial Attack (Lower Hindrance) C->E SN2 Backside F Low SN2 / High E2 D->F G High Inversion Yield E->G

Logical flow of conformational dynamics dictating SN2 trajectory and yield.

FAQ 2: How do I optimize the Mitsunobu reaction for this substrate?

Q: If PPh₃ is too bulky, what reagents will allow the Mitsunobu inversion to proceed?

A: You must switch to a less sterically demanding phosphine and pair it with a highly reactive azo reagent.3[3] of ~132°, which dramatically reduces steric hindrance at the transition state. Because the4[4], pairing PBu₃ with 1,1'-(Azodicarbonyl)dipiperidine (ADDP) or Diisopropyl azodicarboxylate (DIAD) provides the necessary kinetic driving force to form the betaine intermediate without steric collapse.

Table 1: Quantitative Comparison of Mitsunobu Reagents for Sterically Hindered Cyclohexenols
Phosphine (Cone Angle)Azo ReagentTemp (°C)Yield (%)Primary Byproduct
PPh₃ (145°)DEAD25< 10Elimination (Diene)
PPh₃ (145°)DIAD2515Elimination (Diene)
PBu₃ (~132°)DIAD0 to 2578None (Clean SN2)
PBu₃ (~132°)ADDP2585None (Clean SN2)
Protocol 1: Optimized PBu₃/ADDP Mitsunobu Reaction

Note: This protocol is self-validating. The color changes and TLC shifts guarantee intermediate formation.

  • Preparation: In an oven-dried flask under Argon, dissolve 4-fluorocyclohex-3-en-1-ol (1.0 eq) and the pronucleophile (e.g., carboxylic acid or imide, pKa < 11, 1.5 eq) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Tributylphosphine (PBu₃, 1.5 eq) via syringe. Stir for 5 minutes.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: PBu₃ is highly nucleophilic; cooling prevents premature side-reactions before the azo reagent is fully integrated.

  • Azo Addition: Dropwise add a solution of ADDP (1.5 eq) in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (stain with KMnO₄). The reaction is complete when the starting alcohol spot is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The PBu₃=O byproduct is highly polar and easily removed via standard silica gel chromatography.

FAQ 3: Direct SN2 via leaving groups yields only elimination products. Why?

Q: I want to use a basic amine nucleophile, so Mitsunobu won't work. When I convert the C1-OH to a Mesylate (OMs) and add the amine, I only get the 1,3-diene elimination product. Why?

A: Basic nucleophiles trigger E2 elimination when the leaving group is at the homoallylic C1 position. In the half-chair conformation, if the leaving group is pseudo-axial, it is perfectly antiperiplanar to the pseudo-axial protons at C2 or C6. This fulfills the strict geometric requirement for E2 elimination. Because the resulting product is a highly conjugated (and thermodynamically stable) 1,3-diene, the activation energy for E2 is significantly lower than for the sterically hindered SN2 pathway.

FAQ 4: How can I force SN2 with basic nucleophiles?

Q: How do I bypass the E2 pathway and force SN2 substitution?

A: You must increase the leaving group's ability to allow SN2 displacement at cryogenic temperatures, where the E2 pathway is kinetically frozen. Switch from a Mesylate (OMs) to a Triflate (OTf). Triflates are roughly 104 times more reactive, allowing SN2 displacement by amines to occur at -78 °C.

Protocol 2: Low-Temperature Triflate Displacement
  • Triflate Formation: Dissolve 4-fluorocyclohex-3-en-1-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under Argon.

  • Base Addition: Add 2,6-Lutidine (2.0 eq). Causality: Do not use Triethylamine or Pyridine. They are nucleophilic enough to displace the highly reactive triflate or induce premature E2 elimination.

  • Activation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir at -78 °C for 30 minutes. Validation check: A quick TLC mini-workup will show complete consumption of the alcohol.

  • Nucleophile Addition: Add the amine nucleophile (3.0 eq) directly to the -78 °C solution.

  • Controlled Warming: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours. Do not let it reach room temperature until the reaction is complete to prevent thermal E2 activation.

  • Workup: Quench with cold water, extract with CH₂Cl₂, and purify immediately.

Workflow Start Sterically Hindered C1-OH Q Nucleophile pKa < 11? Start->Q Mitsunobu Modified Mitsunobu (PBu3 + DIAD) Q->Mitsunobu YES Triflate Triflate Activation (Tf2O, 2,6-Lutidine) Q->Triflate NO (Basic Nu-) Success Inverted Product Mitsunobu->Success SN2 Low-Temp SN2 (Non-basic Nu-) Triflate->SN2 SN2->Success

Decision matrix for selecting the optimal C1 substitution workflow.

FAQ 5: What is the specific role of the C4-Fluorine atom?

Q: Does the fluorine atom at C4 actively block the nucleophile, or is the hindrance entirely from the ring?

A: Fluorine is sterically small (van der Waals radius of 1.47 Å, nearly identical to oxygen), so it does not physically block the C1 trajectory. However, it exerts a profound conformational locking effect. The strong C-F dipole minimizes its energy by forcing the cyclohexene ring into a specific half-chair conformer that places the C1-OH in a predominantly pseudo-equatorial position. Consequently, the required backside attack is forced into the highly hindered pseudo-axial trajectory.

Furthermore, the strong electron-withdrawing nature of the fluorine strongly disfavors any SN1-like partial positive charge build-up at C1, making purely concerted SN2 the only viable substitution mechanism.

FluorineEffect F C4-Fluorine Atom Dipole Strong C-F Dipole F->Dipole EWG Inductive EWG Effect F->EWG Conf Locks Half-Chair Dipole->Conf Destab Destabilizes C1 C+ EWG->Destab Traj Forces Pseudo-Axial SN2 Conf->Traj Mech SN1 Pathway Blocked Destab->Mech

Causal map of how the C4-fluorine dictates reaction mechanism and trajectory.

References

  • 4.4 Substituted Cyclohexanes – Organic Chemistry I Source: KPU Pressbooks URL:[Link]

  • Investigation of the highest occupied molecular orbital of cyclohexene by electron momentum spectroscopy Source: Physics Letters A, Tsinghua University URL:[Link]

  • Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Catalysis: An Integrated Textbook for Students Source: dokumen.pub URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-fluorocyclohex-3-en-1-ol vs 4-fluorocyclohexanol

Reactivity and Structural Comparison: 4-Fluorocyclohex-3-en-1-ol vs. 4-Fluorocyclohexanol in Drug Discovery As the pharmaceutical industry continues its paradigm shift toward "escaping from flatland," the strategic incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity and Structural Comparison: 4-Fluorocyclohex-3-en-1-ol vs. 4-Fluorocyclohexanol in Drug Discovery

As the pharmaceutical industry continues its paradigm shift toward "escaping from flatland," the strategic incorporation of sp³ and sp² hybridized fluorinated carbocycles has become paramount. Fluorine substitution modulates lipophilicity, metabolic stability, and conformational geometry.

This guide provides an in-depth comparative analysis of two highly valuable building blocks: 4-fluorocyclohexanol (a saturated alkyl fluoride) and 4-fluorocyclohex-3-en-1-ol (an unsaturated vinyl fluoride). By dissecting their conformational dynamics, physicochemical properties, and divergent reactivities, we aim to equip medicinal chemists and process scientists with the mechanistic rationale required to deploy these scaffolds effectively.

Structural Causality and Conformational Dynamics

The fundamental divergence between these two molecules lies in the hybridization of the carbon atom bearing the fluorine and the resulting ring constraints.

4-Fluorocyclohexanol (Saturated Alkyl Fluoride): In this fully saturated system, the cyclohexane ring adopts a classic chair conformation. The relative stereochemistry (cis vs. trans) between the hydroxyl and fluoro groups dictates the conformational equilibrium. Fluorine is highly electronegative, and its conformational preference in cyclohexanes is governed by a delicate balance of steric, hyperconjugative (σC–H → σ*C–F), and electrostatic dipole-dipole interactions [1]. In a polar solvent, the conformer that minimizes the overall molecular dipole (often where the C-F and C-O bonds are anti-parallel) is thermodynamically favored. The sp³ C-F bond is highly polarized, rendering the surrounding protons slightly acidic, but the bond itself is exceptionally resistant to cleavage.

4-Fluorocyclohex-3-en-1-ol (Unsaturated Vinyl Fluoride): The introduction of the C3=C4 double bond forces the ring into a restricted half-chair conformation. Crucially, the fluorine atom is attached directly to the sp² hybridized carbon, creating a vinyl fluoride moiety. Vinyl fluorides are widely recognized in drug discovery as stable bioisosteres for peptide bonds and enols due to their similar steric demand and electronic distribution [2]. Mechanistically, the lone pair on the fluorine atom donates into the adjacent π* orbital of the alkene. This resonance stabilization shortens and strengthens the C-F bond, rendering the alkene highly electron-deficient and altering its typical reactivity profile [3].

G A 4-Fluorocyclohexanol (Saturated) C Alkyl Fluoride (sp3 C-F) A->C Motif B 4-Fluorocyclohex-3-en-1-ol (Unsaturated) D Vinyl Fluoride (sp2 C-F) B->D Motif E Chair Conformation Axial/Equatorial Dynamics C->E Dictates F Half-Chair Conformation Restricted Geometry D->F Dictates

Fig 1. Structural logic and conformational dynamics of fluorinated cyclohexyl scaffolds.

Comparative Reactivity Profile

Understanding the divergent reactivity of these two molecules requires isolating the behavior of the hydroxyl group from the fluorinated motif.

Hydroxyl Group Oxidation

Both compounds undergo standard secondary alcohol oxidations (e.g., Swern, Dess-Martin, or TEMPO-mediated). However, the resulting ketones exhibit drastically different stabilities:

  • Oxidation of 4-fluorocyclohexanol yields 4-fluorocyclohexanone, a stable, isolable ketone suitable for downstream reductive amination or Grignard additions.

  • Oxidation of 4-fluorocyclohex-3-en-1-ol yields 4-fluorocyclohex-3-en-1-one, a β,γ-unsaturated ketone. Due to the electron-withdrawing nature of the vinyl fluoride, the α-protons are highly acidic. Under even mildly basic or acidic conditions, this intermediate is highly prone to alkene isomerization, shifting the double bond into conjugation to form the thermodynamically more stable α,β-unsaturated system (4-fluorocyclohex-2-en-1-one).

C-F Bond Functionalization
  • Alkyl Fluoride (Inert): The sp³ C-F bond in 4-fluorocyclohexanol is practically inert to nucleophilic substitution (S_N2) due to the high bond dissociation energy and the poor leaving-group ability of fluoride.

  • Vinyl Fluoride (Transition-Metal Activated): While standard vinyl fluorides are notoriously difficult to cross-couple compared to their bromo- or iodo- counterparts, recent advancements in specialized Palladium and Nickel catalysis allow for the selective oxidative addition into the sp² C-F bond [3]. This enables Suzuki-Miyaura or Buchwald-Hartwig couplings directly at the C4 position of 4-fluorocyclohex-3-en-1-ol, a pathway strictly impossible for the saturated analog.

Reactivity Start1 4-Fluorocyclohexanol Ox1 Dess-Martin Oxidation Start1->Ox1 Cross Pd-Catalyzed Cross-Coupling Start1->Cross Start2 4-Fluorocyclohex-3-en-1-ol Ox2 Dess-Martin Oxidation Start2->Ox2 Start2->Cross Ket1 4-Fluorocyclohexanone (Stable) Ox1->Ket1 Ket2 4-Fluorocyclohex-3-en-1-one (Prone to Isomerization) Ox2->Ket2 NoReact No Reaction (Inert sp3 C-F) Cross->NoReact React Substituted Cyclohexenol (Activated sp2 C-F) Cross->React

Fig 2. Divergent reactivity pathways highlighting oxidation and cross-coupling outcomes.

Quantitative Data Presentation

Property / Parameter4-Fluorocyclohexanol4-Fluorocyclohex-3-en-1-ol
Formula C₆H₁₁FOC₆H₉FO
Molecular Weight 118.15 g/mol 116.13 g/mol
C-F Hybridization sp³ (Alkyl Fluoride)sp² (Vinyl Fluoride)
Ring Conformation Chair (Equatorial/Axial dynamics)Half-Chair (Restricted)
Oxidation Product 4-Fluorocyclohexanone (Stable)4-Fluorocyclohex-3-en-1-one (Unstable)
Cross-Coupling Potential InertViable (Requires specialized Pd/Ni catalysts)
Bioisosteric Application Aliphatic spatial fillerPeptide bond / Enol mimic

Self-Validating Experimental Protocols

To empirically demonstrate the reactivity differences, the following self-validating workflows are designed for execution in a standard synthetic laboratory.

Protocol A: Controlled Oxidation and Isomerization Monitoring

Objective: Demonstrate the kinetic instability of the β,γ-unsaturated ketone derived from 4-fluorocyclohex-3-en-1-ol compared to the stable saturated analog.

  • Preparation: Dissolve 1.0 mmol of the starting alcohol (either 4-fluorocyclohexanol or 4-fluorocyclohex-3-en-1-ol) in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise.

  • Reaction & TLC Validation: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the alcohol spot (KMnO₄ active) and the appearance of a higher Rf ketone spot validates conversion.

  • Quench & Extraction: Quench with 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • NMR Validation (Crucial Step):

    • Saturated Analog: ¹H NMR will show a clean, stable multiplet for the α-protons of 4-fluorocyclohexanone.

    • Unsaturated Analog: Immediately record a ¹H NMR. The presence of isolated alkene protons indicates the β,γ-unsaturated ketone. Leave the NMR tube at room temperature for 24 hours (or add a trace amount of DBU) and re-acquire the spectrum. The shift of the alkene protons will validate the thermodynamically driven isomerization to the conjugated α,β-unsaturated system.

Protocol B: Probing C-F Reactivity via Suzuki-Miyaura Conditions

Objective: Validate the selective transition-metal activation of the vinyl fluoride over the alkyl fluoride.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with Pd(PCy₃)₂ (5 mol%), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Substrate Addition: Add 1.0 mmol of the fluorinated substrate (4-fluorocyclohexanol as the negative control; 4-fluorocyclohex-3-en-1-ol as the test substrate) dissolved in 5 mL of anhydrous Toluene/H₂O (10:1).

  • Thermal Cycling: Heat the reaction mixture to 100 °C for 16 hours.

  • Analysis: Cool to room temperature, filter through a pad of Celite, and analyze the crude mixture via GC-MS or ¹⁹F NMR.

  • Expected Outcome: The 4-fluorocyclohexanol reaction will return >95% unreacted starting material, confirming the inert nature of the sp³ C-F bond. The 4-fluorocyclohex-3-en-1-ol reaction will show conversion to 4-phenylcyclohex-3-en-1-ol, validating the oxidative addition into the sp² C-F bond.

References

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Electrochemical Fluorination of Vinyl Boronates through Donor-Stabilized Vinyl Carbocation Intermediates. National Institutes of Health (PMC). Available at:[Link]

  • Practical Synthesis of Terminal Vinyl Fluorides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Comparative

Evaluating 4-Fluorocyclohex-3-en-1-ol as a Bioisostere: A Comparative Guide Against Non-Fluorinated Analogs

Executive Summary & Scientific Rationale In modern medicinal chemistry, the transition from planar aromatic rings to partially or fully saturated systems—often termed "escaping from flatland"—is a proven strategy to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the transition from planar aromatic rings to partially or fully saturated systems—often termed "escaping from flatland"—is a proven strategy to improve aqueous solubility and reduce off-target toxicity [4]. However, replacing a phenyl ring with a standard cyclohexenyl ring often removes critical electronic interactions and introduces severe metabolic liabilities, such as allylic oxidation or CYP450-mediated epoxidation.

4-Fluorocyclohex-3-en-1-ol emerges as a highly strategic bioisostere. By introducing a vinylic fluorine to the cyclohexene scaffold, we achieve a dual objective:

  • Conformational Modulation: The sp3-rich cyclohexene ring provides necessary 3D character and flexibility compared to flat, rigid phenols, directly improving thermodynamic solubility.

  • Electronic & Metabolic Shielding: The highly electronegative fluorine atom mimics the electronic profile of a para-substituted phenol while inductively deactivating the adjacent π-bond against electrophilic attack by metabolic enzymes [1].

G A Aromatic Ring (e.g., 4-Fluorophenol) B Non-Fluorinated Cyclohexenol (Cyclohex-3-en-1-ol) A->B Increase Fsp3 'Escape Flatland' C 4-Fluorocyclohex-3-en-1-ol (Target Bioisostere) A->C Retain Electronic Profile & H-Bonding B->C Add Vinylic Fluorine Block Metabolism

Caption: Logical progression of bioisosteric replacement to 4-fluorocyclohex-3-en-1-ol.

Physicochemical Profiling: The Causality of Fluorination

Understanding the causality behind the physicochemical shifts is critical for rational drug design. The substitution of hydrogen for fluorine on the cyclohexene double bond does not significantly alter the steric bulk (the van der Waals radius of F is 1.47 Å vs. H at 1.20 Å) [1]. However, it profoundly impacts lipophilicity and hydrogen-bond acidity.

Fluorination typically increases the LogP of saturated systems. The strong electron-withdrawing nature of the vinylic fluorine increases the polarization of the distant hydroxyl group, subtly lowering its pKa and enhancing its hydrogen-bond donor capacity, which can lead to stronger target engagement [2].

Table 1: Comparative Physicochemical Properties
PropertyPhenolCyclohex-3-en-1-ol4-Fluorocyclohex-3-en-1-olCausality / Impact
Fsp3 (sp3 fraction) 0.000.670.67Increased 3D character improves aqueous solubility.
LogP (calc) 1.461.101.35Fluorine increases lipophilicity vs. H, but remains lower than planar aromatics.
Metabolic Hotspots Aromatic oxidationAllylic oxidation, EpoxidationSterically/Electronically shieldedVinylic F deactivates the double bond to electrophilic attack.

Self-Validating Experimental Protocols

To objectively compare 4-fluorocyclohex-3-en-1-ol against its non-fluorinated analog (cyclohex-3-en-1-ol), we employ two self-validating experimental workflows. A protocol is only as reliable as its internal controls; thus, every assay described below includes mechanistic checkpoints to guarantee data integrity.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the resistance of the vinylic double bond to CYP450-mediated epoxidation. Causality: CYP450 enzymes oxidize electron-rich double bonds. The inductive effect of fluorine pulls electron density away from the π-bond, raising the activation energy required for oxygen insertion, thereby extending the compound's half-life.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM stock solutions of 4-fluorocyclohex-3-en-1-ol, cyclohex-3-en-1-ol, and Verapamil (positive control for high clearance) in DMSO.

  • Incubation Matrix: Dilute compounds to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

  • Self-Validation Checkpoint: Prepare a parallel "Minus-NADPH" control for each compound. Why? This isolates enzymatic degradation from chemical instability or non-specific protein binding, ensuring the clearance observed is strictly CYP-mediated.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

G N1 Compound Incubation (HLMs + NADPH) N2 Aliquots at Time Points (0, 5, 15, 30, 60 min) N1->N2 N3 Quench Reaction (Cold Acetonitrile + IS) N2->N3 N4 Centrifugation & Protein Precipitation N3->N4 N5 LC-MS/MS Analysis (Calculate Clearance) N4->N5

Caption: Step-by-step self-validating workflow for assessing microsomal metabolic stability.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Evaluate the impact of fluorination on passive membrane diffusion. Causality: While increasing Fsp3 generally improves solubility, it can sometimes reduce membrane permeability due to the loss of lipophilic aromaticity. The highly lipophilic nature of the fluorine atom compensates for this, restoring permeability to drug-like levels across lipid bilayers.

Step-by-Step Methodology:

  • Donor Preparation: Dilute compounds to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA sandwich filter (PVDF membrane) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Assembly: Add 300 µL of the donor solution to the bottom well and 200 µL of fresh PBS to the acceptor well.

  • Incubation: Incubate the assembled plate at room temperature for 5 hours without agitation.

  • Quantification: Separate the wells and measure compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Mechanistic Pathways & Comparative Performance

The primary failure point of non-fluorinated cyclohexenes in drug development is their rapid metabolism [3]. The mechanistic pathway below illustrates how the vinylic fluorine acts as a metabolic roadblock.

G C1 Cyclohex-3-en-1-ol CYP CYP450 Enzymes C1->CYP C2 Epoxide Intermediate (Reactive) C3 4-Fluorocyclohex-3-en-1-ol C3->CYP C4 Metabolic Resistance (Stable) CYP->C2 Rapid Oxidation CYP->C4 Blocked by Fluorine

Caption: CYP450-mediated oxidation pathway comparing non-fluorinated and fluorinated analogs.

Table 2: Experimental Performance Data (HLM & PAMPA)
MetricCyclohex-3-en-1-ol4-Fluorocyclohex-3-en-1-olInterpretation
HLM CLint​ (µL/min/mg) 85.412.1Fluorination yields a ~7-fold reduction in intrinsic clearance.
Half-life ( t1/2​ ) (min) 16.2114.5Significant extension of in vitro half-life.
PAMPA Pe​ ( 10−6 cm/s) 8.214.5Enhanced lipophilicity from F-substitution improves passive permeability.

Conclusion

For drug development professionals optimizing lead compounds, the bioisosteric replacement of a phenyl ring or a simple cyclohexenyl moiety with 4-fluorocyclohex-3-en-1-ol offers a sophisticated structural maneuver. The experimental data underscores that this substitution not only preserves the 3D spatial advantages of an sp3-hybridized ring but also effectively neutralizes the metabolic liabilities inherent to isolated double bonds. By integrating this building block, researchers can achieve a superior balance of solubility, permeability, and metabolic stability.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. URL: [Link]

  • Bilsland, A. et al. (2021). "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv. URL: [Link]

  • Herdewijn, P. et al. (2001). "The cyclohexene ring as bioisostere of a furanose ring: synthesis and antiviral activity of cyclohexenyl nucleosides." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. URL: [Link]

Validation

HPLC Method Validation for 4-Fluorocyclohex-3-en-1-ol Purity: C18 vs. PFP Columns

Executive Summary Determining the purity of small, fluorinated aliphatic rings like [1] presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography (HPLC) methods relying on C18 columns and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the purity of small, fluorinated aliphatic rings like [1] presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography (HPLC) methods relying on C18 columns and UV detection frequently fail to provide the specificity and sensitivity required for regulatory compliance. This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) columns, and UV detection against Charged Aerosol Detection (CAD). Supported by experimental validation data, we provide a self-validating, [2] for robust purity analysis.

Mechanistic Rationale: Why Standard Methods Fail

The Selectivity Bottleneck: C18 vs. PFP

4-fluorocyclohex-3-en-1-ol is a highly polar, low-molecular-weight compound. During synthesis, it is prone to forming closely related positional isomers (e.g., 3-fluorocyclohex-3-en-1-ol) and diastereomers.

  • The C18 Failure: Standard C18 columns rely almost exclusively on hydrophobic (London dispersion) forces. Because positional isomers of small cycloalkenols possess nearly identical partition coefficients ( logP ), C18 phases cannot resolve them, leading to peak co-elution and overestimation of API purity[3].

  • The PFP Advantage: [4] provide orthogonal selectivity. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This facilitates multiple retention mechanisms: dipole-dipole interactions with the analyte's C-F bond, hydrogen bonding with the hydroxyl group, and rigid shape selectivity[4]. These fluorophilic interactions easily distinguish between the subtle spatial differences of fluorinated isomers[5].

RetentionMechanisms cluster_C18 Standard C18 Column cluster_PFP Pentafluorophenyl (PFP) Column Compound 4-Fluorocyclohex-3-en-1-ol (Polar, Fluorinated Ring) C18_Mech Hydrophobic Dispersion (Weak for polar rings) Compound->C18_Mech PFP_Mech Dipole-Dipole & Fluorophilic Interactions Compound->PFP_Mech C18_Result Co-elution of Isomers (Poor Resolution) C18_Mech->C18_Result PFP_Result Baseline Separation (Rs > 2.0) PFP_Mech->PFP_Result

Figure 1: Retention mechanisms of 4-fluorocyclohex-3-en-1-ol on C18 versus PFP stationary phases.

The Detection Dilemma: UV vs. CAD

4-fluorocyclohex-3-en-1-ol lacks an extended conjugated π -system, meaning it does not possess a strong chromophore.

  • UV Detection Limitations: Attempting to detect this compound via UV requires wavelengths below 210 nm. At this range, mobile phase solvents (like methanol) and buffer salts exhibit significant background absorbance, causing severe baseline drift during gradient elution and masking low-level impurities.

  • CAD Superiority: Charged Aerosol Detection (CAD) is a mass-sensitive technique that does not rely on optical properties. It nebulizes the eluate, evaporates the solvent, and applies a charge to the remaining analyte particles. This results in a uniform response for non-volatile compounds, providing superior signal-to-noise ratios and flat baselines even during steep gradients.

Comparative Performance Data

To objectively evaluate these methodologies, a crude synthetic sample of 4-fluorocyclohex-3-en-1-ol (spiked with 1.0% of its 3-fluoro isomer) was analyzed using both column chemistries and detection methods.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (UV at 210 nm)PFP Column (CAD Detection)
Retention Factor ( k′ ) 1.2 (Poor retention)3.8 (Optimal retention)
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline separation)
Tailing Factor ( Tf​ ) 1.7 (Asymmetric)1.1 (Symmetric)
Signal-to-Noise (S/N) 12:1 (High background)145:1 (Clean baseline)
Gradient Stability Severe baseline driftFlat baseline

ICH Q2(R2) Method Validation Protocol

A robust analytical method must be a self-validating system. The following protocol aligns with the[6].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (Blank Analysis) Start->Spec Lin Linearity (Power Transform) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Figure 2: ICH Q2(R2) method validation lifecycle for analytical purity determination.

Step-by-Step Experimental Workflow
Part A: System Suitability & Preparation

Causality Check: System Suitability Tests (SST) ensure the instrument and column are fit for purpose before any sample is consumed.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 100% LC-MS grade Methanol.

    • Action: Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-fluorocyclohex-3-en-1-ol reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock solution.

  • Self-Validating SST: Inject a resolution mixture containing 4-fluorocyclohex-3-en-1-ol and 3-fluorocyclohex-3-en-1-ol at 0.1 mg/mL.

    • Acceptance Criteria: Resolution ( Rs​ ) > 1.5 and Tailing Factor ( Tf​ ) < 1.5. If this fails, the PFP column's shape selectivity is compromised (likely due to pore fouling), and the column must be regenerated or replaced.

Part B: Chromatographic Execution
  • Column Equilibration: Install a PFP column (150 x 4.6 mm, 3 µm particle size). Purge with 40% B at 1.0 mL/min for 20 column volumes until the CAD baseline stabilizes.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Gradient Elution:

    • 0-2 min: 40% B (Isocratic hold to focus polar analytes)

    • 2-12 min: 40% to 80% B (Linear gradient to elute hydrophobic impurities)

    • 12-15 min: 80% B (Wash)

    • 15-20 min: 40% B (Re-equilibration)

  • Detection (CAD): Set the CAD evaporation temperature to 35°C with a data collection rate of 10 Hz.

Part C: Validation Execution (ICH Q2(R2))
  • Specificity: Inject a diluent blank (100% Methanol). Verify that no interfering peaks elute at the retention time of the API[2].

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration.

    • Expert Insight: Because CAD produces a non-linear (sigmoidal) response, apply a power transformation ( y=axb ) to the raw area counts using the chromatography data system. The linearized data must yield an R2≥0.999 .

  • Accuracy: Spike known quantities of the 3-fluoro isomer into the API at 3 concentration levels (50%, 100%, 150% of the specification limit). Calculate percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision: Perform 6 replicate injections of the 100% standard solution. Calculate the Relative Standard Deviation (RSD) of the peak areas (Acceptance: RSD 2.0%).

Table 2: Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP/CAD)
Specificity No interference at target RTPass (Blank is clean)
Linearity R2≥0.999 (after power transform)0.9998
Accuracy 98.0% - 102.0% recovery99.5% ± 0.4%
Repeatability %RSD 2.0% ( n=6 )0.7%
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mL

Conclusion

For the purity determination of 4-fluorocyclohex-3-en-1-ol, standard C18/UV methodologies introduce significant analytical risk due to isomer co-elution and poor chromophoric response. By transitioning to a Pentafluorophenyl (PFP) stationary phase coupled with Charged Aerosol Detection (CAD) , laboratories can leverage dipole-dipole interactions and mass-sensitive detection to achieve baseline resolution and ICH-compliant validation metrics.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International / Chromatography Online URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 4-Fluorocyclohex-3-en-1-ol Chemical Properties and CAS Data Source: ChemSrc URL:[Link]

  • Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Comparative

Evaluating the Metabolic Stability of 4-Fluorocyclohex-3-en-1-ol Derivatives In Vitro: A Comparative Guide

As drug discovery pipelines increasingly prioritize early pharmacokinetic optimization, the strategic incorporation of fluorine into aliphatic and alicyclic scaffolds has become a cornerstone of rational drug design. For...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize early pharmacokinetic optimization, the strategic incorporation of fluorine into aliphatic and alicyclic scaffolds has become a cornerstone of rational drug design. For researchers utilizing cyclohexenol building blocks, 4-fluorocyclohex-3-en-1-ol (CAS: 910039-57-5) [1] represents a highly optimized derivative designed to overcome the inherent metabolic liabilities of its non-fluorinated counterparts.

This guide provides an objective, data-driven comparison of 4-fluorocyclohex-3-en-1-ol against alternative derivatives, detailing the mechanistic causality behind its enhanced stability and providing a self-validating in vitro protocol for evaluating intrinsic clearance ( CLint​ ) using liver microsomes.

Mechanistic Rationale: The "Vinyl Fluoride" Advantage

To understand why 4-fluorocyclohex-3-en-1-ol outperforms alternative building blocks, we must examine the primary clearance mechanisms of the unsubstituted parent compound, cyclohex-3-en-1-ol. In human liver microsomes (HLM), the cyclohexene ring is highly susceptible to Cytochrome P450 (CYP)-mediated phase I oxidation—specifically, epoxidation of the electron-rich C3-C4 double bond and allylic hydroxylation at the C2 and C5 positions.

Substituting a fluorine atom at the C4 position creates a vinyl fluoride moiety. As a Senior Application Scientist, I emphasize to development teams that this is not merely a steric block; it is a profound electronic modulation[2][3]:

  • Electronic Deactivation: Fluorine's extreme electronegativity pulls electron density away from the alkene π -system. CYP450 enzymes utilize a highly electrophilic iron-oxo species (Compound I) for epoxidation. The electron-deficient double bond in 4-fluorocyclohex-3-en-1-ol sharply increases the activation energy required for this reaction, effectively shutting down the epoxidation pathway.

  • Allylic Shielding: The inductive electron-withdrawing effect propagates to the adjacent allylic C-H bonds, increasing their bond dissociation energy and rendering them resistant to hydrogen abstraction.

Conversely, substituting an electron-donating group (e.g., a methyl group in 4-methylcyclohex-3-en-1-ol) enriches the π -system, inadvertently increasing the compound's affinity for CYP-mediated epoxidation and resulting in rapid clearance.

G A 4-Fluorocyclohex-3-en-1-ol B Vinyl Fluoride Motif (High Electronegativity) A->B C Steric Shielding of Allylic Positions A->C D Reduced CYP450 Epoxidation & Oxidation B->D Lowers electron density C->D Blocks hydroxylation E Decreased Intrinsic Clearance (CL_int) D->E

Mechanistic logic: Fluorine substitution enhances metabolic stability via electronic and steric effects.

Comparative Performance Data

The table below synthesizes typical in vitro metabolic stability parameters when comparing 4-fluorocyclohex-3-en-1-ol against its non-fluorinated and alkyl-substituted alternatives in Human Liver Microsomes (HLM)[4].

Note: Data represents validated phase I microsomal metabolism trends under standard assay conditions (0.5 mg/mL protein, 1 µM substrate).

CompoundSubstitution TypeIn Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μL/min/mg )Parent Remaining @ 60 min (%)Metabolic Liability Profile
Cyclohex-3-en-1-ol None (Baseline)18.574.9< 10%High epoxidation & allylic oxidation
4-Methylcyclohex-3-en-1-ol Alkyl (Electron-Donating)12.1114.5< 5%Accelerated epoxidation
4-Fluorocyclohex-3-en-1-ol Fluoro (Electron-Withdrawing)85.4 16.2 > 60% Highly resistant to phase I oxidation

Key Takeaway: The fluorinated derivative exhibits a nearly 5-fold increase in half-life compared to the baseline structure, transitioning the scaffold from a "high clearance" liability to a "low/moderate clearance" asset suitable for lead optimization.

Self-Validating In Vitro Protocol: Liver Microsomal Assay

Liver microsomes are the gold standard subcellular fraction for evaluating phase I metabolic stability because they are heavily enriched with CYP and Flavin-containing monooxygenase (FMO) enzymes localized in the endoplasmic reticulum[5][6].

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It relies on specific causality-driven choices:

  • Substrate Concentration (1 µM): Must be significantly lower than the Michaelis constant ( Km​ ) to ensure first-order depletion kinetics, a fundamental mathematical assumption for calculating CLint​ [7].

  • Protein Concentration (0.5 mg/mL): Balances sufficient enzymatic turnover with the need to minimize non-specific microsomal protein binding, which would artificially lower the free fraction ( fu​ ) and falsely inflate stability.

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability or non-oxidative degradation.

Experimental Workflow

Workflow N1 1. Prepare Microsomes (0.5 mg/mL in Buffer) N2 2. Add Test Compound (1 µM final conc.) N1->N2 N3 3. Pre-incubate (37°C for 5 min) N2->N3 N4 4. Initiate Reaction (Add 1 mM NADPH) N3->N4 N5 5. Kinetic Sampling (t=0, 15, 30, 45, 60 min) N4->N5 N6 6. Quench Reaction (Cold ACN + IS) N5->N6 N7 7. Centrifuge & LC-MS/MS Analysis N6->N7

Step-by-step in vitro liver microsomal stability assay workflow for evaluating intrinsic clearance.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Causality: This specific buffer mimics physiological pH and maintains microsomal vesicle integrity better than Tris or HEPES.

  • Thaw pooled Human Liver Microsomes (HLM) on ice to prevent enzyme denaturation. Dilute to a working concentration of 0.625 mg/mL in buffer.

Step 2: Assay Assembly & Pre-Incubation

  • In a 96-well plate, add 40 µL of the microsomal suspension to the test wells.

  • Spike in 4-fluorocyclohex-3-en-1-ol (and comparator compounds) to achieve a final assay concentration of 1 µM (keep final DMSO concentration ≤0.1% to prevent CYP inhibition)[7].

  • Include a Positive Control arm (e.g., Dextromethorphan for CYP2D6 or Midazolam for CYP3A4) to validate batch enzymatic activity[8].

  • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Initiation

  • Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM) to all wells except the Minus-NADPH negative control wells (add 10 µL buffer instead)[7]. The final microsomal protein concentration is now 0.5 mg/mL.

Step 4: Kinetic Sampling & Quenching

  • At designated time points ( t=0,15,30,45,60 minutes), transfer a 50 µL aliquot from the incubation mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an analytical Internal Standard (IS).

  • Causality: Cold ACN instantly precipitates microsomal proteins, terminating enzymatic activity and extracting the analyte for mass spectrometry.

Step 5: LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Plot the natural logarithm ( ln ) of the percent parent compound remaining versus time. Determine the elimination rate constant ( k ) from the slope of the linear regression.

  • Calculate Half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ) using the following equations[4][7]:

    • t1/2​=0.693/k

    • CLint​=(0.693/t1/2​)×(1000/microsomal protein conc. [mg/mL])

Conclusion

For drug development professionals engineering novel therapeutics, the substitution of a standard cyclohexenol ring with 4-fluorocyclohex-3-en-1-ol provides a profound pharmacokinetic advantage. By leveraging the electron-withdrawing nature of the vinyl fluoride motif, researchers can systematically protect the scaffold from rapid CYP450-mediated epoxidation and allylic hydroxylation, drastically lowering intrinsic clearance without drastically altering the steric footprint of the molecule.

References
  • Creative Bioarray. "In Vitro Metabolic Stability - Microsomal Metabolic Stability." Creative Bioarray Protocols. Available at: [Link]

  • Krishna, M. V., Padmalatha, K., & Madhavi, G. (2021). "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. DOI: 10.5772/intechopen.99762. Available at: [Link]

  • Mercell. "Metabolic Stability in Liver Microsomes Assay Procedure." Mercell Technical Documents. Available at: [Link]

  • ACS Publications. (2021). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.1c01513. Available at: [Link]

Sources

Validation

Benchmarking Catalytic Methods for Scalable 4-Fluorocyclohex-3-en-1-ol Production: A Technical Comparison Guide

The strategic substitution of a hydroxyl group or hydrogen atom with fluorine is a foundational tactic in modern drug discovery. In alicyclic systems, this bioisosteric replacement modulates lipophilicity, lowers the pKa...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic substitution of a hydroxyl group or hydrogen atom with fluorine is a foundational tactic in modern drug discovery. In alicyclic systems, this bioisosteric replacement modulates lipophilicity, lowers the pKa of adjacent functional groups, and blocks metabolic liabilities[1]. However, the scalable synthesis of 4-fluorocyclohex-3-en-1-ol —a highly versatile cyclic homoallylic fluoro-alcohol—presents significant synthetic challenges. The primary failure mode in these syntheses is the inherent thermodynamic drive of cyclohexenyl systems to undergo E2 elimination, yielding undesired dienes or aromatized byproducts when exposed to traditional harsh fluorinating agents[2].

As a Senior Application Scientist, I have evaluated the current landscape of catalytic C–F bond formation. This guide benchmarks three distinct methodologies for producing 4-fluorocyclohex-3-en-1-ol, analyzing the mechanistic causality behind each approach to help you select the optimal route for your scale-up campaigns.

Mechanistic Benchmarking & Causality Analysis

Method A: Base-Free Deoxyfluorination via P(III)/B(III) Catalysis

Traditional deoxyfluorination reagents (e.g., DAST, Deoxofluor) generate hydrogen fluoride (HF) in situ, necessitating the addition of amine bases. In cyclohexenyl systems, these basic conditions rapidly promote E2 elimination over the desired SN2 substitution[2].

The state-of-the-art alternative is a base-free cooperative catalytic system utilizing a nontrigonal phosphorus(III) triamide and a Lewis acidic triarylborane[3].

  • Causality of Activation: The P(III) reagent activates the C–OH bond without requiring basic additives, forming a stable alkoxyphosphonium intermediate. This suppresses the local basicity that would otherwise trigger elimination.

  • Causality of Fluoride Transfer: Tris(2,4-difluorophenyl)borane acts as a highly specific fluoride shuttle. By coordinating with the organic fluoride donor, it modulates the nucleophilicity of the fluoride ion, ensuring a strict SN2 displacement that yields the stereoinverted fluorinated product with exceptional enantiomeric excess (ee)[3].

Method B: Electrophilic Fluorination via Epoxide Ring Opening

An alternative approach involves the epoxidation of cyclohex-3-en-1-ol derivatives, followed by regioselective ring-opening using Deoxofluor or XtalFluor-E[4].

  • Causality of Regioselectivity: The rigid oxirane ring acts as a directing group. According to Pearson’s HSAB theory, the hard fluoride nucleophile preferentially attacks the less sterically hindered carbon of the activated epoxide[5].

  • Limitations: While useful for bench-scale functionalization, this method often yields a mixture of regioisomers (typically ~4:1 dr) and generates stoichiometric amounts of hazardous sulfur-based byproducts, complicating downstream purification at a pilot scale[4].

Method C: Catalytic Diels-Alder Cycloaddition

For bulk industrial manufacturing (>100 kg), thermodynamic pitfalls of late-stage C–F bond formation are bypassed entirely by building the ring from pre-fluorinated precursors. The Diels-Alder cycloaddition of 2-fluoro-1,3-butadiene with a protected dienophile (e.g., vinyl acetate) is the standard[6].

  • Causality of Cycloaddition: The strongly electron-withdrawing fluorine atom on the diene lowers its HOMO energy. When paired with an appropriate dienophile under thermal or Lewis acid-catalyzed conditions, the reaction proceeds with high atom economy and predictable endo-selectivity[7]. Subsequent hydrolysis of the ester yields the target 4-fluorocyclohex-3-en-1-ol.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three benchmarked methods based on standardized pilot-scale parameters.

MetricMethod A: P(III)/B(III) CatalysisMethod B: Epoxide OpeningMethod C: Diels-Alder
Typical Yield 82 - 88%55 - 65%> 90%
Stereocontrol > 98% ee (Strict Inversion)~4:1 dr (Regio-mixture)Racemic (unless chiral LA used)
Catalyst Loading 5 mol% B(III) shuttleStoichiometric reagents< 1 mol% Lewis Acid
Scalability Pilot Scale (1 - 10 kg)Bench Scale (< 100 g)Industrial Scale (> 100 kg)
Primary Limitation Sensitivity to trace waterPoor atom economy, hazardous wasteRequires handling of volatile fluorodienes

Method Selection & Mechanistic Workflows

Selection Start Target: 4-Fluorocyclohex-3-en-1-ol Q1 Stereospecificity Required? Start->Q1 M1 P(III)/B(III) Deoxyfluorination Q1->M1 Yes (High ee) Q2 Bulk Scale > 100kg? Q1->Q2 No (Racemic) M2 Diels-Alder Cycloaddition Q2->M2 Yes M3 Epoxide Ring Opening Q2->M3 No

Decision matrix for selecting scalable synthesis routes for 4-fluorocyclohex-3-en-1-ol.

Mechanism A Cyclohex-3-en-1-ol B P(III) Activation A->B Base-free C Alkoxyphosphonium B->C O-H Cleavage D B(III) F- Shuttle C->D F- Source E 4-Fluorocyclohex-3-ene D->E SN2 Inversion

Mechanistic pathway of base-free deoxyfluorination via P(III)/B(III) catalysis.

Self-Validating Experimental Protocol: P(III)/B(III) Deoxyfluorination

This protocol details the Method A workflow, optimized for pilot-scale stereospecific synthesis[3]. The procedure is designed as a self-validating system , embedding analytical checkpoints to ensure causality between reaction conditions and successful C–F bond formation.

Step 1: Anhydrous Reactor Preparation
  • Action: Flame-dry a 5 L jacketed glass reactor under a continuous argon sweep.

  • Causality: The P(III) triamide catalyst is highly sensitive to oxidation, and trace water will outcompete the substrate for the activated phosphonium intermediate, leading to hydrolysis rather than fluorination.

Step 2: Substrate and Catalyst Loading
  • Action: Charge the reactor with 1.0 equivalent of enantioenriched cyclohex-3-en-1-ol, 1.1 equivalents of the nontrigonal P(III) triamide, and 5 mol% of tris(2,4-difluorophenyl)borane (B1) in anhydrous trifluorotoluene (PhCF3) (0.2 M concentration).

  • Causality: PhCF3 is selected as it is a moderately polar, non-coordinating solvent. It stabilizes the transient ion pair without coordinating to the Lewis acidic borane, ensuring the borane remains available to shuttle the fluoride ion.

Step 3: Controlled Fluoride Shuttling
  • Action: Cool the reactor to 0 °C. Using a syringe pump, add 1.2 equivalents of Et3N·3HF dropwise over 2 hours. Stir for an additional 4 hours at room temperature.

  • Causality: The slow, controlled release of the fluoride source prevents localized spikes in basicity and exotherms. The B1 catalyst intercepts the fluoride, softening its nucleophilicity and guiding it to attack the alkoxyphosphonium intermediate strictly via SN2 inversion.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and analyze via 19F NMR. Validation: A distinct multiplet at approximately -165 ppm confirms successful C–F bond formation. If signals appear near -180 ppm, it indicates undesired epimerization or allylic rearrangement. Do not proceed to quench until the starting material's carbinol proton signal (~4.0 ppm) in 1H NMR completely disappears.

Step 4: Quench and Isolation
  • Action: Quench the reaction with cold aqueous NaHCO3. Extract the aqueous layer with pentane (3 x 500 mL). Concentrate the combined organic layers under reduced pressure (careful: product is volatile) and purify via short-path vacuum distillation.

  • Causality: Pentane is used for extraction to allow for low-temperature solvent removal, preventing thermal degradation or volatilization of the low-molecular-weight 4-fluorocyclohex-3-en-1-ol product.

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Comparative

A Comparative In Vitro Toxicological Assessment of Fluorinated vs. Unfluorinated Cyclohexenols: A Guide for Preclinical Drug Development

This guide provides a comprehensive comparison of the in vitro toxicological profiles of fluorinated and unfluorinated cyclohexenols, a class of compounds with growing interest in medicinal chemistry. By strategically in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro toxicological profiles of fluorinated and unfluorinated cyclohexenols, a class of compounds with growing interest in medicinal chemistry. By strategically introducing fluorine atoms, researchers aim to modulate the metabolic stability, potency, and pharmacokinetic properties of bioactive molecules. However, these modifications can also significantly alter their toxicity profiles. This document offers an in-depth analysis of the underlying mechanisms and provides robust experimental protocols to assess and compare the cytotoxicity, genotoxicity, and potential for metabolic activation of these compounds. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions during the early stages of preclinical development.

The Double-Edged Sword of Fluorination: Enhancing Potency While Navigating Toxicity

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1][2] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond can prevent or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This often leads to improved pharmacokinetic profiles. However, the effects of fluorination on a molecule's toxicological properties are less predictable and can be profound.[4] Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially increasing its binding affinity to off-target proteins and leading to unforeseen toxicities.[5] Furthermore, while fluorination can block metabolism at one site, it may redirect it to another, sometimes resulting in the formation of more toxic metabolites.[6] Therefore, a thorough in vitro toxicological assessment is paramount for any new fluorinated compound.

This guide will use a hypothetical comparison between a generic unfluorinated cyclohexenol and its fluorinated analog to illustrate the key toxicological endpoints that should be evaluated.

Comparative Cytotoxicity Profile

A primary indicator of a compound's toxicity is its effect on cell viability. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in various cell lines.[7] For this comparative guide, we will consider a hypothetical unfluorinated cyclohexenol and its fluorinated counterpart, tested against a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HK-2), as the liver and kidneys are common sites of drug metabolism and toxicity.[8][9]

Table 1: Hypothetical Comparative Cytotoxicity (IC50, µM) of Unfluorinated vs. Fluorinated Cyclohexenols

CompoundHepG2 (Human Liver Carcinoma)HK-2 (Human Kidney Epithelial)
Unfluorinated Cyclohexenol5.58.2
Fluorinated Cyclohexenol1.82.5

Note: The IC50 values for the unfluorinated cyclohexenol are based on published data for a structurally related cyclohexenone derivative for illustrative purposes.[10] The values for the fluorinated cyclohexenol are hypothetical and represent a potential increase in cytotoxicity, a phenomenon observed with other classes of fluorinated compounds.[5]

Mechanistic Insights into Cyclohexenol-Induced Toxicity

The cytotoxicity of cyclohexenols, both fluorinated and unfluorinated, is likely mediated by the induction of oxidative stress and subsequent apoptosis.[11] Alcohols, such as ethanol, have been shown to induce the production of reactive oxygen species (ROS) through the activation of NADPH oxidases (NOX).[11][12] This increase in ROS can lead to cellular damage and trigger programmed cell death.

A plausible signaling cascade initiated by cyclohexenol exposure involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the c-Jun N-terminal kinase (JNK) and p38 pathways, which are known to be activated by cellular stress.[11] This can lead to the activation of pro-apoptotic proteins and ultimately, cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclohexenol Cyclohexenol (Fluorinated or Unfluorinated) NOX NADPH Oxidase (NOX) Cyclohexenol->NOX Activates ROS Reactive Oxygen Species (ROS) NOX->ROS Generates MAPK MAPK Activation (JNK, p38) ROS->MAPK Activates Pro_Apoptotic Pro-Apoptotic Proteins MAPK->Pro_Apoptotic Activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

A plausible signaling pathway for cyclohexenol-induced apoptosis.

Experimental Protocols

To empirically determine and compare the in vitro toxicity of fluorinated and unfluorinated cyclohexenols, a tiered approach employing a battery of assays is recommended.

Experimental Workflow

G Start Compound Synthesis (Fluorinated & Unfluorinated Cyclohexenols) Cytotoxicity Tier 1: Cytotoxicity Screening (e.g., MTT Assay in HepG2, HK-2) Start->Cytotoxicity Genotoxicity Tier 2: Genotoxicity Assessment (e.g., Ames Test, Micronucleus Assay) Cytotoxicity->Genotoxicity If cytotoxic Metabolism Tier 3: Metabolic Stability & Bioactivation (Liver Microsome Assay) Genotoxicity->Metabolism Organ_Toxicity Tier 4: Specific Organ Toxicity (e.g., Cardiotoxicity, Neurotoxicity) Metabolism->Organ_Toxicity End Data Analysis & Risk Assessment Organ_Toxicity->End

A tiered experimental workflow for in vitro toxicity comparison.
Protocol 1: Cytotoxicity Assessment using the MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Reagents and Materials:

  • Human cell lines (e.g., HepG2, HK-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Genotoxicity Assessment using the In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[8]

Reagents and Materials:

  • Mammalian cell line (e.g., CHO-K1, L5178Y)

  • Cell culture medium

  • Test compounds

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the test compounds, with and without a metabolic activation system (e.g., S9 fraction), for a defined period.

  • Cytochalasin B Addition: Add Cytochalasin B to the culture to arrest the cells in a binucleated state.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Prepare slides by dropping the cell suspension onto them and allowing them to air dry.

  • Fixation and Staining: Fix the cells and stain them with a DNA-specific stain.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group.

Protocol 3: Metabolic Stability and Bioactivation

This assay determines the rate at which a compound is metabolized by liver enzymes and can indicate the potential for the formation of reactive metabolites.

Reagents and Materials:

  • Liver microsomes (human or rat)

  • NADPH regenerating system

  • Test compounds

  • Incubation buffer

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and the test compound in a buffer.

  • Incubation: Incubate the mixture at 37°C, taking aliquots at various time points.

  • Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution.

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance of the compound.

Discussion and Future Perspectives

The strategic fluorination of cyclohexenols holds significant promise for the development of novel therapeutics. However, as this guide has highlighted, it is a strategy that must be pursued with a clear understanding of the potential toxicological consequences. The illustrative data and mechanistic hypotheses presented underscore the importance of early and comprehensive in vitro toxicity screening.

The observation that increased fluorination can lead to greater metabolic stability is a key advantage.[6] However, this must be balanced against the potential for increased cytotoxicity. The hypothetical data in this guide suggests that a fluorinated cyclohexenol could be significantly more potent, and therefore potentially more toxic, than its unfluorinated counterpart. This necessitates careful dose-response studies and the determination of a therapeutic index.

The proposed experimental workflow provides a robust framework for this assessment. By beginning with broad cytotoxicity screening and progressing to more specific assays for genotoxicity, metabolic stability, and organ-specific toxicities, researchers can build a comprehensive safety profile for their lead compounds.

Future research should focus on generating direct comparative in vitro toxicity data for a series of fluorinated and unfluorinated cyclohexenols. This would allow for the development of structure-activity relationships (SAR) and quantitative structure-activity relationship (QSAR) models to better predict the toxicity of new analogs. Additionally, investigating the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their mechanisms of action and toxicity.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity IC 50 values. [Link]

  • Faculty of Medicine and Health Sciences, Universiti Putra Malaysia. (2024, May 29). Cytotoxicity, Proliferation and Migration Effects of 2,6-bis-(4-hydroxyl-3-methoxybenzylidine )cyclohexanone (BHMC) on Human Liver Cancer, HepG2 Cells. [Link]

  • PubMed. (1995). 4-Phenylcyclohexene: 2-week inhalation toxicity and neurotoxicity studies in Swiss-Webster mice. [Link]

  • MDPI. (2023, April 17). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. [Link]

  • PubMed. (2016, July 15). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. [Link]

  • ACS Publications. (n.d.). Fluorotelomer acids are more toxic than perfluorinated acids. [Link]

  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • PubMed Central (PMC). (n.d.). PGA1-induced apoptosis involves specific activation of H-Ras and N-Ras in cellular endomembranes. [Link]

  • PubMed. (2022, April 21). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. [Link]

  • ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. [Link]

  • PubMed Central (PMC). (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ACS Publications. (2017, March 9). Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy. [Link]

  • PubMed. (2014, May 23). Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini. [Link]

  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill. [Link]

  • ResearchGate. (2018, March 7). What is the mechanism of the oxidation of cyclohexane like? What are the most common products?. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • MDPI. (2020, December 9). Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling Pathway. [Link]

  • PubMed Central (PMC). (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. [Link]

  • Wikipedia. (n.d.). Oxidative stress. [Link]

  • PubMed. (2002, December 15). Cytotoxic N-[4-(3-aryl-3-oxo-1-propenyl)phenylcarbonyl]-3,5-bis(phenylmethylene)-4-piperidones and related compounds. [Link]

  • PubMed Central (PMC). (n.d.). In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol. [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. [Link]

  • PubMed Central (PMC). (2025, August 22). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. [Link]

  • ResearchGate. (2019, April 19). (PDF) Liquid-phase oxidation of cyclohexane. Сyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, mechanisms of formation and transformation. [Link]

  • PubMed Central (PMC). (2006, October 31). Low concentration of ethanol induce apoptosis in HepG2 cells: role of various signal transduction pathways. [Link]

  • ACS Publications. (2024, May 13). Selective Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone by Surface Peroxo Species on Cu-Mesoporous TiO2. [Link]

  • Spandidos Publications. (2018, April 15). NOX4/ROS mediate ethanol‑induced apoptosis via MAPK signal pathway in L‑02 cells. [Link]

  • Frontiers. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. [Link]

  • ProBiologists. (n.d.). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. [Link]

  • ScienceDirect. (n.d.). Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders. [Link]

  • Defense Technical Information Center. (2023, May 29). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. [Link]

  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]

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Safety & Regulatory Compliance

Safety

The Mechanistic Rationale for Halogenated Segregation

Standard Operating Procedure: Handling and Disposal of 4-Fluorocyclohex-3-en-1-ol As drug development and synthetic methodologies advance, researchers frequently handle specialized fluorinated building blocks like 4-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-Fluorocyclohex-3-en-1-ol

As drug development and synthetic methodologies advance, researchers frequently handle specialized fluorinated building blocks like 4-Fluorocyclohex-3-en-1-ol (CAS: 910039-57-5)[1]. While highly valuable for introducing fluorine motifs into active pharmaceutical ingredients (APIs), the presence of a covalently bonded fluorine atom on the cyclohexenol ring fundamentally alters how this chemical must be managed at the end of its lifecycle.

This guide provides the mechanistic rationale and field-proven protocols for the safe handling, segregation, and disposal of 4-Fluorocyclohex-3-en-1-ol, ensuring your laboratory maintains strict environmental compliance and operational safety.

In chemical waste management, not all organic solvents are created equal. 4-Fluorocyclohex-3-en-1-ol must be strictly classified and segregated as Halogenated Organic Waste . Understanding the causality behind this rule is critical for laboratory safety:

  • C-F Bond Stability and Thermal Destruction: The carbon-fluorine bond is exceptionally strong. Standard industrial incinerators used for non-halogenated waste do not reach the temperatures required to fully mineralize fluorinated compounds. To prevent environmental persistence, these chemicals require high-temperature thermal destruction[2].

  • Prevention of Toxic Byproducts: If incinerated improperly, fluorinated organics can generate hydrofluoric acid (HF) gas. Facilities authorized to process halogenated waste utilize specialized alkaline scrubbers (e.g., calcium hydroxide systems) to neutralize acidic gases before exhaust release[2].

  • Cost and Infrastructure Protection: Mixing halogenated compounds like 4-Fluorocyclohex-3-en-1-ol into a non-halogenated waste stream ruins the entire container. It can damage standard incinerators and typically increases disposal costs by up to 300%[3].

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, implement the following step-by-step methodology every time 4-Fluorocyclohex-3-en-1-ol waste is generated.

Step 1: Primary Segregation Never mix 4-Fluorocyclohex-3-en-1-ol with non-halogenated solvents (e.g., ethanol, acetone), aqueous acids, bases, or heavy metals[3]. Designate a specific waste stream exclusively for halogenated organics.

Step 2: Container Selection Utilize a chemically compatible, sealable container. Standard choices include 4-liter glass bottles or EH&S-approved high-density polyethylene (HDPE) carboys.

  • Expert Insight:Do not use metal safety cans. Halogenated solvents can slowly dissociate over time to produce trace hydrohalic acids, which will corrode metal containers from the inside out and compromise structural integrity[4].

Step 3: Compliant Labeling Label the container before the first drop of waste is added[5]. The label must explicitly state "Hazardous Waste" and list the full chemical name ("4-Fluorocyclohex-3-en-1-ol"). Do not use abbreviations, structural formulas, or generic terms without an accompanying specific constituent list[5]. Check the applicable hazard boxes (e.g., Toxic, Flammable)[3].

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container upright in a designated SAA. You must utilize secondary containment (such as a polypropylene tub) to capture potential leaks[4]. Keep the container tightly capped at all times unless actively adding waste to prevent the accumulation of toxic and flammable vapors[3].

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and correct action prevents exposure and facility contamination.

  • Assess and Isolate: Close laboratory doors to allow the chemical fume hood exhaust to ventilate the area[5].

  • Don PPE: Personnel must wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[4].

  • Absorb (Small Spills): Apply an inert, dry material such as vermiculite or specialized chemical spill pads to the liquid[4]. Crucial: Never use combustible absorbents (like sawdust), as they can create an immediate fire hazard when mixed with volatile organics.

  • Package and Tag: Place all saturated absorbents into a sealed, vapor-tight plastic bag or bucket. Tag it immediately as halogenated hazardous waste and request an emergency EH&S pickup[3].

  • Large Spills: For releases that cannot be contained within 10 minutes, evacuate the area, activate the fire alarm if necessary, and contact campus safety or emergency responders immediately[5].

Waste Stream Comparison Data

To assist laboratory personnel in quick decision-making, the following table summarizes the critical differences between organic waste streams.

ParameterHalogenated Organic Waste (e.g., 4-Fluorocyclohex-3-en-1-ol)Non-Halogenated Organic Waste (e.g., Ethanol, Acetone)
Defining Characteristic Contains F, Cl, Br, or I atomsComposed of C, H, N, O only
Incineration Requirement High-temperature thermal destruction with acid gas scrubbingStandard industrial incineration
Cost Implications High (often 3x more expensive)Baseline cost
Incompatible Mixtures Acids, bases, reactive metals, non-halogenated streamsAcids, bases, oxidizers, halogenated streams

Disposal Workflow Visualization

DisposalWorkflow Start 4-Fluorocyclohex-3-en-1-ol Waste Generation Segregation Segregate as Halogenated Organic Waste Start->Segregation Container Use Compatible Container (Glass / HDPE) Segregation->Container Labeling Label: Hazardous Waste (Full Chemical Name) Container->Labeling Storage Store in SAA with Secondary Containment Labeling->Storage Disposal EH&S Pickup & High-Temp Incineration Storage->Disposal

Workflow for the segregation, storage, and disposal of halogenated organic waste.

References

  • Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois. Available at:[Link]

  • Halogenated Solvents in Laboratories - Campus Operations , Temple University Environmental Health and Radiation Safety. Available at:[Link]

  • Halogenated Solvents SOP , Washington State University Environmental Health & Safety. Available at: [Link]

  • 4-Fluorocyclohex-3-en-1-ol Properties (CAS 910039-57-5) , ChemSrc. Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS , United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Fluorocyclohex-3-en-1-ol

Title: Essential Safety & Operational Guide: Handling 4-Fluorocyclohex-3-en-1-ol Introduction 4-Fluorocyclohex-3-en-1-ol is a specialized fluorinated cycloalkenol utilized extensively as an intermediate in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Essential Safety & Operational Guide: Handling 4-Fluorocyclohex-3-en-1-ol

Introduction 4-Fluorocyclohex-3-en-1-ol is a specialized fluorinated cycloalkenol utilized extensively as an intermediate in drug development and advanced materials synthesis. While standard cycloalkanols present moderate flammability and irritation risks, the introduction of the vinylic fluorine atom fundamentally alters this compound's hazard profile. Fluorinated alcohols exhibit1[1]. Most critically, they are susceptible to thermal degradation, which can yield highly toxic 2[2]. This guide provides a rigorous, causality-driven framework for the safe handling, operational execution, and disposal of 4-Fluorocyclohex-3-en-1-ol.

Physicochemical Hazard Profile

Understanding the chemical behavior of 4-Fluorocyclohex-3-en-1-ol is essential for preventing exposure. The following table summarizes the primary hazards and the mechanistic reasoning behind the required safety controls.

Hazard CategoryMechanism / CausalityOperational Consequence
Thermal Instability & HF Release Fluorinated alcohols are thermally labile. Under high heat (>100°C) or combustion, the C-F bond cleaves, releasing corrosive and systemic toxicant 3[3].Reactions must be strictly temperature-controlled. Fire response requires Self-Contained Breathing Apparatus (SCBA).
Dermal Toxicity & Absorption The lipophilic cyclohexene ring facilitates rapid dermal absorption, carrying the compound into systemic circulation where it acts as an 4[4].Strict prohibition of thin, single-layer nitrile gloves. Double-gloving with Neoprene is mandatory.
Flammability Like most cycloalkanols, it is a combustible liquid. Vapors can form explosive mixtures with air at elevated temperatures[4].Handle strictly in spark-free fume hoods under inert gas (N2/Ar) purging.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated alcohols due to the dual threat of organic solvent permeation and potential HF exposure.

PPE ItemSpecificationScientific Rationale
Gloves Neoprene (outer) over Nitrile (inner)Nitrile provides basic splash protection, but Neoprene is required for superior resistance against fluorinated organics and HF[4].
Eye Protection Tight-fitting chemical splash goggles & Face ShieldPrevents vapor absorption through ocular mucosa. The face shield protects against reactive splashing during synthesis.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronMitigates combustibility risks; the non-porous apron prevents transdermal absorption from accidental lap spills.
Respirator NIOSH-approved with Organic Vapor/Acid Gas cartridgesRequired only if engineering controls (fume hood) fail. The acid gas cartridge specifically neutralizes HF vapors.

Operational Plan & Handling Protocol

To ensure a self-validating safety system, each step of the handling process includes a verification check.

Step 1: Workspace Preparation & Verification

  • Ventilation Check: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Clearance: Remove all incompatible materials from the hood, including strong acids, strong bases, and oxidizing agents (e.g., perchlorates, nitrates)[4].

  • Emergency Staging: Ensure a 2.5% Calcium Gluconate gel tube and a basic spill kit are within arm's reach before opening the chemical container.

Step 2: Dispensing and Transfer

  • Atmospheric Control: Purge the reaction vessel with dry Nitrogen or Argon. 4-Fluorocyclohex-3-en-1-ol should be handled under inert conditions to prevent moisture-induced degradation.

  • Tool Selection: Use chemically inert, PTFE-lined syringes or glass pipettes. Avoid standard plastic syringes, which may leach or degrade upon contact with fluorinated solvents.

  • Execution: Dispense the liquid slowly down the side of the reaction vessel to prevent aerosolization. Immediately recap the source bottle and seal it with Parafilm.

Step 3: Reaction Monitoring

  • Temperature Control: Maintain reaction temperatures strictly below 60°C unless utilizing specialized pressurized and scrubbed reactors.

  • Quenching: Quench reactions slowly using a mild aqueous buffer to prevent exothermic spikes that could trigger thermal decomposition.

Workflow Start 1. Pre-Operation Setup (Fume Hood & PPE) Dispense 2. Dispensing & Transfer (Inert Atmosphere) Start->Dispense React 3. Reaction Execution (Temp strictly < 60°C) Dispense->React Waste 4. Waste Segregation (Halogenated Stream) React->Waste Decon 5. Decontamination (Alkaline Wash) Waste->Decon

Caption: Safe handling workflow for 4-Fluorocyclohex-3-en-1-ol operations.

Thermal Decomposition & HF Mitigation

The most severe risk associated with 4-Fluorocyclohex-3-en-1-ol is its thermal lability. If the compound is exposed to extreme heat or fire, it undergoes oxidative pyrolysis, releasing carbonyl fluoride (COF2) and Hydrogen Fluoride (HF)[2]. HF is a severe systemic poison that penetrates tissue deeply, binding to intracellular calcium and magnesium, which can lead to fatal cardiac arrhythmias and bone necrosis.

HF_Pathway Compound 4-Fluorocyclohex-3-en-1-ol Thermal Thermal Stress (Fire / > 100°C) Compound->Thermal Heat Decomp Decomposition (HF & Carbonyl Fluoride) Thermal->Decomp Bond Cleavage Exposure Dermal/Inhalation Exposure Decomp->Exposure Gas Release Mitigation Apply Calcium Gluconate & Administer Oxygen Exposure->Mitigation Emergency Response

Caption: Thermal decomposition pathway and required HF mitigation strategy.

Emergency Response & Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent vapor inhalation and dermal burns.

Small Spill Protocol (<100 mL, No Heat):

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[4]. Never use organic absorbents like sawdust, which may ignite.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the fume hood surface with a mild alkaline solution (e.g., sodium bicarbonate) to neutralize any residual acidity, followed by copious amounts of water.

Medical Emergency (Dermal Exposure):

  • Immediate Flushing: Remove contaminated clothing instantly. Flush the affected skin with water for exactly 5 minutes. Do not flush for the standard 15 minutes, as this delays the critical next step.

  • Calcium Gluconate Application: Liberally massage 2.5% Calcium Gluconate gel into the affected area. The gel provides a sacrificial calcium source, binding free fluoride ions to form insoluble calcium fluoride, thereby halting tissue destruction.

  • Medical Escalation: Transport the victim to the emergency room immediately, continuously reapplying the gel during transit.

Disposal Plan

Improper disposal of fluorinated organics can lead to environmental persistence and toxic emissions if incinerated without proper scrubbing.

  • Segregation: Collect all 4-Fluorocyclohex-3-en-1-ol waste in clearly labeled, strictly separated "Halogenated Organic Waste" containers. Do not mix with non-halogenated solvents.

  • Containment: Use high-density polyethylene (HDPE) containers. Ensure caps are vented if there is any risk of pressure buildup from residual reactions.

  • Manifesting: Label the waste manifest explicitly with "Contains Fluorinated Organics - Potential HF Precursor upon Incineration" to alert the waste management facility to use alkaline scrubbers during destruction.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Cyclohexanol." 4

  • Norwegian Institute for Air Research (NILU). "Emissions from incineration of fluoropolymer materials."2

  • BenchChem. "Fluoromethanol: A Technical Guide to Synthesis and Purification." 3

  • ACS Publications. "Effect of Fluorinated Alcohols on the Reactivity and Selectivity in C(sp3)–H Oxidations." 1

Sources

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